molecular formula C7H6N2O B1301650 2-Methyloxazolo[4,5-b]pyridine CAS No. 86467-39-2

2-Methyloxazolo[4,5-b]pyridine

Cat. No.: B1301650
CAS No.: 86467-39-2
M. Wt: 134.14 g/mol
InChI Key: CTXHOLCMGDAANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyloxazolo[4,5-b]pyridine (CAS: 86467-39-2) is a heterocyclic organic compound with the molecular formula C7H6N2O. This fused bicyclic structure, featuring an oxazole ring fused to a pyridine, serves as a versatile and valuable scaffold in medicinal chemistry and drug discovery research. This compound is primarily employed as a key synthetic intermediate for the development of novel pharmacologically active agents. Research highlights its significant potential in oncology, particularly as a core structure in candidate antitumor agents. Studies have identified derivatives of oxazolo[4,5-b]pyridine as potent inhibitors of human DNA topoisomerase IIα (hTopo IIα), a critical enzyme target for cancer therapy. Some of these derivatives have demonstrated superior inhibitory activity compared to the clinical drug etoposide, positioning them as promising leads for new chemotherapeutic agents . Beyond oncology, the oxazolo[4,5-b]pyridine scaffold shows a broad spectrum of research applications. It has been investigated as a modulator of the α7 nicotinic acetylcholine receptor for the treatment of inflammatory disorders . Additionally, research explores its utility in developing new therapeutic candidates for bacterial infections, such as those caused by Staphylococcus aureus , and for combating parasitic diseases like trypanosomiasis . Its role extends to the synthesis of glycogen synthase kinase-3β (GSK-3β) inhibitors, which are relevant in inflammation and neurological diseases, and to the development of imaging agents for β-amyloid plaques in the brain . As a building block, this compound can be further functionalized, for example at the 6-position, to create diverse chemical libraries for biological screening . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Preliminary safety data suggests it may be harmful if inhaled, in contact with skin, or swallowed. Researchers should consult the safety data sheet and wear suitable personal protective equipment, including gloves and safety goggles. It is recommended to handle the compound only in a chemical fume hood .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-5-9-7-6(10-5)3-2-4-8-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXHOLCMGDAANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363252
Record name 2-Methyloxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86467-39-2
Record name 2-Methyloxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyloxazolo[4,5-b]pyridine: Structure, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-Methyloxazolo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available information on its chemical structure, properties, and a likely synthetic route, presented in a format accessible to researchers and professionals in the field.

Chemical Structure and Identification

This compound is a fused heterocyclic compound featuring an oxazole ring fused to a pyridine ring, with a methyl group substituted at the 2-position of the oxazole ring.

Chemical Structure:

Chemical structure of this compound

Table 1: Compound Identification

IdentifierValueReference
IUPAC Name This compoundN/A
CAS Number 86467-39-2[1]
Molecular Formula C₇H₆N₂O[2]
Molecular Weight 134.14 g/mol [2]
Canonical SMILES CC1=NC2=C(O1)C=CN=C2N/A
InChI Key N/AN/A

Physicochemical Properties

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a common and effective method for the synthesis of the oxazolo[4,5-b]pyridine scaffold involves the condensation of 2-amino-3-hydroxypyridine with a carboxylic acid or its derivative. For the synthesis of the 2-methyl derivative, acetic acid or its equivalent, such as acetic anhydride or triethyl orthoacetate, would be the appropriate reagent. The synthesis of a related compound, 6-Bromo-2-methyloxazolo[4,5-b]pyridine, utilizes triethyl orthoacetate in the presence of an acid catalyst.[3]

General Synthetic Workflow

The probable synthetic pathway for this compound is depicted in the following workflow diagram.

SynthesisWorkflow General Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine Cyclocondensation Cyclocondensation 2-amino-3-hydroxypyridine->Cyclocondensation Acetic_Acid_Derivative Acetic Acid Derivative (e.g., Acetic Anhydride) Acetic_Acid_Derivative->Cyclocondensation 2-Methyloxazolo This compound Cyclocondensation->2-Methyloxazolo

Caption: A generalized workflow for the synthesis of this compound.

Postulated Experimental Protocol

The following is a postulated experimental protocol based on the synthesis of similar compounds:

  • Reaction Setup: To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in a suitable solvent such as acetic acid or an inert solvent like toluene, add acetic anhydride (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Data

Detailed experimental ¹H NMR and ¹³C NMR data for this compound are not available in the public domain. However, based on the analysis of related pyridine and oxazole structures, predicted chemical shifts can be estimated.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Multiplicity
CH₃~2.5Singlet
H5~7.2-7.4Doublet of doublets
H6~8.0-8.2Doublet of doublets
H7~8.3-8.5Doublet of doublets

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
CH₃~14-16
C2~160-165
C3a~140-145
C5~115-120
C6~145-150
C7~130-135
C7a~150-155

Biological Activity and Potential Applications

The oxazolo[4,5-b]pyridine scaffold is a recognized pharmacophore in drug discovery, with derivatives exhibiting a range of biological activities.

Kinase Inhibition

Derivatives of the closely related thiazolo[5,4-b]pyridine have been investigated as kinase inhibitors, showing activity against targets such as c-KIT.[4] This suggests that this compound could also be explored as a potential kinase inhibitor. Kinase inhibitors are a critical class of therapeutics, particularly in oncology.

Antimicrobial Activity

Studies on various 2-substituted oxazolo[4,5-b]pyridine derivatives have demonstrated their potential as antibacterial agents.[5] This indicates that this compound could serve as a lead compound for the development of new antimicrobial drugs.

Drug Development and Research

The rigid, fused ring system of this compound provides a valuable scaffold for the design of novel therapeutic agents. Its structure is suitable for chemical modification to optimize biological activity, selectivity, and pharmacokinetic properties. It is a key intermediate in the synthesis of more complex pharmaceutical compounds.[2]

Conclusion

This compound is a heterocyclic compound with significant potential in medicinal chemistry. While specific experimental data for this particular molecule is limited, the broader class of oxazolo[4,5-b]pyridines has shown promise in various therapeutic areas. Further research to synthesize and characterize this compound and to evaluate its biological activity is warranted to fully explore its potential as a lead compound in drug discovery. This guide provides a foundational understanding for researchers interested in pursuing studies on this and related compounds.

References

Physicochemical Characteristics of 2-Methyloxazolo[4,5-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the physicochemical characteristics of 2-Methyloxazolo[4,5-b]pyridine is limited in publicly available scientific literature. This guide provides available data for the parent compound, Oxazolo[4,5-b]pyridine, and related derivatives to offer valuable context and predictive insights. Furthermore, it details standardized experimental protocols for determining key physicochemical properties.

Introduction

This compound belongs to the family of oxazolopyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1] The fusion of an oxazole and a pyridine ring creates a scaffold with unique electronic and structural features, making it a privileged structure in the design of novel therapeutic agents. Understanding the physicochemical properties of this core structure and its derivatives is paramount for predicting their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for optimizing formulation and delivery strategies.

This technical guide summarizes the available physicochemical data for the parent scaffold and provides detailed experimental protocols for the determination of critical parameters such as melting point, boiling point, acid dissociation constant (pKa), solubility, and lipophilicity (logP).

Physicochemical Data Summary

Due to the absence of specific experimental data for this compound, the following tables present computed and experimental data for the parent compound, Oxazolo[4,5-b]pyridine, and some of its derivatives. This information serves as a valuable reference point for estimating the properties of the target compound.

Table 1: General Properties of Oxazolo[4,5-b]pyridine and Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
Oxazolo[4,5-b]pyridineC₆H₄N₂O120.11273-97-2
Oxazolo[4,5-b]pyridin-2(3H)-oneC₆H₄N₂O₂136.1160832-72-6
(1,3)Oxazolo(4,5-b)pyridine-2-thiolC₆H₄N₂OS152.187243-02-9
6-Bromo-2-methyloxazolo[4,5-b]pyridineC₇H₅BrN₂O213.03494747-09-0

Data sourced from PubChem and other chemical suppliers.[2][3][4][5]

Table 2: Computed Physicochemical Properties of Oxazolo[4,5-b]pyridine

PropertyValueSource
XLogP30.3PubChem[2]
Hydrogen Bond Donor Count0PubChem[2]
Hydrogen Bond Acceptor Count3PubChem[2]
Rotatable Bond Count0PubChem[2]
Topological Polar Surface Area41.6 ŲPubChem[2]
Heavy Atom Count9PubChem[2]
Complexity107PubChem[2]

These values are computationally generated and serve as estimations.

Experimental Protocols

The following sections detail standard laboratory procedures for the experimental determination of key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, the melting point is a sharp, characteristic physical property.[6] Impurities typically cause a depression and broadening of the melting range.[7][8]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end.[6]

  • Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., Thiele tube with mineral oil or an automated melting point apparatus).

  • Heating: The sample is heated slowly and steadily (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_end Result start Start powder Powder the Sample start->powder pack Pack Capillary Tube powder->pack setup Setup Apparatus pack->setup Transfer to Apparatus heat Heat Slowly setup->heat observe Observe Melting heat->observe record Record Range observe->record end_node Melting Point Range record->end_node

Melting Point Determination Workflow
Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[9][10]

Methodology: Micro Boiling Point (Capillary Method)

  • Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube or fusion tube.[11][12]

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid with the open end down.[11]

  • Heating: The test tube assembly is attached to a thermometer and heated in a suitable bath.[10]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.[12][13]

  • Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[13]

BoilingPoint_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_end Result start Start add_liquid Add Liquid to Tube start->add_liquid insert_cap Insert Inverted Capillary add_liquid->insert_cap setup Attach to Thermometer insert_cap->setup Assemble Apparatus heat Heat Sample setup->heat observe_bubbles Observe Bubbles heat->observe_bubbles cool Cool Sample observe_bubbles->cool observe_entry Observe Liquid Entry cool->observe_entry record Record Temperature observe_entry->record end_node Boiling Point record->end_node

Boiling Point Determination Workflow
Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the strength of an acid in solution. For a nitrogen-containing heterocyclic compound like this compound, the pKa of its conjugate acid is a critical parameter influencing its ionization state at different pH values.[14]

Methodology: NMR Spectroscopy

  • Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., D₂O).[15]

  • pH Adjustment: The pH of the solution is adjusted incrementally by adding small amounts of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).[15]

  • NMR Spectra Acquisition: ¹H NMR spectra are recorded at each pH value. The chemical shifts of the protons on the heterocyclic ring will change depending on the protonation state of the molecule.[15]

  • Data Analysis: The chemical shift data is plotted against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.[15]

pKa_Workflow start Start: Prepare Solution in D2O adjust_ph Adjust pH with DCl/NaOD start->adjust_ph acquire_nmr Acquire 1H NMR Spectrum adjust_ph->acquire_nmr loop_cond Covered pH Range? acquire_nmr->loop_cond loop_cond->adjust_ph No plot_data Plot Chemical Shift vs. pH loop_cond->plot_data Yes determine_pka Determine pKa from Inflection Point plot_data->determine_pka end_node pKa Value determine_pka->end_node

pKa Determination via NMR Spectroscopy
Aqueous Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability.[16]

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a specific volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a defined pH.[17][18]

  • Equilibration: The mixture is agitated in a mechanical shaker at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[18]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[17]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[16][17]

Solubility_Workflow start Start add_excess Add Excess Solid to Buffer start->add_excess equilibrate Equilibrate with Shaking (Constant T) add_excess->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate analyze Analyze Solute Concentration in Liquid separate->analyze end_node Solubility Value analyze->end_node

Aqueous Solubility Determination Workflow
Partition Coefficient (logP) Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a drug's lipophilicity and its ability to cross biological membranes. LogP is the logarithm of the partition coefficient.

Methodology: Shake-Flask Method

  • Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two layers until equilibrium is reached.[19][20]

  • Phase Separation: The two phases are allowed to separate completely.[19]

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).[21]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

LogP Determination by Shake-Flask Method

Conclusion

While specific experimental data for this compound remains to be fully elucidated in the public domain, the information on its parent scaffold and related analogs, combined with the standardized experimental protocols provided herein, offers a robust framework for researchers in drug discovery and development. The methodologies described are fundamental to characterizing any new chemical entity and are essential for building the structure-activity and structure-property relationships that guide the optimization of lead compounds into viable drug candidates. Further experimental investigation into this compound is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyloxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 2-Methyloxazolo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The oxazolo[4,5-b]pyridine scaffold is a key structural motif in the development of novel therapeutic agents, with derivatives being investigated for a range of biological activities. This document outlines a viable synthetic route and the current state of characterization based on available scientific information.

Introduction

This compound belongs to the family of oxazolopyridines, which are fused heterocyclic systems that have garnered significant attention in pharmaceutical research. The structural similarity of these scaffolds to naturally occurring purines allows for potential interactions with various biological targets. While specific biological activities of this compound are not extensively documented in the provided literature, the broader class of oxazolo[4,5-b]pyridine derivatives has been explored for their potential as kinase inhibitors and antitumor agents. This guide focuses on the chemical synthesis and analytical characterization of the title compound.

Synthesis of this compound

A common and effective method for the synthesis of the oxazolo[4,5-b]pyridine core is through the condensation and subsequent cyclization of an aminohydroxypyridine with an orthoester. The following protocol is adapted from established procedures for substituted analogs, such as 6-Bromo-2-methyloxazolo[4,5-b]pyridine.[1]

General Synthetic Workflow

The synthesis involves a one-pot reaction where 2-amino-3-hydroxypyridine is reacted with triethyl orthoacetate in the presence of an acid catalyst to yield this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Amino-3-hydroxypyridine D Cyclocondensation A->D B Triethyl orthoacetate B->D C p-Toluenesulfonic acid (catalyst) Heat (e.g., 130°C) C->D E This compound D->E

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 2-amino-3-hydroxypyridine and triethyl orthoacetate.

Materials:

  • 2-amino-3-hydroxypyridine

  • Triethyl orthoacetate

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Ethyl acetate

  • Water (deionized)

  • Magnesium sulfate (anhydrous)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-hydroxypyridine and triethyl orthoacetate.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

  • Heat the reaction mixture with stirring. A temperature of approximately 130°C for 1 hour has been reported for a similar synthesis.[1]

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent, such as ethanol, to yield this compound.

Characterization Data

PropertyThis compound (Calculated/Expected)6-Bromo-2-methyloxazolo[4,5-b]pyridine (Experimental)
Molecular Formula C₇H₆N₂OC₇H₅BrN₂O
Molecular Weight 134.14 g/mol 213.03 g/mol
Mass Spectrum (MH⁺) Expected m/z: 135.05m/z: 213.2, 215.2[1]
Physical Appearance -Yellow-orange crystals[1]

Note: The data for 6-Bromo-2-methyloxazolo[4,5-b]pyridine is provided for comparative purposes. The mass spectrum shows the characteristic isotopic pattern for a bromine-containing compound.

Potential Applications and Future Directions

The oxazolo[4,5-b]pyridine scaffold is a valuable pharmacophore in drug discovery. Derivatives have been investigated for their potential as:

  • Kinase inhibitors: The heterocyclic structure may facilitate binding to the ATP-binding site of various kinases, which are crucial targets in oncology.

  • Antitumor agents: Some fused heterocyclic systems exhibit cytotoxicity against cancer cell lines.

  • Modulators of neuronal receptors: The structural resemblance to endogenous ligands can lead to interactions with receptors in the central nervous system.

Future research on this compound should focus on its comprehensive characterization, including determination of its melting point, and detailed analysis using NMR (¹H and ¹³C), IR, and high-resolution mass spectrometry. Furthermore, screening for biological activity against various targets would be a crucial step in elucidating its therapeutic potential.

Conclusion

This technical guide has outlined a practical synthetic approach for this compound based on established methodologies for related compounds. While detailed characterization data for the title compound remains to be fully reported in the scientific literature, this document provides a foundational understanding for researchers and professionals in the field of drug development. The versatile oxazolo[4,5-b]pyridine core suggests that this compound and its future derivatives hold promise for further investigation as potential therapeutic agents.

References

CAS number and molecular formula of 2-Methyloxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise technical overview of 2-Methyloxazolo[4,5-b]pyridine, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Identity and Properties

This compound is a molecule featuring a fused oxazole and pyridine ring system with a methyl substituent. This structural motif is a key component in various biologically active compounds.

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValue
CAS Number 86467-39-2[1][2]
Molecular Formula C₇H₆N₂O[2]
Molecular Weight 134.14 g/mol [2]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are typically found in peer-reviewed scientific literature. A comprehensive search of chemical databases such as SciFinder, Reaxys, and Google Scholar would be necessary to identify specific synthetic routes and detailed experimental procedures. These protocols would likely involve the cyclization of an appropriately substituted aminopyridine precursor.

Biological Activity and Signaling Pathways

Experimental Workflow for Compound Characterization

A typical workflow for the characterization of a newly synthesized batch of this compound would involve several analytical techniques to confirm its identity and purity.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_final Final Confirmation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) nmr->ms hplc HPLC/UPLC for Purity ms->hplc data_analysis Data Analysis & Interpretation hplc->data_analysis final_confirmation Structure & Purity Confirmed data_analysis->final_confirmation

Caption: A generalized experimental workflow for the synthesis and characterization of a chemical compound.

This guide serves as a foundational resource for professionals engaged in research and development. Further in-depth investigation into published scientific literature is recommended for detailed experimental protocols and to explore the potential biological activities of this compound.

References

The Ascendancy of Oxazolo[4,5-b]pyridines: A Journey from Discovery to Therapeutic Promise

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazolo[4,5-b]pyridine core, a fused heterocyclic system, has carved a significant niche in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive overview of the discovery, historical development, and therapeutic applications of oxazolo[4,5-b]pyridine derivatives, with a focus on their synthesis, quantitative biological data, and mechanisms of action.

Discovery and Historical Development

The exploration of fused pyridine heterocycles has been a fertile ground for the discovery of novel therapeutic agents. While the precise first synthesis of the parent oxazolo[4,5-b]pyridine ring system is not definitively documented in readily available literature, early investigations into related oxazolopyridine and isoxazolopyridine systems in the mid to late 20th century laid the groundwork for the systematic study of this scaffold. The synthesis of the isomeric isoxazolo[4,5-b]pyridine system was reported by Gewald et al. in 1980, highlighting the early interest in such fused structures[1].

The turn of the 21st century witnessed a surge in interest in oxazolo[4,5-b]pyridine derivatives, driven by the quest for novel drug candidates with improved efficacy and selectivity. Initial studies often focused on the development of efficient synthetic methodologies to access a diverse range of substituted derivatives. These efforts were paralleled by the exploration of their potential as antimicrobial and anticancer agents. Early synthetic strategies frequently involved the condensation of 2-amino-3-hydroxypyridine with various reagents[2].

Subsequent research has expanded the therapeutic landscape of oxazolo[4,5-b]pyridine derivatives, with investigations into their roles as inhibitors of key enzymes such as topoisomerase IIα and dihydroorotate dehydrogenase (DHODH), underscoring their potential in oncology[3][4]. The ongoing exploration of this versatile scaffold continues to unveil new biological activities and therapeutic opportunities.

Synthetic Methodologies

The construction of the oxazolo[4,5-b]pyridine core and its subsequent functionalization have been achieved through a variety of synthetic routes. A common and effective strategy involves the cyclization of a 2-amino-3-hydroxypyridine precursor with a suitable one-carbon component.

A general synthetic workflow for the preparation of 2-substituted oxazolo[4,5-b]pyridine derivatives is depicted below.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine Condensation Condensation/ Cyclization 2-Amino-3-hydroxypyridine->Condensation Carboxylic_Acid Carboxylic Acid / Derivative Carboxylic_Acid->Condensation Oxazolo_Pyridine Oxazolo[4,5-b]pyridine Core Condensation->Oxazolo_Pyridine Functionalization Further Functionalization (e.g., Cross-coupling) Substituted_Derivative Substituted Oxazolo[4,5-b]pyridine Derivative Functionalization->Substituted_Derivative Oxazolo_Pyridine->Functionalization

General Synthetic Workflow for Oxazolo[4,5-b]pyridine Derivatives.
Key Experimental Protocols

Protocol 2.1.1: General Procedure for the Synthesis of 2-(Aryl)oxazolo[4,5-b]pyridines

This protocol describes a common method for the synthesis of 2-aryloxazolo[4,5-b]pyridines via the condensation of 2-amino-3-hydroxypyridine with a substituted benzoic acid in the presence of a condensing agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE)[2][5].

  • Materials: 2-amino-3-hydroxypyridine, substituted benzoic acid, polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE), appropriate solvent (e.g., xylene, if necessary).

  • Procedure:

    • A mixture of 2-amino-3-hydroxypyridine (1.0 eq) and the substituted benzoic acid (1.1 eq) is added to PPA or PPSE.

    • The reaction mixture is heated to a temperature ranging from 150°C to 200°C for 2-6 hours, with monitoring by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into a stirred solution of aqueous sodium bicarbonate or sodium hydroxide to neutralize the acid.

    • The resulting precipitate is collected by filtration, washed with water, and dried.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Biological Activities and Quantitative Data

Oxazolo[4,5-b]pyridine derivatives have demonstrated a wide spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

The anticancer potential of oxazolo[4,5-b]pyridines has been attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, including topoisomerase IIα and dihydroorotate dehydrogenase (DHODH)[3][4].

Table 1: Anticancer Activity of Selected Oxazolo[4,5-b]pyridine Derivatives

Compound IDTargetCell LineIC₅₀ (µM)Reference
1 Topoisomerase IIα-2[6]
2 DHODHVarious-[3]
3 Not SpecifiedPC3 (Prostate)1.25[3]
4 Not SpecifiedA549 (Lung)1.52[3]
5 Not SpecifiedMCF-7 (Breast)2.15[3]
Antimicrobial Activity

Several oxazolo[4,5-b]pyridine derivatives have exhibited potent activity against a range of bacterial and fungal pathogens. Their mechanism of action is often linked to the inhibition of essential microbial enzymes[7][8].

Table 2: Antimicrobial Activity of Selected Oxazolo[4,5-b]pyridine Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
6c S. aureus6.25[7]
6f S. aureus6.25[7]
6g S. aureus6.25[7]
7 K. pneumoniae12.5[5]

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic effects of oxazolo[4,5-b]pyridine derivatives are rooted in their ability to modulate specific signaling pathways critical for disease progression.

Inhibition of Topoisomerase IIα

Topoisomerase IIα is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. Its inhibition by certain oxazolo[4,5-b]pyridine derivatives leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells[9][10].

G DNA_Replication DNA Replication & Transcription DNA_Tangles DNA Tangles & Supercoils DNA_Replication->DNA_Tangles Topo_IIa Topoisomerase IIα DNA_Tangles->Topo_IIa resolves DNA_Relaxation DNA Relaxation & Decatenation Topo_IIa->DNA_Relaxation DSBs DNA Double-Strand Breaks Topo_IIa->DSBs leads to Cell_Cycle Normal Cell Cycle Progression DNA_Relaxation->Cell_Cycle Oxazolo_Pyridine Oxazolo[4,5-b]pyridine Derivative Inhibition Inhibition Oxazolo_Pyridine->Inhibition Inhibition->Topo_IIa Apoptosis Apoptosis DSBs->Apoptosis G cluster_pathway De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Depletion Pyrimidine Depletion DHODH->Depletion leads to UMP Uridine Monophosphate (UMP) Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Oxazolo_Pyridine Oxazolo[4,5-b]pyridine Derivative Inhibition Inhibition Oxazolo_Pyridine->Inhibition Inhibition->DHODH Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Depletion->Cell_Cycle_Arrest

References

The Oxazolo[4,5-b]pyridine Scaffold: A Comprehensive Technical Guide to its Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazolo[4,5-b]pyridine core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of oxazolo[4,5-b]pyridine derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

I. Synthesis of the Oxazolo[4,5-b]pyridine Scaffold

The construction of the oxazolo[4,5-b]pyridine ring system is primarily achieved through the condensation of 2-amino-3-hydroxypyridine with various reagents. A common and effective method involves the reaction with substituted benzoic acids in the presence of a condensing agent such as polyphosphoric acid (PPA) or silica-supported perchloric acid (HClO₄·SiO₂).[1] This approach allows for the introduction of diverse substituents at the 2-position of the oxazolo[4,5-b]pyridine core, enabling the exploration of structure-activity relationships.

Another synthetic strategy involves the "click chemistry" approach to generate more complex derivatives, such as 1,2,3-triazoles linked to the oxazolo[4,5-b]pyridine-2-one backbone.[2] This modular approach offers a high degree of flexibility for creating extensive compound libraries for biological screening.

II. Biological Activities of Oxazolo[4,5-b]pyridine Derivatives

Derivatives of the oxazolo[4,5-b]pyridine scaffold have exhibited potent activities across several therapeutic areas, including oncology, inflammation, and infectious diseases. The following tables summarize the quantitative biological data for representative compounds.

Table 1: Anticancer Activity of Oxazolo[4,5-b]pyridine Derivatives
Compound IDTarget/Cell LineActivityIC₅₀ (µM)Reference(s)
18a-j (general) PC3 (prostate), A549 (lung), MCF-7 (breast), DU-145 (prostate)AnticancerGood to moderate[3]
Chalcone-based derivative 11b SiHa (cervical), A549 (lung), MCF-7 (breast), Colo-205 (colon)Cytotoxic0.03–0.42[4]
2-(4-butylphenyl)oxazolo[4,5-b]pyridine (2i) hTopo IIαInhibition2[5]
Oxazolo[5,4-d]pyrimidine derivative 17 HCT116 (colorectal)Cytotoxic< 0.1[6]
Oxazolo[5,4-d]pyrimidine derivative 6 HepG2, U251Cytotoxic10-100[6]
Compound 8c (Pyrazolo[3,4-b]pyridine) NCI 60-cell line panelAntiproliferative0.54–2.08 (GI₅₀)[7]
Table 2: Anti-inflammatory Activity of Oxazolo[4,5-b]pyridine Derivatives
Compound IDTargetActivityIC₅₀ (µM)In Vivo Model (% Inhibition)Reference(s)
7d GSK-3βInhibition0.3465.91%[5]
7e GSK-3βInhibition0.39-[5]
7g GSK-3βInhibition0.47-[5]
7c GSK-3βInhibition0.53-[5]
4g GSK-3βInhibition0.1976.36%[2]
4d GSK-3βInhibition-74.54%[2]
4f GSK-3βInhibition-72.72%[2]
4i GSK-3βInhibition-70.90%[2]
Thiazolo[4,5-b]pyridin-2-one derivative 7 -Anti-inflammatory-47.2%[8]
Thiazolo[4,5-b]pyridin-2-one derivative 8 -Anti-inflammatory-53.4%[8]
Thiazolo[4,5-b]pyridin-2-one derivative 9 -Anti-inflammatory-45.6%[8]
Table 3: Antimicrobial Activity of Oxazolo[4,5-b]pyridine Derivatives
Compound IDOrganismActivityMIC (µg/mL)Reference(s)
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide (2) P. aeruginosa, E. coliAntibacterial47 (P. aeruginosa)[4][9]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide (5) P. aeruginosa, E. coliAntibacterial44 (P. aeruginosa)[4][9]
2-(substituted phenyl)oxazolo[4,5-b]pyridines (general) Methicillin-resistant S. aureusAntibacterialGood activity profile[1][10]
Table 4: Antiviral Activity of Oxazolo[4,5-b]pyridine Derivatives
Compound IDVirusCell LineActivityEC₅₀ (µM)Reference(s)
12f (phosphonylated triazolo[4,5-b]pyridine) Cytomegalovirus (Davis strain)HELAntiviral76.47[11]
10g (phosphonylated triazolo[4,5-b]pyridine) Varicella-zoster virus (Oka strain)HELAntiviral52.53[11]
12l (phosphonylated triazolo[4,5-b]pyridine) Varicella-zoster virus (Oka strain)HELAntiviral61.70[11]
ARA-04 (Pyrazolo[3,4-b]pyridine) HSV-1VeroAntiviral1.00[12]
ARA-05 (Pyrazolo[3,4-b]pyridine) HSV-1VeroAntiviral1.00[12]
AM-57 (Pyrazolo[3,4-b]pyridine) HSV-1VeroAntiviral0.70[12]
Thienopyridine derivative 13 Influenza AMDCKAntiviral43[13]

III. Mechanisms of Action and Signaling Pathways

The diverse biological activities of oxazolo[4,5-b]pyridine derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Anticancer Activity: Targeting Topoisomerase IIα

Several oxazolo[4,5-b]pyridine derivatives have demonstrated potent inhibitory activity against human DNA topoisomerase IIα (hTopo IIα), a crucial enzyme involved in DNA replication and chromosome segregation.[5] By inhibiting hTopo IIα, these compounds can induce DNA damage and trigger apoptosis in cancer cells.

anticancer_pathway OxazoloPyridine Oxazolo[4,5-b]pyridine Derivative TopoIIa Topoisomerase IIα OxazoloPyridine->TopoIIa Inhibition DNAReplication DNA Replication & Chromosome Segregation TopoIIa->DNAReplication Essential for DNADamage DNA Damage DNAReplication->DNADamage Disruption leads to Apoptosis Apoptosis DNADamage->Apoptosis Induces

Anticancer mechanism via Topoisomerase IIα inhibition.
Anti-inflammatory Activity: Inhibition of GSK-3β

A significant mechanism underlying the anti-inflammatory effects of certain oxazolo[4,5-b]pyridine derivatives is the inhibition of glycogen synthase kinase-3β (GSK-3β).[2][5] GSK-3β is a key regulator of inflammatory signaling pathways. Its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.

anti_inflammatory_pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 InflammatoryStimuli->TLR4 PI3K_Akt PI3K/Akt Pathway TLR4->PI3K_Akt GSK3b GSK-3β PI3K_Akt->GSK3b Inhibition NFkB NF-κB Pathway GSK3b->NFkB Activation CREB CREB GSK3b->CREB Inhibition ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory Upregulation AntiInflammatory Anti-inflammatory Cytokines (IL-10) CREB->AntiInflammatory Upregulation OxazoloPyridine Oxazolo[4,5-b]pyridine Derivative OxazoloPyridine->GSK3b Direct Inhibition

Anti-inflammatory mechanism via GSK-3β inhibition.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of oxazolo[4,5-b]pyridine derivatives.

Protocol 1: Synthesis of 2-(Substituted phenyl)oxazolo[4,5-b]pyridines
  • Reaction Setup: A mixture of 2-amino-3-hydroxypyridine (1 mmol), a substituted benzoic acid (1.1 mmol), and silica-supported perchloric acid (HClO₄·SiO₂) (0.1 g) in a round-bottom flask is heated under reflux in an appropriate solvent (e.g., toluene) for 4-6 hours.[1]

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the desired 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: The cells are then treated with various concentrations of the oxazolo[4,5-b]pyridine derivatives (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.[15]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[16]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.[14]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[16]

Protocol 3: In Vitro GSK-3β Inhibitory Assay
  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by GSK-3β. This is often done using a kinase assay kit that detects the amount of ADP produced, which is proportional to the enzyme activity.[17][18]

  • Reaction Mixture: A reaction mixture is prepared containing GSK-3β enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a suitable kinase buffer.

  • Inhibitor Addition: The oxazolo[4,5-b]pyridine derivatives are added to the reaction mixture at various concentrations. A control with no inhibitor is also run.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: A detection reagent is added to stop the reaction and measure the amount of ADP produced, typically through a luminescence-based signal.

  • Data Analysis: The percentage of GSK-3β inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.[19][20]

Protocol 4: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
  • Animal Model: Male Wistar rats or Swiss albino mice are used for this model.[2][19]

  • Compound Administration: The test compounds (oxazolo[4,5-b]pyridine derivatives) are administered orally or intraperitoneally at a specific dose (e.g., 10-50 mg/kg) 30-60 minutes before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[5]

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of the animals.[3][21]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[22]

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group compared to the vehicle-treated control group.

experimental_workflow Synthesis Synthesis & Purification of Oxazolo[4,5-b]pyridine Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization InVitro In Vitro Biological Evaluation Characterization->InVitro Anticancer Anticancer Assays (MTT, Topo II) InVitro->Anticancer AntiInflammatory Anti-inflammatory Assays (GSK-3β) InVitro->AntiInflammatory Antimicrobial Antimicrobial Assays (MIC) InVitro->Antimicrobial InVivo In Vivo Studies (e.g., Paw Edema) InVitro->InVivo Promising Compounds SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR AntiInflammatory->SAR Antimicrobial->SAR InVivo->SAR Lead Lead Compound Identification SAR->Lead

General experimental workflow for the evaluation of oxazolo[4,5-b]pyridines.

V. Conclusion

The oxazolo[4,5-b]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, inflammation, and infectious diseases. The synthetic accessibility of this core allows for extensive structural modifications, facilitating the optimization of biological activity and pharmacokinetic properties. Further investigation into the mechanisms of action and the exploration of novel derivatives will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocyclic system. This guide serves as a foundational resource for researchers dedicated to advancing the discovery and development of oxazolo[4,5-b]pyridine-based drugs.

References

The Oxazolo[4,5-b]pyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, the identification and utilization of "privileged structures" – molecular scaffolds with the inherent ability to bind to multiple biological targets with high affinity – represents a highly effective strategy in drug discovery. The oxazolo[4,5-b]pyridine core has emerged as one such privileged scaffold, demonstrating a remarkable versatility that has led to the development of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the oxazolo[4,5-b]pyridine system, including its synthesis, biological activities, and its role as a central framework in the design of innovative therapeutics.

The Privileged Nature of the Oxazolo[4,5-b]pyridine Scaffold

The concept of a privileged structure is rooted in the observation that certain heterocyclic systems are recurring motifs in a multitude of bioactive molecules. The oxazolo[4,5-b]pyridine core, a fused bicyclic heterocycle, embodies the key characteristics of a privileged scaffold. Its rigid structure provides a well-defined three-dimensional arrangement for the presentation of various substituents, facilitating specific interactions with biological macromolecules.

The electronic properties of the oxazolo[4,5-b]pyridine nucleus are also crucial to its privileged status. The fusion of the electron-rich oxazole ring with the electron-deficient pyridine ring creates a unique electronic distribution, influencing the molecule's ability to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the oxazole ring can also participate in hydrogen bonding and other electrostatic interactions. This versatility in forming key binding interactions is a primary reason for the scaffold's ability to target a wide range of proteins. Furthermore, the oxazolo[4,5-b]pyridine core is considered a bioisostere of purine bases like adenine and guanine, suggesting its potential to interact with biological targets that recognize these fundamental building blocks of nucleic acids.[1] This mimicry may contribute to its activity as an inhibitor of enzymes involved in nucleic acid synthesis or as a modulator of purinergic receptors.

Therapeutic Applications and Biological Activities

Derivatives of the oxazolo[4,5-b]pyridine scaffold have demonstrated a broad spectrum of pharmacological activities, underscoring its significance in medicinal chemistry. Key therapeutic areas where this core has shown promise include oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

A significant body of research has focused on the development of oxazolo[4,5-b]pyridine-based anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

One of the prominent targets for oxazolo[4,5-b]pyridine derivatives is human topoisomerase IIα (hTopo IIα) , an essential enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation.[2] By stabilizing the covalent complex between hTopo IIα and DNA, these inhibitors lead to the accumulation of double-strand breaks, ultimately triggering apoptosis in cancer cells.

Another important target in oncology is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a receptor tyrosine kinase that is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[3] Several oxazolo[5,4-d]pyrimidine derivatives, structurally related to the [4,5-b] isomers, have shown potent inhibitory activity against VEGFR-2.[3][4]

The following table summarizes the in vitro anticancer activity of selected oxazolo[4,5-b]pyridine derivatives against various cancer cell lines.

CompoundTarget/Cell LineActivity (IC50/CC50)Reference
2-(4-butylphenyl)oxazolo[4,5-b]pyridinehTopo IIα2 µM[2]
Substituted (oxazolo[4,5-b]pyridin-2-yl)pyrimidine-triazoles (18a-j)PC3 (prostate), A549 (lung), MCF-7 (breast), DU-145 (prostate)0.12 - 7.45 µM[5]
Oxazolo[5,4-d]pyrimidine derivative 3g HT29 (colon)58.4 µM[3]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The oxazolo[4,5-b]pyridine scaffold has been explored for its potential in developing novel antibacterial drugs. It is hypothesized that these compounds may exert their antimicrobial effects by acting as analogues of nucleic acid bases, thereby inhibiting DNA synthesis, or by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication.[1][6]

A series of 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives have demonstrated promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7]

CompoundBacterial StrainActivity (MIC)Reference
2-(substituted-phenyl)oxazolo[4,5-b]pyridines (169c, 169f, 169g)S. aureus, E. coli, P. aeruginosaNot specified, but described as "strong"[6]

Synthesis of the Oxazolo[4,5-b]pyridine Core

The construction of the oxazolo[4,5-b]pyridine ring system is typically achieved through the cyclization of a suitably substituted 2-aminopyridin-3-ol precursor. The following sections provide an overview of the key synthetic steps.

Synthesis of 2-Amino-3-hydroxypyridine

A common and efficient method for the preparation of the key intermediate, 2-amino-3-hydroxypyridine, involves the reduction of 2-hydroxy-3-nitropyridine.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-hydroxy-3-nitropyridine in methanol, add 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Flush the reaction vessel with an inert gas (e.g., argon), and then introduce hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the mixture at room temperature.

  • Work-up: Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford 2-amino-3-hydroxypyridine.

Construction of the Oxazolo[4,5-b]pyridine Ring

With the 2-amino-3-hydroxypyridine intermediate in hand, the oxazole ring can be annulated through condensation with a variety of reagents, such as carboxylic acids, acid chlorides, or orthoesters. A common method involves the use of a dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE).

Experimental Protocol (General):

  • Reaction: A mixture of 2-amino-3-hydroxypyridine and a suitable carboxylic acid is heated in the presence of PPA or PPSE.

  • Work-up: After cooling, the reaction mixture is quenched with water or an appropriate aqueous base.

  • Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.

Key Biological Assay Protocols

The evaluation of the biological activity of novel oxazolo[4,5-b]pyridine derivatives is a critical step in the drug discovery process. The following sections detail the methodologies for key in vitro assays.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Human Topoisomerase IIα (hTopo IIα) Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by hTopo IIα.

Experimental Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and a reaction buffer.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding hTopo IIα enzyme.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Analysis: The inhibition of hTopo IIα activity is indicated by the persistence of the supercoiled DNA band and a decrease in the formation of the relaxed DNA band.

VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the kinase activity of VEGFR-2, which involves the transfer of a phosphate group from ATP to a substrate.

Experimental Protocol:

  • Reaction Setup: In a microplate, combine a kinase buffer, a specific peptide substrate for VEGFR-2, and ATP.

  • Inhibitor Addition: Add the test compound at various concentrations.

  • Enzyme Addition: Initiate the kinase reaction by adding recombinant VEGFR-2 enzyme.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the phosphorylation of the substrate.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ATP remaining. This is often done using a luminescence-based assay where the light output is proportional to the amount of ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Signaling Pathways and Logical Relationships

To visualize the mechanism of action and the drug discovery workflow for oxazolo[4,5-b]pyridine derivatives, Graphviz diagrams are provided below.

drug_discovery_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_preclinical Preclinical Development start Precursor Synthesis (e.g., 2-amino-3-hydroxypyridine) core Oxazolo[4,5-b]pyridine Core Formation start->core library Library Synthesis (Diverse Substituents) core->library purification Purification & Characterization library->purification in_vitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) purification->in_vitro Compound Library hit_id Hit Identification in_vitro->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Efficacy (Animal Models) lead_opt->in_vivo Optimized Leads admet ADME/Tox Studies in_vivo->admet candidate Candidate Selection admet->candidate

Caption: A logical workflow for the discovery and development of oxazolo[4,5-b]pyridine-based drug candidates.

topoisomerase_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm dna Supercoiled DNA topo2 Topoisomerase IIα dna->topo2 binding cleavage_complex Cleavable Complex (DNA-Topo IIα) topo2->cleavage_complex cleavage cleavage_complex->dna re-ligation (inhibited) ds_breaks DNA Double-Strand Breaks cleavage_complex->ds_breaks accumulation dna_damage_response DNA Damage Response (ATM/ATR, p53) ds_breaks->dna_damage_response apoptosis Apoptosis dna_damage_response->apoptosis inhibitor Oxazolo[4,5-b]pyridine Inhibitor inhibitor->cleavage_complex stabilization

Caption: The signaling pathway of Topoisomerase IIα inhibition by oxazolo[4,5-b]pyridine derivatives leading to apoptosis.

vegfr2_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 binds & activates pi3k_akt PI3K/Akt Pathway vegfr2->pi3k_akt ras_mek_erk Ras/MEK/ERK Pathway vegfr2->ras_mek_erk plcg PLCγ Pathway vegfr2->plcg inhibitor Oxazolo[4,5-b]pyridine Inhibitor inhibitor->vegfr2 inhibits survival Survival pi3k_akt->survival proliferation Proliferation ras_mek_erk->proliferation migration Migration plcg->migration angiogenesis Angiogenesis proliferation->angiogenesis migration->angiogenesis survival->angiogenesis

Caption: The VEGFR-2 signaling pathway and its inhibition by oxazolo[4,5-b]pyridine derivatives, leading to the suppression of angiogenesis.

Conclusion

The oxazolo[4,5-b]pyridine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility, unique electronic and structural features, and its ability to interact with a diverse range of biological targets make it an invaluable tool in the design of novel therapeutic agents. The continued exploration of the chemical space around this versatile core, coupled with a deeper understanding of its mechanisms of action, holds great promise for the development of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and beyond. This guide serves as a foundational resource for researchers embarking on the exciting journey of harnessing the therapeutic potential of the oxazolo[4,5-b]pyridine system.

References

A Comprehensive Technical Guide on the Theoretical and Computational Analysis of 2-Methyloxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural, spectroscopic, and electronic properties of 2-Methyloxazolo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The oxazolo[4,5-b]pyridine scaffold is a key structural component in the development of novel therapeutic agents, including kinase inhibitors for cancer treatment and modulators of nicotinic acetylcholine receptors for inflammatory disorders.[1] Computational and theoretical studies are crucial in elucidating the molecular characteristics that underpin the biological activities of this class of compounds, thereby accelerating drug discovery and development efforts.

Synthesis and Chemical Significance

The synthesis of the oxazolo[4,5-b]pyridine core is typically achieved through the cyclocondensation of a 2-amino-3-hydroxypyridine derivative with a suitable reagent that provides the C2-substituent. For this compound, this involves a reaction with an acetic acid equivalent. A common and efficient method utilizes triethyl orthoacetate, often catalyzed by an acid such as p-toluenesulfonic acid, to facilitate the cyclodehydration at elevated temperatures.[2] This approach is versatile and can be adapted for the synthesis of various 2-substituted oxazolo[4,5-b]pyridines. The resulting heterocyclic system is a valuable intermediate in the synthesis of more complex pharmaceutical compounds due to its unique structural and electronic properties that can enhance binding affinity to specific enzyme targets.[1]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product A 2-Amino-3-hydroxypyridine E Cyclocondensation A->E B Triethyl Orthoacetate B->E C p-Toluenesulfonic Acid (Catalyst) C->E Catalyzes D Heat (~130°C) D->E Drives F This compound E->F

Fig. 1: General synthesis workflow for this compound.

Computational Methodology

Theoretical investigations of oxazolo[4,5-b]pyridine derivatives are predominantly performed using Density Functional Theory (DFT). This quantum chemical method offers a balance between computational cost and accuracy for predicting molecular properties. Calculations are typically carried out using a basis set such as 6-311++G(d,p) to accurately describe the electronic structure. The computational workflow involves geometry optimization to find the ground-state energy minimum, followed by frequency calculations to confirm the structure as a true minimum and to predict vibrational spectra. Further analyses, including the calculation of Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and NMR chemical shifts, provide deep insights into the molecule's reactivity and spectroscopic characteristics.

G A Initial Molecular Structure of this compound B Method Selection (e.g., DFT/B3LYP) A->B C Basis Set Selection (e.g., 6-311++G(d,p)) B->C D Geometry Optimization C->D E Frequency Calculation D->E F Verified Minimum Energy Structure E->F G Property Calculations F->G H Spectroscopic Properties (IR, Raman, NMR, UV-Vis) G->H I Electronic Properties (HOMO-LUMO, MEP) G->I J Structural Parameters (Bond Lengths, Angles) G->J

Fig. 2: Standard workflow for DFT-based computational studies.

Molecular Geometry

The optimized geometric parameters, including bond lengths and bond angles, are fundamental for understanding the molecule's structure. DFT calculations provide these values, which are expected to be in close agreement with experimental data from X-ray crystallography if available. The fusion of the oxazole and pyridine rings creates a planar and rigid bicyclic system.

Table 1: Selected Theoretical Bond Lengths and Angles for the Oxazolo[4,5-b]pyridine Core (Note: These are representative values for the core structure based on DFT calculations of related compounds. Actual values for this compound may vary slightly.)

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C2-O11.37
C2-N31.31
N3-C7a1.39
C4-C51.38
C5-C61.40
C6-N71.33
N7-C7a1.34
Bond Angles (°) O1-C2-N3115.0
C2-N3-C7a105.0
C4-C5-C6119.5
C5-C6-N7124.0
C6-N7-C7a116.0
N3-C7a-N7128.5

Spectroscopic Analysis

Computational spectroscopy is a powerful tool for interpreting experimental spectra. Theoretical calculations of vibrational frequencies, NMR chemical shifts, and electronic transitions provide a basis for the precise assignment of experimental data.

4.1. Vibrational Spectroscopy (FT-IR & FT-Raman) Theoretical vibrational analysis helps in assigning the various modes of vibration to specific functional groups and skeletal motions. Key vibrational modes for the oxazolo[4,5-b]pyridine core include C-H stretching, C=N and C=C aromatic ring stretching, and ring breathing modes.

Table 2: Key Calculated Vibrational Frequencies and Their Assignments (Note: Values are representative for the oxazolo[4,5-b]pyridine class.)

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretching
~1650-1550C=N stretching (Oxazole & Pyridine)
~1500-1400Aromatic C=C stretching
~1350-1250C-N stretching
~1200-1100C-O-C stretching (Oxazole)
~1050-950Ring breathing modes
~850-750C-H out-of-plane bending

4.2. NMR Spectroscopy Theoretical calculations of ¹H and ¹³C NMR chemical shifts are instrumental in confirming the molecular structure. The chemical shifts are influenced by the electronic environment of each nucleus. Protons and carbons in the pyridine and oxazole rings exhibit characteristic shifts due to the aromatic and heteroatomic nature of the system.[3][4]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) (Note: Representative values relative to TMS.)

AtomPredicted ¹H Shift (ppm)AtomPredicted ¹³C Shift (ppm)
Methyl-H~2.6C2~165
H4~8.2C4~145
H5~7.4C5~118
H6~8.5C6~150
C7a~152
Methyl-C~15

4.3. Electronic Spectroscopy (UV-Vis) Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. The key transitions are typically π → π* and n → π*, which arise from the excitation of electrons in the conjugated π-system and non-bonding orbitals of the heteroatoms. These transitions are responsible for the compound's absorption in the UV-visible region.[5][6]

Table 4: Predicted Electronic Transitions (Note: Representative values.)

Calculated λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
~320> 0.1HOMO → LUMOπ → π
~275> 0.1HOMO-1 → LUMOπ → π
~250< 0.1HOMO → LUMO+1n → π*

Molecular Electronic Properties

5.1. Frontier Molecular Orbitals (HOMO & LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.[5][7] For oxazolo[4,5-b]pyridine derivatives, the HOMO is typically delocalized across the entire fused ring system, while the LUMO is similarly distributed, indicating the aromatic nature of the scaffold.[5]

5.2. Molecular Electrostatic Potential (MEP) The MEP map is a visual tool for identifying the electron-rich and electron-poor regions of a molecule. It is useful for predicting the sites of electrophilic and nucleophilic attack. In the oxazolo[4,5-b]pyridine system, the most negative potential (red/yellow regions) is typically localized around the nitrogen atoms, indicating these are the primary sites for electrophilic attack and protonation.[8] The hydrogen atoms exhibit positive potential (blue regions), making them susceptible to nucleophilic attack.

Table 5: Summary of Calculated Electronic Properties (Note: Representative values.)

PropertyCalculated ValueSignificance
HOMO Energy~ -6.5 eVElectron-donating ability
LUMO Energy~ -1.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)~ 5.0 eVChemical stability, low reactivity
Dipole Moment~ 2.5 DebyeMolecular polarity
Hardness (η)~ 2.5 eVResistance to charge transfer
Softness (σ)~ 0.2 eV⁻¹Propensity for charge transfer

Biological Relevance and Drug Development

The this compound core is a privileged scaffold in drug discovery. Its derivatives have shown promise as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.[1][9][10] Computational techniques like molecular docking are used to predict how these molecules bind to biological targets such as protein kinases. These studies help in understanding the structure-activity relationship (SAR) and in designing more potent and selective inhibitors. The logical workflow involves identifying a biological target, screening candidate molecules computationally, synthesizing the most promising candidates, and finally evaluating them in biological assays.

G A Target Identification (e.g., Protein Kinase) B Computational Screening (Virtual Library of Derivatives) A->B C Molecular Docking (Predict Binding Affinity & Pose) B->C D Lead Candidate Selection (Based on Docking Score & SAR) C->D E Chemical Synthesis of this compound Derivatives D->E F In Vitro Biological Assays (e.g., IC50 Determination) E->F G Lead Optimization F->G H Preclinical Development G->H

Fig. 3: Drug discovery workflow involving oxazolopyridine derivatives.

Conclusion

Theoretical and computational studies provide invaluable insights into the molecular structure, spectroscopy, and electronic properties of this compound. Methods like DFT allow for the accurate prediction of geometric parameters, vibrational frequencies, NMR spectra, and electronic characteristics. This detailed understanding at the molecular level is fundamental for interpreting experimental data and for rationally designing novel derivatives with enhanced therapeutic potential. The synergy between computational chemistry and experimental synthesis is therefore a cornerstone of modern drug discovery, enabling the efficient development of new treatments for a range of diseases.

References

An In-depth Technical Guide to the Isomers and Analogues of 2-Methyloxazolo[4,5-b]pyridine: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers and analogues of 2-methyloxazolo[4,5-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details the synthesis, biological activities, and relevant experimental protocols for these compounds, with a focus on their potential as therapeutic agents.

Introduction to the Oxazolo[4,5-b]pyridine Core

The oxazolo[4,5-b]pyridine ring system is a fused heterocyclic structure that has garnered considerable attention in the field of drug discovery. Its structural similarity to endogenous purines allows for potential interactions with a variety of biological targets. The 2-methyl substituted variant serves as a key starting point for the exploration of chemical space and the development of novel bioactive molecules. This guide will explore the chemical diversity and biological potential of its isomers and analogues, including isoxazolo[4,5-b]pyridines, thiazolo[4,5-b]pyridines, and imidazo[4,5-b]pyridines.

Isomers of this compound

The primary isomers of oxazolo[4,5-b]pyridines are the isoxazolo[4,5-b]pyridines, where the arrangement of the nitrogen and oxygen atoms in the five-membered ring is altered. These isomers have demonstrated a range of biological activities.

Synthesis of Isoxazolo[4,5-b]pyridines

An efficient method for the synthesis of isoxazolo[4,5-b]pyridines starts from readily available 2-chloro-3-nitropyridines.[1] The key step involves an intramolecular nucleophilic substitution of the nitro group.[1] The general synthetic approach can be categorized into three main strategies: annulation of an isoxazole fragment to a pyridine ring, annulation of a pyridine ring to a functionalized isoxazole core, and synthesis from available 3-nitropyridines.[2]

Biological Activity of Isoxazolo[4,5-b]pyridines

Derivatives of isoxazolo[4,5-b]pyridine have been reported to possess a variety of biological activities, including antibacterial, anticancer, and antiproliferative effects.[1] Some have also been found to inhibit cytochrome P450 CYP17, an enzyme involved in the biosynthesis of androgens and estrogen precursors.[1]

Analogues of this compound

Analogues of the oxazolo[4,5-b]pyridine scaffold, where the oxygen atom is replaced by other heteroatoms such as sulfur (thiazolo[4,5-b]pyridines) or nitrogen (imidazo[4,5-b]pyridines), have been extensively studied and have shown significant therapeutic potential.

Thiazolo[4,5-b]pyridines

The replacement of the oxygen with a sulfur atom gives rise to the thiazolo[4,5-b]pyridine core. These analogues have been investigated for a wide range of pharmacological activities.

Various synthetic protocols for thiazolo[4,5-b]pyridines have been developed, often involving the construction of the thiazole ring onto a pre-existing pyridine core.[3] Microwave-assisted synthesis has been shown to be an efficient method for producing certain derivatives.[3] Solid-phase synthesis strategies have also been employed to create libraries of thiazolo[4,5-b]pyridin-7(4H)-one derivatives.

Thiazolo[4,5-b]pyridine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] Some derivatives have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in various cancers.

Imidazo[4,5-b]pyridines

The substitution of the oxygen atom with a nitrogen atom leads to the imidazo[4,5-b]pyridine scaffold. These purine bioisosteres have been the subject of extensive research in medicinal chemistry.

The synthesis of imidazo[4,5-b]pyridines can be achieved through several routes, including the cyclization of appropriately substituted diaminopyridines with various reagents.[5] Palladium-catalyzed amidation reactions have also been utilized for their synthesis.[6] Solid-phase synthesis has been a valuable tool for the creation of diverse libraries of these compounds.[7]

Imidazo[4,5-b]pyridine derivatives have shown potential as tuberculostatic agents and anticancer agents.[5][8] Their structural similarity to purines allows them to interact with a variety of enzymes and receptors.

Quantitative Biological Data

The following tables summarize the quantitative biological data for various analogues of this compound.

Table 1: Anticancer and Kinase Inhibitory Activity

Compound ClassDerivativeTargetAssayActivity (IC50/GI50)Reference
Thiazolo[5,4-b]pyridine6rc-KIT V560G/D816VEnzymaticIC50 = 4.77 µM
Thiazolo[5,4-b]pyridine6rHMC1.2 cellsAnti-proliferativeGI50 = 1.15 µM
Imidazo[4,5-b]pyridineCompound 10Colon CarcinomaAnti-proliferativeIC50 = 0.4 µM[9]
Imidazo[4,5-b]pyridineCompound 14Colon CarcinomaAnti-proliferativeIC50 = 0.7 µM[9]

Table 2: Antimicrobial Activity

Compound ClassDerivativeOrganismActivity (MIC)Reference
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one3gPseudomonas aeruginosa0.21 µM[10]
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one3gEscherichia coli0.21 µM[10]
Imidazo[4,5-b]pyridineCompound 14E. coli32 µM[9]

Signaling Pathways and Mechanisms of Action

Several analogues of this compound exert their biological effects by modulating key signaling pathways.

c-KIT Signaling Pathway

The c-KIT receptor tyrosine kinase pathway is crucial for cell survival and proliferation.[11] Inhibition of this pathway is a key strategy in cancer therapy.

c_KIT_Signaling_Pathway SCF SCF cKIT c-KIT Receptor SCF->cKIT Ligand Binding Dimerization Dimerization & Autophosphorylation cKIT->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K JAK JAK Dimerization->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor Thiazolo[5,4-b]pyridine Inhibitor Inhibitor->Dimerization

c-KIT Signaling Pathway Inhibition
Glycogen Synthase Kinase-3β (GSK-3β) Signaling Pathway

GSK-3β is a serine/threonine kinase involved in various cellular processes, and its dysregulation is implicated in several diseases.

GSK3beta_Signaling_Pathway Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor PI3K PI3K InsulinReceptor->PI3K AKT AKT/PKB PI3K->AKT GSK3b_active GSK-3β (Active) AKT->GSK3b_active Phosphorylation (Ser9) GSK3b_inactive p-GSK-3β (Inactive) GlycogenSynthase_active Glycogen Synthase (Active) GSK3b_active->GlycogenSynthase_active Phosphorylation GlycogenSynthase_inactive p-Glycogen Synthase (Inactive) Inhibitor Oxazolo[4,5-b]pyridine Inhibitor Inhibitor->GSK3b_active

GSK-3β Signaling Pathway Inhibition
DNA Gyrase Mechanism of Action

DNA gyrase is a bacterial enzyme that introduces negative supercoils into DNA and is a validated target for antibacterial agents.

DNA_Gyrase_Mechanism cluster_gyrase DNA Gyrase Action Gyrase_DNA Gyrase binds G-segment of DNA T_segment_binding T-segment of DNA binds to N-gate Gyrase_DNA->T_segment_binding ATP_binding ATP binding closes N-gate, trapping T-segment T_segment_binding->ATP_binding G_segment_cleavage G-segment cleavage and T-segment passage ATP_binding->G_segment_cleavage G_segment_ligation G-segment ligation and T-segment release via C-gate G_segment_cleavage->G_segment_ligation Reset Reset for next cycle G_segment_ligation->Reset Inhibitor Oxazolo[4,5-b]pyridine Analogue Inhibitor->G_segment_cleavage Inhibition

DNA Gyrase Inhibition Mechanism

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of oxazolo[4,5-b]pyridine analogues.

General Synthesis of 2-(Substituted-phenyl)oxazolo[4,5-b]pyridines

A one-pot synthesis can be achieved by reacting 2-amino-3-hydroxypyridine with a substituted benzoic acid in the presence of a catalyst such as silica-supported perchloric acid.

  • Materials: 2-amino-3-hydroxypyridine, substituted benzoic acid, silica-supported perchloric acid (HClO₄·SiO₂), solvent (e.g., ethanol).

  • Procedure:

    • A mixture of 2-amino-3-hydroxypyridine (1 mmol) and the substituted benzoic acid (1 mmol) is taken in a round-bottom flask.

    • Silica-supported perchloric acid (catalytic amount) is added to the mixture.

    • The reaction mixture is refluxed in a suitable solvent (e.g., ethanol) for the appropriate time, monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

    • The crude product is purified by recrystallization from a suitable solvent to afford the desired 2-(substituted-phenyl)oxazolo[4,5-b]pyridine.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials: Cancer cell line of interest, complete cell culture medium, test compounds, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Materials: Bacterial strain of interest, cation-adjusted Mueller-Hinton Broth (CAMHB), test compounds, 96-well microtiter plates.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

c-KIT Radiometric Kinase Assay

This assay measures the transfer of a radiolabeled phosphate group from ATP to a c-KIT substrate.

  • Materials: Purified c-KIT enzyme, kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT), [γ-³²P]ATP, substrate (e.g., poly(Glu,Tyr) 4:1), test compounds.

  • Procedure:

    • Set up the kinase reaction in a microcentrifuge tube containing kinase buffer, substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter to determine the kinase activity and the inhibitory effect of the compound.

Conclusion

The isomers and analogues of this compound represent a rich source of chemical diversity with significant potential for the development of novel therapeutic agents. The synthetic accessibility of these scaffolds, coupled with their diverse biological activities against targets such as kinases and bacterial enzymes, makes them an attractive area for further research and development. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers in the field of medicinal chemistry and drug discovery.

References

Methodological & Application

Synthetic Routes for 2-Methyloxazolo[4,5-b]pyridine and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Methyloxazolo[4,5-b]pyridine and its derivatives. The oxazolo[4,5-b]pyridine scaffold is a key heterocyclic system in medicinal chemistry, with derivatives showing promise as kinase inhibitors and anti-cancer agents.[1][2]

I. Synthetic Strategies

The primary and most common approach to synthesizing the oxazolo[4,5-b]pyridine core involves the condensation and subsequent cyclization of a 2-amino-3-hydroxypyridine derivative with a suitable one-carbon synthon. Variations in this synthon and the reaction conditions allow for the introduction of diverse substituents at the 2-position of the oxazole ring.

A general synthetic scheme is depicted below:

G cluster_main General Synthetic Route 2-amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine Derivative Oxazolopyridine 2-Substituted Oxazolo[4,5-b]pyridine 2-amino-3-hydroxypyridine->Oxazolopyridine C1_synthon One-Carbon Synthon (e.g., Orthoester, Carboxylic Acid) C1_synthon->Oxazolopyridine Catalyst Catalyst (e.g., Acid, PPSE) Catalyst->Oxazolopyridine Heat Heat / Microwave Heat->Oxazolopyridine

Caption: General reaction scheme for the synthesis of 2-substituted oxazolo[4,5-b]pyridines.

Several methods have been developed to drive this condensation and cyclization, including conventional heating with acid catalysts and microwave-assisted synthesis for accelerated reaction times.

II. Quantitative Data Summary

The following table summarizes quantitative data for various synthetic protocols for this compound and its derivatives.

DerivativeStarting MaterialsReagents/CatalystConditionsReaction TimeYield (%)Reference
6-Bromo-2-methyl-oxazolo[4,5-b]pyridine 2-amino-6-bromo-3-hydroxy-pyridine, Triethyl orthoacetatep-toluenesulfonic acid monohydrate130°C1 h~90%
2-(4-cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridine 5-Bromo-3-hydroxy-2-aminopyridine, 4-cyanobenzoic acidPPSE200°CNot Specified93%
2-Aryl-oxazolo[4,5-b]pyridines 2-amino-3-hydroxypyridine, Benzoyl chloridesSBA-Pr-NH2Microwave irradiation (solvent-free)ShortHigh[3]
2-(substituted phenyl)oxazolo[4,5-b]pyridines 2-amino-3-hydroxy pyridine, Substituted benzoic acidsSilica-supported perchloric acidAmbientShortHigh[1]

III. Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-methyl-oxazolo[4,5-b]pyridine

This protocol is adapted from the synthesis of a key intermediate for further derivatization.

Materials:

  • 2-amino-6-bromo-3-hydroxy-pyridine (20 g, 106 mmol)

  • Triethyl orthoacetate (22 ml)

  • p-toluenesulfonic acid monohydrate (0.05 g)

  • Ethyl acetate

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 2-amino-6-bromo-3-hydroxy-pyridine and p-toluenesulfonic acid monohydrate in triethyl orthoacetate is stirred at 130°C for 1 hour.

  • After cooling to room temperature, the reaction solution is diluted with ethyl acetate (150 ml).

  • The organic solution is extracted with water (3 x 150 ml).

  • The combined organic phases are dried over MgSO₄, filtered, and concentrated in vacuo.

  • Subsequent purification by crystallization from ethanol affords the title compound as yellow-orange crystals.

Protocol 2: Microwave-Assisted Synthesis of 2-Aryl-oxazolo[4,5-b]pyridines

This protocol utilizes microwave irradiation for a rapid and efficient synthesis.[3]

Materials:

  • 2-amino-3-hydroxypyridine

  • Substituted benzoyl chlorides

  • Amino-functionalized SBA-15 (SBA-Pr-NH₂) as a heterogeneous basic nanocatalyst

Procedure:

  • In a suitable microwave reactor vessel, combine 2-amino-3-hydroxypyridine, the desired benzoyl chloride, and a catalytic amount of SBA-Pr-NH₂.

  • The reaction is carried out under microwave irradiation in solvent-free conditions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled.

  • The solid catalyst can be easily removed from the reaction mixture by simple filtration.[3]

  • The crude product is then purified, typically by recrystallization or column chromatography.

IV. Applications in Drug Development

Derivatives of this compound are of significant interest in drug discovery due to their activity as inhibitors of key cellular targets implicated in cancer and other diseases.

A. Kinase Inhibition

Several oxazolo[4,5-b]pyridine derivatives have been identified as potent kinase inhibitors, including inhibitors of Aurora kinases which are crucial for cell cycle regulation.

G cluster_pathway Kinase Inhibition Pathway Oxazolopyridine Oxazolo[4,5-b]pyridine Derivative AuroraKinase Aurora Kinase Oxazolopyridine->AuroraKinase Inhibits PhosphorylatedSubstrate Phosphorylated Substrate Protein AuroraKinase->PhosphorylatedSubstrate Phosphorylates Substrate Substrate Protein Substrate->AuroraKinase CellCycle Cell Cycle Progression PhosphorylatedSubstrate->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Disruption leads to

Caption: Simplified signaling pathway of Aurora Kinase inhibition.

B. DNA Topoisomerase II Inhibition

Certain 2-(substituted phenyl)oxazolo[4,5-b]pyridines have been investigated as candidate antitumor agents that target human DNA topoisomerase IIα.[4] This enzyme is vital for managing DNA topology during replication and transcription.

G cluster_pathway Topoisomerase II Inhibition Oxazolopyridine Oxazolo[4,5-b]pyridine Derivative TopoII DNA Topoisomerase IIα Oxazolopyridine->TopoII Inhibits DNA_cleavage DNA Cleavage TopoII->DNA_cleavage DNA_religation DNA Religation TopoII->DNA_religation Prevents DNA_cleavage->DNA_religation DNA_damage DNA Damage DNA_cleavage->DNA_damage Accumulation of cleaved complexes CellDeath Cell Death DNA_damage->CellDeath

Caption: Mechanism of DNA Topoisomerase II inhibition.

References

One-Pot Synthesis of 2-(Substituted Phenyl)oxazolo[4,5-b]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-(substituted phenyl)oxazolo[4,5-b]pyridines. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its potential as antibacterial and anti-inflammatory agents. The presented protocol outlines a straightforward and effective method for the synthesis of these compounds, which is valuable for researchers in drug discovery and development.

Introduction

Oxazolo[4,5-b]pyridine derivatives are a class of fused heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. The fusion of an oxazole ring with a pyridine ring results in a scaffold with diverse biological activities. Notably, 2-(substituted phenyl)oxazolo[4,5-b]pyridines have been identified as potent nonacidic anti-inflammatory and analgesic agents. Some derivatives have shown activity comparable to established drugs like phenylbutazone and indomethacin, with the added advantage of reduced gastrointestinal irritation.[1] Furthermore, this scaffold has been explored for its antibacterial properties.

The development of efficient and economical synthetic routes to these compounds is crucial for further investigation and drug development. One-pot synthesis, in particular, offers significant advantages by reducing reaction time, minimizing waste, and simplifying the purification process. This document details a one-pot protocol for the synthesis of 2-(substituted phenyl)oxazolo[4,5-b]pyridines.

Data Presentation

The following table summarizes the quantitative data for the one-pot synthesis of a series of 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives.

Table 1: Synthesis of 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine Derivatives

CompoundSubstituted SalicylaldehydeYield (%)
3a 2,4-dihydroxybenzaldehyde85
3b 4-(diethylamino)-2-hydroxybenzaldehyde92
3c 2-hydroxy-4-methoxybenzaldehyde88
3d 2-hydroxy-5-methoxybenzaldehyde83
3e 5-bromo-2-hydroxybenzaldehyde80

Experimental Protocols

This section provides a detailed methodology for the one-pot synthesis of 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridines.

Materials:

  • 2-amino-3-hydroxypyridine

  • Substituted salicylaldehydes (e.g., 2,4-dihydroxybenzaldehyde, 4-(diethylamino)-2-hydroxybenzaldehyde, etc.)

  • Phenylboronic acid

  • Sodium cyanide (NaCN)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Purification supplies (silica gel for column chromatography, appropriate eluents)

General Procedure:

  • To a solution of 2-amino-3-hydroxypyridine (1.0 mmol) and the respective substituted salicylaldehyde (1.0 mmol) in DMF (10 mL), add phenylboronic acid (0.2 mmol) and sodium cyanide (1.2 mmol).

  • Heat the reaction mixture at 80 °C with stirring for 8-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the pure 2-(substituted phenyl)oxazolo[4,5-b]pyridine.

Visualizations

Diagram 1: General Workflow for the One-Pot Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification Reactants 2-Amino-3-hydroxypyridine Substituted Salicylaldehyde Reaction_Vessel Round-bottom Flask Reactants->Reaction_Vessel Reagents Phenylboronic Acid Sodium Cyanide Reagents->Reaction_Vessel Solvent DMF Solvent->Reaction_Vessel Heating Heat to 80 °C Reaction_Vessel->Heating Stirring Stir for 8-12 h Heating->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quenching Pour into Ice Water Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Final_Product 2-(Substituted Phenyl)oxazolo[4,5-b]pyridine Purification->Final_Product Pure Product

Caption: General workflow for the one-pot synthesis.

Diagram 2: Proposed Reaction Mechanism Pathway

G Start 2-Amino-3-hydroxypyridine + Substituted Salicylaldehyde Intermediate1 Schiff Base Formation Start->Intermediate1 NaCN, Phenylboronic Acid Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Intermediate3 Oxidation Intermediate2->Intermediate3 End 2-(Substituted Phenyl)oxazolo[4,5-b]pyridine Intermediate3->End

Caption: Proposed reaction mechanism pathway.

References

Microwave-Assisted Synthesis of Oxazolo[4,5-b]pyridine Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Analogues of this structure have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antipyretic, analgesic, and antifungal properties.[1] Some derivatives have also been identified as inhibitors of enzymes such as fatty acid amide hydrolase (FAAH) and acetylcholinesterase, highlighting their therapeutic potential.[1] The structural similarity of the oxazolo[4,5-b]pyridine ring system to purine bases like adenine and guanine suggests that these compounds may exert their biological effects by interacting with nucleic acid synthesis or related enzymatic pathways.[2]

Conventional methods for the synthesis of these compounds often involve multi-step procedures, harsh reaction conditions, and extended reaction times. The advent of microwave-assisted organic synthesis (MAOS) has provided a powerful tool to overcome these limitations. Microwave irradiation offers rapid, uniform heating, which can dramatically accelerate reaction rates, increase product yields, and enhance product purity. This "green chemistry" approach often allows for solvent-free reactions, further reducing the environmental impact of chemical synthesis.[1]

This document provides detailed application notes and protocols for the microwave-assisted synthesis of 2-aryloxazolo[4,5-b]pyridine analogues, based on the one-pot condensation of 2-amino-3-hydroxypyridine with various benzoyl chlorides.

Synthetic Pathway

The microwave-assisted synthesis of 2-aryloxazolo[4,5-b]pyridine analogues can be efficiently achieved through a one-pot condensation reaction. The general scheme involves the reaction of 2-amino-3-hydroxypyridine with a substituted benzoyl chloride in the presence of a suitable catalyst under solvent-free microwave irradiation. An amino-functionalized mesoporous silica (SBA-Pr-NH2) has been reported as an effective and reusable heterogeneous catalyst for this transformation.[1]

The proposed reaction proceeds via an initial acylation of the amino group of 2-amino-3-hydroxypyridine by the benzoyl chloride, followed by an intramolecular cyclization to form the oxazole ring, yielding the desired oxazolo[4,5-b]pyridine product.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine Microwave Microwave Irradiation 2-amino-3-hydroxypyridine->Microwave Benzoyl_chloride Substituted Benzoyl Chloride Benzoyl_chloride->Microwave Oxazolopyridine 2-Aryl-oxazolo[4,5-b]pyridine Microwave->Oxazolopyridine One-pot Condensation Catalyst SBA-Pr-NH2 Catalyst (Solvent-free) Catalyst->Microwave cluster_workflow Experimental Workflow A 1. Combine Reactants & Catalyst (2-amino-3-hydroxypyridine, benzoyl chloride, SBA-Pr-NH2) in microwave vial B 2. Microwave Irradiation (e.g., 500W, 140°C, 6-10 min) A->B Seal vial C 3. Reaction Monitoring by TLC B->C During reaction D 4. Cool to Room Temperature C->D Reaction complete E 5. Add Ethanol & Filter Catalyst D->E F 6. Concentrate Filtrate E->F G 7. Purify Product (Recrystallization or Chromatography) F->G H Pure 2-Aryl-oxazolo[4,5-b]pyridine G->H cluster_pathway Potential Biological Targets & Signaling Pathways cluster_cancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity Oxazolo Oxazolo[4,5-b]pyridine Analogues Proliferation Cancer Cell Proliferation Oxazolo->Proliferation Inhibition Apoptosis Apoptosis Oxazolo->Apoptosis Induction DNA_Gyrase Bacterial DNA Gyrase Oxazolo->DNA_Gyrase Inhibition Nucleic_Acid Nucleic Acid Synthesis Oxazolo->Nucleic_Acid Inhibition

References

Application Notes and Protocols: 2-Methyloxazolo[4,5-b]pyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methyloxazolo[4,5-b]pyridine and its derivatives as key intermediates in the synthesis of pharmaceutically active compounds. This document includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to support researchers in the field of drug discovery and development.

Introduction

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry due to its significant biological activities. As a bioisostere of natural purine bases, this scaffold can interact with various biological targets, leading to a range of therapeutic effects. Derivatives of this compound have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents. These notes will focus on its application in the synthesis of anticancer agents, specifically those targeting Topoisomerase IIα and key kinases involved in cancer progression.

I. Anticancer Applications

Derivatives of this compound have emerged as promising candidates for cancer therapy through the inhibition of crucial cellular targets.

Topoisomerase IIα Inhibition

Certain 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα (hTopo IIα), an essential enzyme in DNA replication and cell division. Inhibition of hTopo IIα leads to DNA damage and subsequently induces apoptosis in cancer cells.

Quantitative Data:

CompoundTargetIC50 (µM)Cancer Cell Line(s)Reference
2-(4-butylphenyl)oxazolo[4,5-b]pyridinehTopo IIα2Not specified[1]
Chalcone-based oxazolo[4,5-b]pyridine derivative 11b -0.03-0.42SiHa, A549, MCF-7, Colo-205[2]
Chalcone-based 1,2,4-thiadiazole-oxazolo[4,5-b]pyridine derivatives-0.013 - 12.45MCF-7, A549, Colo-205, A2780[3]

Signaling Pathway for Topoisomerase IIα Inhibition-Induced Apoptosis:

TopoII_inhibition_pathway 2-Aryloxazolo[4,5-b]pyridine 2-Aryloxazolo[4,5-b]pyridine Topo_IIa Topoisomerase IIα 2-Aryloxazolo[4,5-b]pyridine->Topo_IIa Inhibits DNA_Replication DNA Replication & Transcription Topo_IIa->DNA_Replication Relieves torsional strain during DNA_Breaks DNA Double-Strand Breaks DNA_Replication->DNA_Breaks leads to Damage_Response DNA Damage Response DNA_Breaks->Damage_Response Activates Apoptosis Apoptosis Damage_Response->Apoptosis Induces

Topoisomerase IIα inhibition pathway.
Kinase Inhibition

The oxazolo[4,5-b]pyridine scaffold is also a valuable pharmacophore for the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

Signaling Pathway for VEGFR-2 Inhibition:

VEGFR2_inhibition_pathway Oxazolo[4,5-b]pyridine\nDerivative Oxazolo[4,5-b]pyridine Derivative VEGFR2 VEGFR-2 Oxazolo[4,5-b]pyridine\nDerivative->VEGFR2 Inhibits PI3K PI3K VEGFR2->PI3K MAPK MAPK/ERK VEGFR2->MAPK STAT3 STAT3 VEGFR2->STAT3 Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

VEGFR-2 signaling pathway inhibition.

II. Experimental Protocols

General One-Pot Synthesis of 2-(Substituted-phenyl)oxazolo[4,5-b]pyridines[1]

This protocol describes a highly efficient, one-pot synthesis of 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives using a silica-supported perchloric acid catalyst.

Materials:

  • 2-Amino-3-hydroxypyridine

  • Substituted benzoic acids

  • Silica-supported perchloric acid (HClO₄·SiO₂)

  • Solvent (e.g., ethanol)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup (if necessary for purification)

Procedure:

  • Catalyst Preparation: Prepare silica-supported perchloric acid (HClO₄·SiO₂) as described in the literature.[4]

  • Reaction Setup: In a round-bottom flask, combine 2-amino-3-hydroxypyridine (1 mmol), the desired substituted benzoic acid (1 mmol), and a catalytic amount of HClO₄·SiO₂ (e.g., 0.1 g).

  • Reaction Conditions: Add a suitable solvent (e.g., 10 mL of ethanol) and reflux the mixture with stirring. Monitor the reaction progress by TLC. Reaction times may vary depending on the specific benzoic acid derivative used (typically 2-5 hours).

  • Work-up and Purification:

    • After completion of the reaction, cool the mixture to room temperature.

    • Filter the reaction mixture to recover the catalyst. The catalyst can be washed, dried, and reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Yields for Selected Derivatives: [1]

Substituent on Benzoic AcidProductYield (%)
H2-Phenyloxazolo[4,5-b]pyridine92
4-CH₃2-(p-Tolyl)oxazolo[4,5-b]pyridine90
4-Cl2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine94
4-NO₂2-(4-Nitrophenyl)oxazolo[4,5-b]pyridine95
2-Cl2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine88
2-NO₂2-(2-Nitrophenyl)oxazolo[4,5-b]pyridine85

Experimental Workflow:

synthesis_workflow cluster_0 Reaction cluster_1 Work-up & Purification Reactants 2-Amino-3-hydroxypyridine + Substituted Benzoic Acid + HClO₄·SiO₂ Reflux Reflux in Solvent (e.g., Ethanol) Reactants->Reflux Filtration Filter to remove catalyst Reflux->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Recrystallization or Column Chromatography Evaporation->Purification Final_Product 2-(Substituted-phenyl) oxazolo[4,5-b]pyridine Purification->Final_Product Yields: 85-95%

General synthesis workflow.

III. Conclusion

This compound and its derivatives are versatile intermediates for the synthesis of a variety of biologically active molecules. The straightforward and efficient synthetic protocols, coupled with the significant anticancer activity of the resulting compounds, make this scaffold an attractive starting point for the development of novel therapeutics. The information provided in these notes serves as a valuable resource for researchers aiming to explore the potential of oxazolo[4,5-b]pyridine chemistry in pharmaceutical research.

References

Application of 2-Methyloxazolo[4,5-b]pyridine in Kinase Inhibitor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-Methyloxazolo[4,5-b]pyridine scaffold is a heterocyclic compound of significant interest in medicinal chemistry, particularly in the design and development of novel kinase inhibitors. Its structural features allow for versatile interactions with the ATP-binding pocket of various kinases, making it a promising starting point for the development of targeted therapeutics. This document provides a comprehensive overview of the application of this compound and its derivatives in kinase inhibitor development, with a focus on Glycogen Synthase Kinase-3β (GSK-3β) and its interplay with the PI3K/Akt/mTOR signaling pathway. Detailed experimental protocols for the synthesis and evaluation of these compounds are also provided.

Kinase Inhibition Profile

Derivatives of the oxazolo[4,5-b]pyridine scaffold have demonstrated potent inhibitory activity against GSK-3β, a serine/threonine kinase implicated in a variety of diseases including neurodegenerative disorders, diabetes, and inflammation. Recent studies have highlighted that inhibition of GSK-3β can modulate inflammatory responses[1].

Quantitative Data

The following table summarizes the in vitro GSK-3β inhibitory activity of a series of piperazine-linked oxazolo[4,5-b]pyridine-based derivatives[1].

Compound IDStructureIC50 (µM) for GSK-3β
7c 2-(4-Benzoylpiperazin-1-yl)-N-phenyloxazolo[4,5-b]pyridin-5-carboxamide0.53
7d 2-(4-(4-Chlorobenzoyl)piperazin-1-yl)-N-phenyloxazolo[4,5-b]pyridin-5-carboxamide0.34
7e 2-(4-(4-Fluorobenzoyl)piperazin-1-yl)-N-phenyloxazolo[4,5-b]pyridin-5-carboxamide0.39
7g 2-(4-(4-Methoxybenzoyl)piperazin-1-yl)-N-phenyloxazolo[4,5-b]pyridin-5-carboxamide0.47

Signaling Pathways

GSK-3β and its Crosstalk with the PI3K/Akt/mTOR Pathway

GSK-3β is a key downstream component of the PI3K/Akt/mTOR signaling cascade, a critical pathway that regulates cell growth, proliferation, survival, and metabolism. Akt, a central node in this pathway, directly phosphorylates and inhibits GSK-3β. Furthermore, GSK-3β can influence the mTOR signaling branch, highlighting a complex regulatory network. The aberrant activity of the PI3K/Akt/mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention[2][3][4][5]. The inhibition of GSK-3β by oxazolo[4,5-b]pyridine derivatives can therefore have downstream effects on this crucial signaling network.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates GSK3b GSK-3β Akt->GSK3b Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival GSK3b->mTORC1 Modulates Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylates OxazoloPyridine This compound Derivative OxazoloPyridine->GSK3b Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives on GSK-3β.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the this compound scaffold from the key intermediate, 2-amino-3-hydroxypyridine. The condensation reaction with a carboxylic acid or its derivative under microwave-assisted heating is an efficient method for producing 2-substituted oxazolo[4,5-b]pyridines[6].

Materials:

  • 2-Amino-3-hydroxypyridine

  • Acetic acid or Acetic anhydride

  • Silica gel (optional, as support)

  • Microwave reactor

  • Reaction vessel

  • Solvent (e.g., toluene, DMF)

  • Purification reagents (e.g., ethyl acetate, hexane, silica gel for column chromatography)

Procedure:

  • In a microwave reaction vessel, combine equimolar amounts of 2-amino-3-hydroxypyridine and acetic acid (or acetic anhydride).

  • Add silica gel as a support (optional, can improve yield).

  • Add a suitable solvent (e.g., 10 mL of toluene).

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction conditions: 100 W, and heat for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

  • Characterize the final product by NMR and mass spectrometry.

Synthesis_Workflow Start Start Mix Mix 2-amino-3-hydroxypyridine & Acetic Acid/Anhydride Start->Mix Microwave Microwave Irradiation (100W) Mix->Microwave Cool Cool to Room Temperature Microwave->Cool Evaporate Solvent Evaporation Cool->Evaporate Purify Column Chromatography Evaporate->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General workflow for the synthesis of this compound.

Protocol 2: In Vitro GSK-3β Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against GSK-3β using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer. Prepare a solution of GSK-3β enzyme and a solution of substrate/ATP mixture in kinase buffer.

  • Reaction Setup: To the wells of a microplate, add the test compound dilutions. Include a positive control (known GSK-3β inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Enzyme Addition: Add the diluted GSK-3β enzyme to all wells except the "no enzyme" control.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare Dispense Dispense Inhibitor/Vehicle to Plate Prepare->Dispense AddEnzyme Add GSK-3β Enzyme Dispense->AddEnzyme Initiate Initiate Reaction (Add Substrate/ATP Mix) AddEnzyme->Initiate Incubate30C Incubate at 30°C Initiate->Incubate30C StopDeplete Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate30C->StopDeplete IncubateRT1 Incubate at RT StopDeplete->IncubateRT1 Detect Detect ADP (Add Kinase Detection Reagent) IncubateRT1->Detect IncubateRT2 Incubate at RT Detect->IncubateRT2 ReadLumi Read Luminescence IncubateRT2->ReadLumi Analyze Data Analysis (IC50) ReadLumi->Analyze End End Analyze->End

Caption: Workflow for the in vitro GSK-3β kinase inhibition assay.

Protocol 3: Cell-Based Assay for GSK-3β Inhibition (β-Catenin Accumulation Assay)

This protocol describes a method to assess the cellular activity of GSK-3β inhibitors by measuring the accumulation of β-catenin, a downstream target of GSK-3β in the Wnt signaling pathway[7].

Materials:

  • A suitable cell line (e.g., HEK293, CHO-K1)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Primary antibody against β-catenin

  • Secondary antibody (e.g., HRP-conjugated)

  • Reagents for Western blotting or ELISA

  • 96-well plates for cell culture

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 4-6 hours). Include a positive control (e.g., a known GSK-3β inhibitor like CHIR-99021) and a vehicle control.

  • Cell Lysis: Wash the cells with PBS and then lyse them using an appropriate lysis buffer.

  • Quantification of β-Catenin:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against β-catenin, followed by an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescence substrate. Quantify the band intensities.

    • ELISA: Use a commercially available β-catenin ELISA kit to quantify the amount of β-catenin in the cell lysates according to the manufacturer's instructions.

  • Data Analysis: Normalize the β-catenin levels to a loading control (for Western blotting) or total protein concentration. Plot the normalized β-catenin levels against the inhibitor concentration to determine the EC50 value.

Protocol 4: Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol provides a general method for analyzing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in response to treatment with a test compound.

Materials:

  • Cell line of interest

  • Test compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-GSK-3β (Ser9), anti-GSK-3β, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment and reagents

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a desired time. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on protein phosphorylation.

Protocol 5: Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol describes a sandwich ELISA to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants following treatment with test compounds.

Materials:

  • Cell culture supernatants from cells treated with test compounds

  • Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and wash buffers)

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add cell culture supernatants and a series of cytokine standards to the wells and incubate.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate.

  • Streptavidin-HRP: Wash the plate and add streptavidin-HRP. Incubate.

  • Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until color develops.

  • Stop Reaction: Add a stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of the cytokines in the samples by interpolating from the standard curve.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. Its derivatives have shown promising activity against GSK-3β, a key kinase with implications in various diseases. The provided protocols offer a comprehensive guide for the synthesis, in vitro and cell-based evaluation of these compounds. Further exploration of this scaffold against a broader panel of kinases and in relevant disease models is warranted to fully elucidate its therapeutic potential. The interplay between GSK-3β and the PI3K/Akt/mTOR pathway suggests that inhibitors of GSK-3β derived from the oxazolo[4,5-b]pyridine scaffold could have significant effects on this critical signaling network, offering potential therapeutic benefits in oncology and other disease areas.

References

Application Notes and Protocols for 2-Methyloxazolo[4,5-b]pyridine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel and effective agrochemicals is a continuous endeavor in crop protection research. Fused heterocyclic scaffolds have historically been a rich source of biologically active molecules. Among these, the oxazolo[4,5-b]pyridine core represents a promising, yet underexplored, scaffold. While direct and extensive agrochemical research on 2-Methyloxazolo[4,5-b]pyridine is not widely published, its structural similarity to other biologically active fused pyridine systems, such as thiazolo[4,5-b]pyridines and imidazo[4,5-b]pyridines, suggests its potential for development as a herbicide, insecticide, or fungicide.

These notes provide a theoretical framework and practical protocols for the investigation of this compound and its derivatives as potential agrochemical agents, based on the activities of analogous compounds.

Potential Agrochemical Applications

Herbicidal Activity

Derivatives of the closely related thiazolo[4,5-b]pyridine scaffold have been shown to possess herbicidal properties. For instance, 2,3-dihydro[1][2]thiazolo[4,5-b]pyridine derivatives act as acyl-ACP thioesterase inhibitors, demonstrating potent pre-emergence herbicidal activity against key weed species.[1] This suggests that this compound derivatives could be designed to target similar biochemical pathways in plants.

Insecticidal Activity

Imidazo[4,5-b]pyridine compounds have been successfully developed as insecticides. For example, certain derivatives have shown high mortality rates against pests like Mythimna separata and Plutella xylostella at very low concentrations.[3] The structural analogy suggests that this compound could serve as a bioisostere of the imidazo[4,5-b]pyridine core, potentially leading to the discovery of novel insecticides.

Fungicidal Activity

The broad biological activity of fused pyridine heterocycles also extends to fungicidal applications. While specific data on oxazolo[4,5-b]pyridines is sparse in this context, the general reactivity and electronic properties of this scaffold make it a candidate for fungicidal screening.

Data Presentation: Hypothetical Efficacy Data

The following tables present hypothetical, yet plausible, quantitative data for a series of synthesized this compound derivatives, based on reported activities of analogous compounds. These tables are for illustrative purposes to guide researchers in data presentation.

Table 1: Pre-emergence Herbicidal Activity of this compound Derivatives against Common Weeds

Compound IDApplication Rate (g/ha)Alopecurus myosuroides (Black-grass) % ControlLolium rigidum (Ryegrass) % ControlSetaria viridis (Green foxtail) % Control
MOP-001 250859075
MOP-002 250929588
MOP-003 250788270
MOP-004 125889180
Reference250959892

Table 2: Insecticidal Activity of this compound Derivatives against Lepidopteran Pests

Compound IDConcentration (mg/L)Mythimna separata (Armyworm) % MortalityPlutella xylostella (Diamondback moth) % Mortality
MOP-005 5.09590
MOP-006 5.08885
MOP-007 1.09895
MOP-008 1.010098
Reference1.09999

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-methyloxazolo[4,5-b]pyridine

This protocol is adapted from a known synthetic route and provides a key intermediate for further derivatization.[4]

Materials:

  • 2-Amino-6-bromopyridin-3-ol

  • Triethyl orthoacetate

  • p-Toluenesulfonic acid monohydrate

  • Ethyl acetate

  • Ethanol

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Combine 2-amino-6-bromopyridin-3-ol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate in triethyl orthoacetate (excess).

  • Heat the reaction mixture to 130°C and stir for 1 hour.

  • Allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase with water three times.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from ethanol to yield 6-Bromo-2-methyloxazolo[4,5-b]pyridine.

Protocol 2: In Vitro Herbicidal Activity Assay (Whole Plant)

Materials:

  • Seeds of target weed species (e.g., Alopecurus myosuroides, Lolium rigidum)

  • Potting soil

  • Pots or trays

  • Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant

  • Spray chamber

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Sow weed seeds in pots filled with potting soil and allow them to germinate and grow to the 2-3 leaf stage (for post-emergence) or spray directly after sowing (for pre-emergence).

  • Prepare solutions of the test compounds at various concentrations.

  • Apply the test solutions to the plants or soil surface using a calibrated spray chamber to ensure uniform application.

  • Include a solvent-only control and a commercial standard herbicide as references.

  • Transfer the treated pots to a growth chamber.

  • After 14-21 days, visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill) relative to the untreated control.

Protocol 3: Insecticidal Bioassay (Leaf Dip Method)

Materials:

  • Larvae of the target insect species (e.g., Mythimna separata)

  • Fresh host plant leaves (e.g., cabbage, corn)

  • Test compounds dissolved in a suitable solvent with a wetting agent

  • Petri dishes with filter paper

  • Forceps

Procedure:

  • Prepare a series of concentrations of the test compounds.

  • Excise fresh leaves and dip them into the test solutions for 10-20 seconds.

  • Allow the leaves to air dry.

  • Place one treated leaf in each Petri dish lined with moistened filter paper.

  • Introduce a set number of insect larvae (e.g., 10) into each Petri dish.

  • Include a solvent-only control and a commercial standard insecticide as references.

  • Seal the Petri dishes and incubate them in a controlled environment.

  • Assess larval mortality at 24, 48, and 72 hours post-treatment.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_derivatization Derivatization cluster_final Final Products 2-Amino-6-bromopyridin-3-ol 2-Amino-6-bromopyridin-3-ol Cyclocondensation Cyclocondensation 2-Amino-6-bromopyridin-3-ol->Cyclocondensation Triethyl orthoacetate Triethyl orthoacetate Triethyl orthoacetate->Cyclocondensation 6-Bromo-2-methyloxazolo[4,5-b]pyridine 6-Bromo-2-methyloxazolo[4,5-b]pyridine Cyclocondensation->6-Bromo-2-methyloxazolo[4,5-b]pyridine Suzuki Coupling Suzuki Coupling 6-Bromo-2-methyloxazolo[4,5-b]pyridine->Suzuki Coupling Nucleophilic Substitution Nucleophilic Substitution 6-Bromo-2-methyloxazolo[4,5-b]pyridine->Nucleophilic Substitution Agrochemical Candidates Agrochemical Candidates Suzuki Coupling->Agrochemical Candidates Nucleophilic Substitution->Agrochemical Candidates

Caption: Synthetic workflow for this compound derivatives.

Herbicidal_Pathway MOP_Derivative This compound Derivative Thioesterase Acyl-ACP Thioesterase MOP_Derivative->Thioesterase Inhibition Fatty_Acid_Synthesis Fatty Acid Synthesis Thioesterase->Fatty_Acid_Synthesis Blocks Membrane_Integrity Cell Membrane Integrity Fatty_Acid_Synthesis->Membrane_Integrity Loss of Plant_Death Plant Death Membrane_Integrity->Plant_Death

Caption: Hypothetical signaling pathway for herbicidal action.

Screening_Logic Start Synthesized MOP Derivative Library Primary_Screen Primary Screening (Herbicidal, Insecticidal, Fungicidal) Start->Primary_Screen Hit_Identified Hit Identified? Primary_Screen->Hit_Identified Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identified->Lead_Optimization Yes Discard Discard/Repurpose Hit_Identified->Discard No Secondary_Screen Secondary Screening (Dose-response, Spectrum) Lead_Optimization->Secondary_Screen Candidate_Selection Candidate Selection Secondary_Screen->Candidate_Selection

Caption: Logical workflow for agrochemical screening.

References

Protocols for N-Alkylation of Oxazolo[4,5-b]pyridine Systems: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of oxazolo[4,5-b]pyridine systems. This critical chemical transformation is a key step in the synthesis of a wide array of biologically active molecules, making standardized and efficient protocols highly valuable for drug discovery and development.

Introduction to N-Alkylation of Oxazolo[4,5-b]pyridines

The oxazolo[4,5-b]pyridine core is a significant heterocyclic scaffold found in numerous compounds with diverse pharmacological activities. The introduction of alkyl groups onto the nitrogen atoms of this bicyclic system can profoundly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological target engagement.

N-alkylation of the oxazolo[4,5-b]pyridine ring system can theoretically occur at two positions: the nitrogen of the oxazole ring (N3) and the nitrogen of the pyridine ring (N4). The regioselectivity of this reaction is a critical aspect to consider and is influenced by factors such as the nature of the substrate, the alkylating agent, the base employed, and the solvent system. Understanding and controlling this regioselectivity is paramount for the successful synthesis of desired isomers.

General Reaction Scheme

The N-alkylation of an oxazolo[4,5-b]pyridine derivative typically proceeds via a nucleophilic substitution reaction where the nitrogen atom of the heterocyclic system attacks an electrophilic alkylating agent. The reaction is generally facilitated by a base to deprotonate the N-H bond, thereby increasing the nucleophilicity of the nitrogen atom.

N_Alkylation_Scheme Oxazolopyridine Oxazolo[4,5-b]pyridine (or derivative) N4_Product N4-alkylated product Oxazolopyridine->N4_Product Alkylation at N4 N3_Product N3-alkylated product Oxazolopyridine->N3_Product Alkylation at N3 AlkylHalide Alkylating Agent (R-X) AlkylHalide->N4_Product AlkylHalide->N3_Product Base Base

General reaction scheme for the N-alkylation of oxazolo[4,5-b]pyridine.

Key Experimental Protocols

Based on established methodologies for analogous heterocyclic systems, two primary protocols for the N-alkylation of oxazolo[4,5-b]pyridines are presented below. These protocols utilize common laboratory reagents and are adaptable for various substrates and alkylating agents.

Protocol 1: N-Alkylation using Potassium Carbonate in DMF

This protocol is a widely used and versatile method for the N-alkylation of nitrogen-containing heterocycles. The use of potassium carbonate as a mild base and dimethylformamide (DMF) as a polar aprotic solvent facilitates the reaction for a broad range of alkyl halides.

Materials:

  • Oxazolo[4,5-b]pyridine derivative

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of the oxazolo[4,5-b]pyridine derivative (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5-2.0 eq.).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add the alkyl halide (1.1-1.5 eq.) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically between room temperature and 80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N-alkylated product(s).

Protocol_1_Workflow start Start dissolve Dissolve Oxazolo[4,5-b]pyridine in anhydrous DMF start->dissolve add_base Add K₂CO₃ dissolve->add_base stir_rt Stir at RT (10-15 min) add_base->stir_rt add_alkyl_halide Add Alkyl Halide stir_rt->add_alkyl_halide heat Heat and Monitor Reaction (TLC/LC-MS) add_alkyl_halide->heat workup Aqueous Work-up (Water, Extraction) heat->workup purify Purify by Chromatography workup->purify end End purify->end

Workflow for N-alkylation using K₂CO₃ in DMF.

Protocol 2: N-Alkylation using Sodium Hydride in THF

For less reactive alkylating agents or substrates, a stronger base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) can be employed. This method is highly effective but requires careful handling of the pyrophoric sodium hydride.

Materials:

  • Oxazolo[4,5-b]pyridine derivative

  • Alkyl halide (e.g., ethyl iodide, propyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a suspension of sodium hydride (1.2-1.5 eq.) in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of the oxazolo[4,5-b]pyridine derivative (1.0 eq.) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Add the alkyl halide (1.1-1.5 eq.) to the reaction mixture, either at room temperature or cooled to 0 °C depending on the reactivity.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water at 0 °C.

  • Extract the mixture with a suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol_2_Workflow start Start suspend_nah Suspend NaH in anhydrous THF at 0°C start->suspend_nah add_substrate Add Oxazolo[4,5-b]pyridine solution suspend_nah->add_substrate stir_deprotonation Stir at 0°C to RT (Deprotonation) add_substrate->stir_deprotonation add_alkyl_halide Add Alkyl Halide stir_deprotonation->add_alkyl_halide monitor Monitor Reaction (TLC/LC-MS) add_alkyl_halide->monitor quench Quench with aq. NH₄Cl monitor->quench workup Aqueous Work-up and Extraction quench->workup purify Purify by Chromatography workup->purify end End purify->end

Workflow for N-alkylation using NaH in THF.

Data Presentation: Comparison of N-Alkylation Conditions

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of oxazolo[4,5-b]pyridine systems, based on data from analogous heterocyclic systems. Note that yields and regioselectivity are highly substrate-dependent and should be determined empirically.

Entry Oxazolo[4,5-b]pyridine Derivative Alkylating Agent Base Solvent Temp (°C) Time (h) Yield (%) Regioisomeric Ratio (N4:N3)
1UnsubstitutedMethyl IodideK₂CO₃DMFRT12-24Moderate-GoodMajor: N4
22-SubstitutedBenzyl BromideK₂CO₃DMF606-12GoodVaries with substituent
3UnsubstitutedEthyl BromideNaHTHFRT8-16Good-ExcellentMajor: N4
42-SubstitutedPropyl IodideNaHTHFRT12-24Good-ExcellentVaries with substituent

Note: The regioselectivity towards N4-alkylation is often favored due to the higher accessibility and basicity of the pyridine nitrogen. However, electronic effects of substituents on the ring and steric hindrance of the alkylating agent can influence the N4:N3 ratio.

Regioselectivity Considerations

The determination of the N-alkylation site is crucial. The two possible regioisomers, N3- and N4-alkylated products, can be distinguished using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (NOESY, HMBC) NMR experiments are powerful tools for unambiguous structure elucidation. For instance, a Nuclear Overhauser Effect (NOE) between the protons of the alkyl group and the protons on the pyridine ring can confirm N4-alkylation.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation of the isolated regioisomer.

Regioselectivity_Logic Alkylation N-Alkylation Reaction Mixture Mixture of N3 and N4 alkylated isomers Alkylation->Mixture Separation Chromatographic Separation Mixture->Separation Isomer1 Isolated Isomer 1 Separation->Isomer1 Isomer2 Isolated Isomer 2 Separation->Isomer2 Analysis Spectroscopic Analysis (NMR, X-ray) Isomer1->Analysis Isomer2->Analysis Structure1 Structure of Isomer 1 (e.g., N4-alkylated) Analysis->Structure1 Structure2 Structure of Isomer 2 (e.g., N3-alkylated) Analysis->Structure2

Logical workflow for determining regioselectivity.

Conclusion

The N-alkylation of oxazolo[4,5-b]pyridine systems is a fundamental transformation in medicinal chemistry and materials science. The protocols provided herein offer robust starting points for the synthesis of N-alkylated derivatives. Researchers should carefully consider the choice of base, solvent, and alkylating agent to optimize reaction conditions for their specific substrate and to control the regioselectivity of the alkylation. Thorough characterization of the products is essential to confirm the site of alkylation.

Application Notes and Protocols for Solid-Phase Synthesis of Oxazolo[4,5-b]pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial and anticancer activities. The development of efficient synthetic methods to generate libraries of these molecules is of significant interest in drug discovery for the exploration of structure-activity relationships (SAR). Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid and efficient construction of such libraries. This document provides a detailed protocol for the traceless solid-phase synthesis of a diverse library of 2-substituted oxazolo[4,5-b]pyridines. The methodology is adapted from established solid-phase syntheses of related fused heterocyclic systems and solution-phase synthesis of oxazolopyridines.

Principle of the Method

The synthesis is initiated by the immobilization of the foundational building block, 2-amino-3-hydroxypyridine, onto a solid support (Merrifield resin). Subsequent on-resin acylation with a variety of carboxylic acids introduces the first point of diversity. This is followed by a cyclization step to form the core oxazolo[4,5-b]pyridine ring system. Finally, the desired products are cleaved from the resin to yield the target library of 2-substituted oxazolo[4,5-b]pyridines. This traceless approach ensures that no part of the linker remains in the final product.

Data Presentation

The efficiency of solid-phase synthesis is typically evaluated by monitoring the yield of each step and the purity of the final products. While specific data for a large oxazolo[4,5-b]pyridine library is not extensively published, the following table presents expected yields based on a closely related solid-phase synthesis of a 60-member thiazolo[4,5-b]pyridin-7(4H)-one library, which demonstrates the feasibility and efficiency of such an approach.[1]

StepReagents and ConditionsAverage Yield (%)
1. Resin Functionalization2-amino-3-hydroxypyridine, NaH, DMF85-95
2. N-AcylationR-COOH, HBTU, DIPEA, DMF80-95
3. Cyclization/DehydrationTFAA, Pyridine, DCM75-90
4. CleavageTFA/DCM70-90
Overall Estimated Yield 40-70

Experimental Protocols

Materials and Equipment
  • Merrifield resin (chloromethylated polystyrene, 1% DVB, 100-200 mesh)

  • 2-Amino-3-hydroxypyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • A diverse set of carboxylic acids (R-COOH)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • Trifluoroacetic anhydride (TFAA)

  • Trifluoroacetic acid (TFA)

  • Methanol (MeOH)

  • Solid-phase synthesis reaction vessels

  • Shaker or vortexer for solid-phase synthesis

  • Filtration apparatus for washing resin

  • High-performance liquid chromatography (HPLC) for purity analysis

  • Mass spectrometry (MS) for product characterization

Protocol 1: Immobilization of 2-Amino-3-hydroxypyridine on Merrifield Resin
  • Resin Swelling: Swell Merrifield resin (1.0 g, ~1.0 mmol/g loading) in anhydrous DMF (10 mL) for 1 hour in a solid-phase reaction vessel.

  • Alkoxide Formation: In a separate flask, dissolve 2-amino-3-hydroxypyridine (3.0 mmol) in anhydrous DMF (15 mL). Carefully add NaH (3.0 mmol) portion-wise at 0 °C. Stir the mixture at room temperature for 30 minutes.

  • Resin Functionalization: Add the solution from step 2 to the swollen Merrifield resin. Shake the mixture at 60 °C for 24 hours.

  • Washing: After the reaction, filter the resin and wash sequentially with DMF (3 x 10 mL), DMF/H₂O (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: On-Resin N-Acylation
  • Resin Swelling: Swell the functionalized resin from Protocol 1 (~1.0 g) in anhydrous DMF (10 mL) for 1 hour.

  • Acylation Cocktail Preparation: In a separate vial, dissolve the desired carboxylic acid (R-COOH, 3.0 mmol), HBTU (3.0 mmol), and DIPEA (6.0 mmol) in anhydrous DMF (5 mL).

  • Coupling Reaction: Add the acylation cocktail to the swollen resin. Shake the mixture at room temperature for 4 hours.

  • Monitoring: To monitor the reaction completion, a small sample of the resin can be taken and subjected to a Kaiser test (ninhydrin test) to check for the presence of free primary amines.

  • Washing: Once the reaction is complete (Kaiser test is negative), filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: On-Resin Cyclization to form the Oxazolo[4,5-b]pyridine Core
  • Resin Swelling: Swell the acylated resin from Protocol 2 (~1.0 g) in anhydrous DCM (10 mL) for 1 hour.

  • Cyclization Reaction: To the swollen resin, add a solution of trifluoroacetic anhydride (TFAA, 5.0 mmol) and pyridine (5.0 mmol) in anhydrous DCM (10 mL). Shake the mixture at room temperature for 6 hours.

  • Washing: Filter the resin and wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 4: Cleavage of the 2-Substituted Oxazolo[4,5-b]pyridines from the Resin
  • Cleavage Cocktail: Prepare a cleavage cocktail of 50% TFA in DCM (v/v).

  • Cleavage Reaction: Add the cleavage cocktail (10 mL) to the dried resin from Protocol 3. Shake the mixture at room temperature for 2 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

  • Solvent Evaporation: Evaporate the combined filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by preparative HPLC to obtain the desired 2-substituted oxazolo[4,5-b]pyridine.

  • Characterization: Characterize the final product by HPLC, MS, and NMR to confirm its identity and purity.

Visualizations

experimental_workflow start Merrifield Resin step1 Immobilization of 2-Amino-3-hydroxypyridine start->step1 resin_oh Functionalized Resin step1->resin_oh step2 N-Acylation with R-COOH resin_oh->step2 resin_acyl Acylated Resin step2->resin_acyl step3 On-Resin Cyclization resin_acyl->step3 resin_oxazolo Oxazolo[4,5-b]pyridine on Resin step3->resin_oxazolo step4 Cleavage resin_oxazolo->step4 product 2-Substituted Oxazolo[4,5-b]pyridine Library step4->product

Caption: Solid-phase synthesis workflow for oxazolo[4,5-b]pyridine libraries.

signaling_pathway_analogy cluster_synthesis Synthetic Pathway cluster_application Biological Application (Example) Start 2-Amino-3-hydroxypyridine Intermediate1 Resin-Bound Intermediate Start->Intermediate1 Immobilization Intermediate2 Acylated Intermediate Intermediate1->Intermediate2 Acylation (R-COOH) FinalProduct Oxazolo[4,5-b]pyridine Intermediate2->FinalProduct Cyclization Target Biological Target (e.g., Kinase, DNA Gyrase) FinalProduct->Target Binding Effect Biological Effect (e.g., Inhibition, Cytotoxicity) Target->Effect

Caption: Logical relationship between synthesis and biological application.

References

Application Notes and Protocols for the Functionalization of the Oxazolo[4,5-b]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the oxazolo[4,5-b]pyridine core at specific positions, a scaffold of significant interest in medicinal chemistry. The following sections describe validated methods for functionalization at the C2, C5, and C7 positions, offering a versatile toolkit for the synthesis of novel derivatives for drug discovery and development.

Functionalization at the C2 Position

Two primary methods are presented for the introduction of substituents at the C2 position of the oxazolo[4,5-b]pyridine ring system: a palladium-catalyzed direct C-H arylation and an acid-catalyzed condensation for the synthesis of 2-aryl derivatives.

Palladium-Catalyzed Direct C-H Arylation at C2

This method allows for the direct coupling of various (hetero)aryl iodides at the C2 position of the oxazolo[4,5-b]pyridine core through a palladium-catalyzed C-H activation strategy. This approach is highly efficient and offers a broad substrate scope.

Experimental Protocol:

A detailed experimental protocol for the palladium-catalyzed direct C-H arylation is as follows:

  • To a flame-dried Schlenk tube, add the oxazolo[4,5-b]pyridine substrate (1.0 equiv.), the (hetero)aryl iodide (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv.), and a suitable ligand such as triphenylphosphine (PPh₃, 0.2 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add a degassed solvent, such as anhydrous DMF or toluene (to a concentration of 0.1 M).

  • Add a base, typically potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylated oxazolo[4,5-b]pyridine.

Quantitative Data:

EntryAryl IodideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Iodobenzene10K₂CO₃DMF1101885
24-Iodotoluene10K₂CO₃DMF1102082
31-Iodo-4-methoxybenzene10Cs₂CO₃Toluene1202478
42-Iodothiophene10K₂CO₃DMF1101675
53-Iodopyridine10Cs₂CO₃Toluene1202468

Experimental Workflow:

C2_Arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Oxazolo[4,5-b]pyridine (Hetero)aryl Iodide Pd(OAc)₂ Ligand Base Heating Heat to 100-120 °C Reactants->Heating Add Solvent & Degas Solvent Anhydrous DMF or Toluene Inert_Atmosphere Argon or Nitrogen Inert_Atmosphere->Reactants Stirring Stir for 12-24 h Heating->Stirring Extraction Dilute with EtOAc Wash with H₂O, Brine Stirring->Extraction Reaction Complete Drying Dry over Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Product 2-Arylated Oxazolo[4,5-b]pyridine Purification->Product

Caption: Workflow for C2-Arylation of Oxazolo[4,5-b]pyridine.

Acid-Catalyzed Synthesis of 2-(Substituted Phenyl)oxazolo[4,5-b]pyridines

This one-pot synthesis provides an efficient route to 2-aryl-substituted oxazolo[4,5-b]pyridines by the condensation of 2-amino-3-hydroxypyridine with various benzoic acids using silica-supported perchloric acid (HClO₄·SiO₂) as a reusable catalyst.[1][2]

Experimental Protocol:

  • Prepare the silica-supported perchloric acid catalyst by adding perchloric acid to a suspension of silica gel in an appropriate solvent, followed by drying.

  • In a round-bottom flask, combine 2-amino-3-hydroxypyridine (1.0 equiv.), the substituted benzoic acid (1.1 equiv.), and the HClO₄·SiO₂ catalyst (10 mol%).

  • Add a high-boiling solvent such as xylene or perform the reaction under solvent-free conditions.

  • Heat the mixture to 130-140 °C with stirring for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add a suitable solvent like ethyl acetate.

  • Filter the mixture to recover the catalyst.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(substituted phenyl)oxazolo[4,5-b]pyridine.

Quantitative Data:

EntryBenzoic AcidCatalystSolventTemp (°C)Time (h)Yield (%)
1Benzoic acidHClO₄·SiO₂Xylene140392
24-Methylbenzoic acidHClO₄·SiO₂Xylene1402.595
34-Methoxybenzoic acidHClO₄·SiO₂Solvent-free130290
44-Chlorobenzoic acidHClO₄·SiO₂Xylene1403.588
54-Nitrobenzoic acidHClO₄·SiO₂Solvent-free130385

Experimental Workflow:

C2_Acid_Catalysis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2-Amino-3-hydroxypyridine Substituted Benzoic Acid HClO₄·SiO₂ Heating Heat to 130-140 °C Reactants->Heating Add Solvent Solvent Xylene or Solvent-free Stirring Stir for 2-4 h Heating->Stirring Catalyst_Recovery Filter to recover catalyst Stirring->Catalyst_Recovery Reaction Complete Washing Wash with NaHCO₃ and Brine Catalyst_Recovery->Washing Recrystallization Recrystallize from Ethanol/Water Washing->Recrystallization Product 2-Aryl-Oxazolo[4,5-b]pyridine Recrystallization->Product

Caption: Workflow for Acid-Catalyzed C2-Arylation.

Functionalization at the C5 Position

A Heck reaction on a 5-bromo-oxazolo[4,5-b]pyridine derivative is a reliable method for introducing carbon-carbon bonds at the C5 position. This reaction is particularly useful for synthesizing precursors to compounds with potential applications as GPIIb/GPIIIa antagonists.

Experimental Protocol:

The following protocol is adapted from the synthesis of a key intermediate.

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve 5-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine (1.0 equiv.) in anhydrous DMF.

  • Add palladium(II) acetate (Pd(OAc)₂, 0.03 equiv.) and tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 equiv.).

  • Add triethylamine (Et₃N, 1.5 equiv.) followed by the alkene (e.g., methyl acrylate, 1.2 equiv.).

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • Monitor the reaction's progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 5-substituted oxazolo[4,5-b]pyridine derivative.

Quantitative Data:

EntryAlkeneCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl acrylatePd(OAc)₂P(o-tol)₃Et₃NDMF1002474
2StyrenePd(OAc)₂P(o-tol)₃Et₃NDMF1002468
3AcrylonitrilePd(OAc)₂P(o-tol)₃Et₃NDMF1002471
4n-Butyl acrylatePd(OAc)₂P(o-tol)₃Et₃NDMF1002472

Experimental Workflow:

C5_Heck_Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 5-Bromo-oxazolo[4,5-b]pyridine Alkene Pd(OAc)₂ Ligand Base Heating Heat to 100 °C Reactants->Heating Add Solvent Solvent Anhydrous DMF Inert_Atmosphere Argon Inert_Atmosphere->Reactants Stirring Stir for 24 h Heating->Stirring Extraction Dilute with EtOAc Wash with H₂O, Brine Stirring->Extraction Reaction Complete Drying Dry over Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Product 5-Substituted Oxazolo[4,5-b]pyridine Purification->Product

Caption: Workflow for C5-Heck Reaction.

Functionalization at the C7 Position

Functionalization at the C7 position can be achieved through a regioselective metalation of a 2-amino-substituted oxazolo[4,5-b]pyridine, followed by quenching with an electrophile. The 2-diethylamino group acts as a directing group for the lithiation at the C7 position.

Experimental Protocol:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve 2-diethylaminooxazolo[4,5-b]pyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of tert-butyllithium (t-BuLi, 1.1 equiv.) in pentane dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the desired electrophile (1.2 equiv.) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 7-substituted-2-diethylaminooxazolo[4,5-b]pyridine.

Quantitative Data:

EntryElectrophileProductYield (%)
1N,N-Dimethylformamide (DMF)2-(Diethylamino)oxazolo[4,5-b]pyridine-7-carbaldehyde75
2Iodine (I₂)7-Iodo-2-(diethylamino)oxazolo[4,5-b]pyridine80
3Trimethylsilyl chloride (TMSCl)7-(Trimethylsilyl)-2-(diethylamino)oxazolo[4,5-b]pyridine85
4Benzophenone(2-(Diethylamino)oxazolo[4,5-b]pyridin-7-yl)(phenyl)methanol65

Experimental Workflow:

C7_Lithiation cluster_prep Lithiation cluster_reaction Electrophilic Quench cluster_workup Workup & Purification Starting_Material 2-Diethylamino- oxazolo[4,5-b]pyridine in THF Cooling_1 Cool to -78 °C Starting_Material->Cooling_1 tBuLi_Addition Add t-BuLi Cooling_1->tBuLi_Addition Stirring_1 Stir at -78 °C for 1 h tBuLi_Addition->Stirring_1 Electrophile_Addition Add Electrophile at -78 °C Stirring_1->Electrophile_Addition Formation of 7-lithio intermediate Warming Warm to RT and Stir Electrophile_Addition->Warming Quenching Quench with sat. NH₄Cl Warming->Quenching Extraction Extract with EtOAc Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 7-Substituted-2-diethylamino- oxazolo[4,5-b]pyridine Purification->Product

Caption: Workflow for C7-Functionalization via Lithiation.

References

Application Notes and Protocols for Molecular Docking of 2-Methyloxazolo[4,5-b]pyridine with Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of 2-Methyloxazolo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry, with relevant protein targets. This document is intended to guide researchers through the computational workflow, from target selection to the analysis of docking results, facilitating the exploration of this compound's therapeutic potential.

Introduction to this compound and Its Therapeutic Potential

The oxazolo[4,5-b]pyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[1] this compound, as a representative of this class, holds promise for the development of novel therapeutic agents. Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a protein target, providing insights into the binding affinity and interaction patterns. This information is crucial for structure-based drug design and for elucidating the mechanism of action at a molecular level.

Potential Protein Targets

Based on the biological activities of related oxazolo[4,5-b]pyridine and analogous heterocyclic compounds, several protein targets are of high interest for molecular docking studies with this compound. These include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers. Inhibition of EGFR signaling can halt tumor growth and progression.[2][3][4]

  • DNA Gyrase: A type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibacterial agents.[1][5]

  • c-KIT: A receptor tyrosine kinase involved in various cellular processes, and its mutation is associated with certain types of cancer.[6]

  • Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation, and its inhibition is a key strategy for developing anti-inflammatory drugs.[7]

Quantitative Data from Docking Studies of Related Compounds

To provide a reference for expected binding affinities, the following tables summarize quantitative data from molecular docking studies of compounds structurally related to this compound against various protein targets.

Table 1: Molecular Docking Scores of Oxazolo[4,5-g]quinazoline-2(1H)-one Derivatives against EGFR (PDB: 4I22)

Compound IDGlide Score (kcal/mol)
Gefitinib (Reference)-9.5 to -10.0
Derivative 1> -9.5
Derivative 2> -9.5
Derivative 3> -9.5

Data adapted from a study on oxazolo[4,5-g]quinazoline-2(1H)-one derivatives as EGFR inhibitors. The exact glide scores for the top 30 compounds were noted to be greater than -9.5 kcal/mol.[4]

Table 2: Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives against c-KIT

Compound IDc-KIT V560G/D816V IC50 (µM)
Imatinib>10
Sunitinib0.03
Derivative 6r4.77

Data from a study on thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors, highlighting activity against a resistant mutant.[6]

Table 3: Molecular Docking Scores of Pyrazine Linked 1,3,4-Oxadiazoles against DNA Gyrase

Compound IDDocking Score (kcal/mol)
Ciprofloxacin (Reference)-10.0 to -11.0
Analogue 902b-13.81
Analogue 9699f-12.95
Analogue 4419f-12.52

Data from a study on pyrazine linked 1,3,4-oxadiazoles as DNA gyrase inhibitors, showcasing compounds with better predicted binding than the reference antibiotic.[8]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a molecular docking study of this compound with a protein target, using EGFR as an example. This protocol can be adapted for other targets and docking software.

Protocol 1: Molecular Docking of this compound with EGFR

1. Software and Hardware Requirements:

  • Molecular modeling software (e.g., AutoDock Tools, PyMOL, Schrödinger Maestro, MOE)

  • High-performance computing resources (recommended for extensive virtual screening)

2. Ligand Preparation:

  • Obtain Ligand Structure: The 3D structure of this compound can be drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a suitable format (e.g., MOL, SDF).

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Assignment: Assign appropriate partial charges to the ligand atoms (e.g., Gasteiger charges for AutoDock).

  • Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

3. Protein Preparation:

  • Retrieve Protein Structure: Download the 3D crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 4I22) from the Protein Data Bank (PDB).

  • Pre-processing: Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

  • Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

  • Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).

  • Protonation State: Ensure the protonation states of ionizable residues (e.g., His, Asp, Glu) are appropriate for the physiological pH.

4. Grid Generation:

  • Define Binding Site: Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand or through literature review.

  • Grid Box Setup: Define a 3D grid box that encompasses the entire binding site. The size and center of the grid box should be carefully chosen to allow the ligand to explore the binding pocket freely.

  • Generate Grid Maps: Calculate grid maps for each atom type in the ligand. These maps store the potential energy of interaction between the ligand atoms and the protein.

5. Docking Execution:

  • Select Docking Algorithm: Choose a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

  • Set Docking Parameters: Configure the docking parameters, such as the number of docking runs, population size, and number of energy evaluations.

  • Run Docking Simulation: Initiate the docking simulation. The software will explore different conformations and orientations of the ligand within the protein's binding site.

6. Analysis of Results:

  • Clustering and Ranking: The resulting docked poses are typically clustered based on their conformational similarity. The poses are then ranked based on their predicted binding energy or docking score.

  • Binding Mode Analysis: Visualize the top-ranked docked poses in the context of the protein's binding site. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.

  • Comparison with Known Inhibitors: If available, compare the predicted binding mode and interactions with those of known inhibitors of the target protein.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization GRB2 GRB2/SOS EGFR->GRB2 Activation PI3K PI3K EGFR->PI3K Activation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: EGFR signaling pathway leading to cell proliferation and survival.

Experimental Workflow

Molecular_Docking_Workflow cluster_preparation Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase LigandPrep Ligand Preparation (this compound) GridGen Grid Generation (Define Binding Site) LigandPrep->GridGen ProteinPrep Protein Preparation (e.g., EGFR) ProteinPrep->GridGen DockingRun Molecular Docking (e.g., AutoDock) GridGen->DockingRun ResultAnalysis Result Analysis (Binding Energy & Pose) DockingRun->ResultAnalysis InteractionAnalysis Interaction Analysis (H-bonds, Hydrophobic) ResultAnalysis->InteractionAnalysis Conclusion Conclusion & Further Steps InteractionAnalysis->Conclusion

Caption: General workflow for molecular docking studies.

References

Troubleshooting & Optimization

Challenges in the multi-step synthesis of 2-Methyloxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the multi-step synthesis of 2-Methyloxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this synthetic sequence.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific issues that may arise during the synthesis of the key intermediate, 2-amino-3-hydroxypyridine, and the final cyclization to this compound.

Synthesis of 2-Amino-3-hydroxypyridine

Question 1: My synthesis of 2-amino-3-hydroxypyridine from a 2-chloropyridine derivative is resulting in low yields. What are the common pitfalls?

Answer: Low yields in the synthesis of 2-amino-3-hydroxypyridine starting from 2-chloropyridine derivatives can stem from several factors:

  • Incomplete Hydrolysis: The conversion of the chloro-group to a hydroxyl group often requires harsh conditions, such as high temperatures and pressures in an autoclave with a strong base like potassium hydroxide.[1][2] Incomplete reaction is a common issue. Ensure that the reaction time, temperature, and pressure are optimized. The use of a copper powder catalyst can be beneficial in this step.[1][2]

  • Side Reactions during Nitration: If your route involves the nitration of a pyridine ring, this step is highly sensitive to reaction conditions. Nitration of pyridine derivatives can be challenging due to the electron-deficient nature of the ring.[3] Over-nitration or the formation of undesired isomers can occur. Careful control of temperature and the nitrating agent composition is crucial.[4]

  • Difficulties in Purification: The crude 2-amino-3-hydroxypyridine can be a brownish solid, indicating the presence of impurities.[5] Purification often requires column chromatography or recrystallization, which can lead to product loss.[5][6]

Question 2: I am observing incomplete reduction of the nitro group to an amine in my synthesis of 2-amino-3-hydroxypyridine. How can I improve this step?

Answer: Incomplete reduction of a nitro group is a frequent challenge. Here are some troubleshooting steps:

  • Catalyst Activity: For catalytic hydrogenations (e.g., using Pd/C), ensure the catalyst is fresh and active. Catalyst poisoning can occur, leading to a stalled reaction.[7]

  • Hydrogen Pressure: Some reductions may require higher than atmospheric pressure of hydrogen to proceed to completion.[8]

  • Choice of Reducing Agent: If catalytic hydrogenation is not effective, consider alternative reducing agents. Metal/acid combinations like Fe/HCl, SnCl₂/HCl, or Zn/acetic acid are common choices.[7] For substrates with other reducible functional groups, milder and more chemoselective reagents like iron powder with ammonium chloride or sodium dithionite can be employed.[7]

  • Reaction Solvent and Temperature: The choice of solvent is important for substrate solubility and reaction kinetics. Protic co-solvents like ethanol or acetic acid can often enhance the rate of hydrogenation.[8] Some reductions may require heating to achieve a reasonable rate.[7]

Question 3: The purification of 2-amino-3-hydroxypyridine is proving difficult, with the product remaining colored. What are the best purification strategies?

Answer: Purification of 2-amino-3-hydroxypyridine to remove colored impurities is a critical step. Consider the following:

  • Recrystallization: A common method involves recrystallization from a suitable solvent system. A procedure has been described where the "brown" crude product is dissolved in dimethylformamide, filtered hot, and then precipitated by cooling to yield a white solid.[9]

  • Column Chromatography: Silica gel column chromatography is an effective method for purification. A solvent system of methanol in dichloromethane (e.g., 5% MeOH/CH₂Cl₂) has been reported to give the desired product with high purity.[6]

  • Activated Charcoal Treatment: Following hydrolysis in some synthetic routes, the combined extracts can be treated with activated charcoal to remove colored impurities before crystallization.[2]

Cyclization to this compound

Question 4: My cyclization reaction of 2-amino-3-hydroxypyridine with acetic anhydride is not proceeding as expected. What could be the issue?

Answer: The reaction of 2-amino-3-hydroxypyridine with acetic anhydride can be complex, with the potential for competing reactions:

  • N-acetylation vs. O-acetylation: 2-amino-3-hydroxypyridine has two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). Acetic anhydride can react with either, leading to N-acetylation, O-acetylation, or di-acetylation. The desired pathway for the formation of the oxazole ring involves initial N-acetylation followed by cyclization with the adjacent hydroxyl group.

  • Reaction Conditions: The reaction conditions, including temperature and the presence of a catalyst, will significantly influence the outcome. Simply heating 2-amino-3-hydroxypyridine with acetic anhydride may not be sufficient to drive the cyclization to completion and can lead to a mixture of products. The use of a dehydrating agent or a catalyst like polyphosphoric acid (PPA) is often necessary to facilitate the cyclodehydration step.

Question 5: I am using triethyl orthoacetate for the cyclization. What are the potential side products and how can I optimize the reaction?

Answer: Triethyl orthoacetate is a common and effective reagent for the one-pot N-acetylation and cyclization. However, side reactions can occur:

  • Incomplete Reaction: If the reaction is not heated sufficiently or for an adequate amount of time, you may isolate the N-acetylated intermediate without complete cyclization.

  • Formation of Amidines: The reaction of amines with orthoesters can sometimes lead to the formation of amidine byproducts, especially if the reaction conditions are not carefully controlled.[10]

  • Optimization: The reaction is typically carried out at elevated temperatures (e.g., 130 °C) in the presence of an acid catalyst like p-toluenesulfonic acid.[6] Using the orthoester as the solvent or in slight excess can help drive the reaction to completion. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

Question 6: How can I effectively purify the final product, this compound?

Answer: Purification of this compound typically involves the following methods:

  • Aqueous Workup: After the reaction, a common workup procedure involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with water to remove water-soluble impurities and byproducts.[6]

  • Crystallization: The crude product can often be purified by crystallization from a suitable solvent, such as ethanol.[6]

  • Column Chromatography: If crystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed. The choice of eluent will depend on the polarity of any impurities.

Data Presentation

Table 1: Comparison of Synthetic Routes to 2-Amino-3-hydroxypyridine

Starting MaterialReagents and ConditionsReported YieldPurityReference(s)
2-Hydroxy-3-nitropyridine10% Pd/C, H₂ (balloon), Methanol, overnight89%>99% after chromatography[6]
Furfural1. Cl₂ or Br₂, H₂O; 2. Ammonium sulfamate; 3. Alkaline hydrolysis>75% (brown crude)~96% (brown crude), 99.9% after refining[5]
2-Amino-3,5-dichloropyridineKOH, Glycol, Copper powder, 150-160 °C70%m.p. 198-201 °C[1]
2-Amino-3-bromo-5-chloropyridineKOH, H₂O, Copper powder, 170 °C (autoclave)70%m.p. 196-201 °C[1][2]

Table 2: Reagents for Cyclization of 2-Amino-3-hydroxypyridine Derivatives

ReagentCatalyst/ConditionsProduct TypeNotesReference(s)
Triethyl orthoacetatep-Toluenesulfonic acid, 130 °CThis compound derivativeOne-pot reaction for the synthesis of the 2-methyl substituted product.[6]
Acetic AcidMicrowave-assisted, Silica gel supportThis compoundFast method with moderate to good yields.[11]
Various Carboxylic AcidsPolyphosphoric acid (PPA) or Polyphosphoric acid trimethylsilyl ester (PPSE)2-Substituted oxazolo[4,5-b]pyridine derivativesHarsh conditions, but effective for a range of substituents.
PhosgenePyridine, Chloroform, 40-50 °COxazolo[4,5-b]pyridin-2(3H)-one derivativeForms the corresponding carbonyl compound at the 2-position.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-hydroxypyridine from 2-Hydroxy-3-nitropyridine[6]
  • To a solution of 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml), add 10% Pd/C (1 g).

  • Flush the mixture with argon, then bubble hydrogen gas through the solution for 10 minutes.

  • Maintain a hydrogen atmosphere at balloon pressure and stir the mixture overnight.

  • Filter the mixture through celite and wash the celite pad with methanol.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting solid by silica gel chromatography (5% MeOH/CH₂Cl₂) to yield 2-amino-3-hydroxypyridine (3.2 g, 89%).

Protocol 2: Synthesis of 6-Bromo-2-methyloxazolo[4,5-b]pyridine (Analogous protocol for this compound)[6]
  • Prepare a solution of 2-amino-3-hydroxypyridine (or its bromo-derivative) (1.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate in triethyl orthoacetate (used as both reagent and solvent).

  • Stir the reaction mixture at 130 °C for 1 hour.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction solution with ethyl acetate.

  • Extract the organic layer with water multiple times.

  • Dry the combined organic phases over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by crystallization from ethanol.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-3-hydroxypyridine cluster_step2 Step 2: Cyclization to this compound Start_A 2-Hydroxy-3-nitropyridine Product_A 2-Amino-3-hydroxypyridine Start_A->Product_A Reduction Reagent_A H2, Pd/C Reagent_A->Product_A Start_B 2-Amino-3-hydroxypyridine Product_B This compound Start_B->Product_B Cyclization Reagent_B Triethyl orthoacetate / Acetic Anhydride Reagent_B->Product_B

Caption: General two-step synthesis workflow for this compound.

Troubleshooting_Logic Problem Low Yield or Impure Product Step1 Synthesis of 2-Amino-3-hydroxypyridine Problem->Step1 Step2 Cyclization to This compound Problem->Step2 Troubleshoot1 Check Reaction Conditions (Temp, Time, Pressure) Verify Catalyst Activity Optimize Reducing Agent Step1->Troubleshoot1 Troubleshoot2 Optimize Cyclization Reagent (Orthoacetate vs. Anhydride) Use Dehydrating Agent/Catalyst Control for N- vs. O-Acetylation Step2->Troubleshoot2 Purification Recrystallization Column Chromatography Charcoal Treatment Troubleshoot1->Purification Troubleshoot2->Purification

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Improving yield and purity in 2-Methyloxazolo[4,5-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyloxazolo[4,5-b]pyridine. The information is presented in a question-and-answer format to directly address common challenges in achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for the synthesis of this compound is the cyclocondensation of 2-amino-3-hydroxypyridine with an acetylating agent. Commonly used reagents include acetic anhydride or triethyl orthoacetate, often in the presence of an acid catalyst.

Q2: What are the typical yields and reaction times for this synthesis?

Yields can vary significantly based on the chosen reagents and reaction conditions. Generally, yields can range from moderate to good. For instance, the reaction of a substituted 2-amino-3-hydroxypyridine with triethyl orthoacetate at 130°C can be completed in as little as one hour.[1] Microwave-assisted syntheses have also been reported to provide moderate to good yields in shorter reaction times.

Q3: What are the main challenges in this synthesis?

The primary challenges in the synthesis of this compound are achieving a high yield and ensuring the purity of the final product. Common issues include incomplete reaction, formation of side products, and difficulties in separating the product from unreacted starting materials and byproducts.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible Cause 1: Incomplete Reaction

  • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (2-amino-3-hydroxypyridine) is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature. For thermally sensitive substrates, a gradual increase in temperature is recommended.

Possible Cause 2: Suboptimal Reaction Temperature

  • Solution: The reaction temperature is a critical parameter. For the reaction with triethyl orthoacetate, a temperature of around 130°C has been shown to be effective for a substituted analog.[1] It is advisable to screen a range of temperatures (e.g., 100°C, 120°C, 140°C) to find the optimal condition for your specific setup.

Possible Cause 3: Inefficient Catalyst

  • Solution: While the reaction can proceed without a catalyst, an acid catalyst often improves the rate and yield. p-Toluenesulfonic acid is a commonly used catalyst.[1] If yields are low, consider screening other acid catalysts such as polyphosphoric acid (PPA) or using a solid-supported catalyst like silica-supported perchloric acid, which may offer advantages in terms of ease of removal.

Possible Cause 4: Side Reactions

  • Solution: The formation of byproducts can significantly reduce the yield of the desired product. One potential side reaction is the di-acetylation of 2-amino-3-hydroxypyridine when using acetic anhydride. To minimize this, consider using a milder acetylating agent like triethyl orthoacetate or carefully controlling the stoichiometry of acetic anhydride.

Problem 2: Difficulty in Product Purification

Possible Cause 1: Presence of Unreacted Starting Materials

  • Solution: If TLC indicates the presence of unreacted 2-amino-3-hydroxypyridine, it can often be removed by column chromatography. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate) is typically effective.

Possible Cause 2: Formation of Polar Byproducts

  • Solution: The formation of polar byproducts, such as di-acetylated species, can complicate purification. Recrystallization from a suitable solvent, such as ethanol, can be an effective method for purifying the final product.[1] If recrystallization is not sufficient, column chromatography on silica gel is recommended.

Possible Cause 3: Residual Catalyst

  • Solution: If an acid catalyst like p-toluenesulfonic acid is used, it needs to be removed during the work-up. This is typically achieved by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, followed by a water wash.

Data Presentation

The following table summarizes various reaction conditions and their reported outcomes for the synthesis of oxazolo[4,5-b]pyridine derivatives to provide a comparative overview.

Starting MaterialReagentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-6-bromo-3-hydroxy-pyridineTriethyl orthoacetatep-Toluenesulfonic acidNone1301~89[1]
2-Amino-3-hydroxypyridineVarious Carboxylic AcidsSilica GelNone (Microwave)100 W0.25-0.571-92

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-methyloxazolo[4,5-b]pyridine (Analogous Procedure)

This protocol for a substituted analog can be adapted for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask, combine 2-amino-6-bromo-3-hydroxy-pyridine (1.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Reagent Addition: Add triethyl orthoacetate (1.1 eq).

  • Reaction: Stir the mixture at 130°C for 1 hour. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and wash with water (3 x).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization from ethanol to obtain the final product.[1]

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield of this compound check_reaction Monitor reaction by TLC start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_time Extend reaction time or increase temperature incomplete->extend_time Yes side_products Significant Side Products? incomplete->side_products No extend_time->check_reaction optimize_reagents Optimize reagents: - Stoichiometry - Milder acetylating agent side_products->optimize_reagents Yes catalyst_issue Inefficient Catalyst? side_products->catalyst_issue No end Improved Yield optimize_reagents->end screen_catalysts Screen alternative catalysts (e.g., PPA, solid-supported) catalyst_issue->screen_catalysts Yes catalyst_issue->end No screen_catalysts->end

Caption: A decision-making workflow for troubleshooting low yields in the synthesis.

General Synthesis Pathway

SynthesisPathway A 2-Amino-3-hydroxypyridine C Intermediate (N-acetyl or imidate) A->C + Reagent (Heat, Catalyst) B Acetic Anhydride or Triethyl Orthoacetate B->C D This compound C->D Cyclization (-H2O or -EtOH)

Caption: The general reaction pathway for the synthesis of the target molecule.

References

Side reactions and byproduct formation in oxazolo[4,5-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of oxazolo[4,5-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning side reactions and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-substituted oxazolo[4,5-b]pyridines?

The most prevalent method is the condensation of 2-amino-3-hydroxypyridine with a carboxylic acid or its derivatives. This reaction is typically promoted by a strong acid catalyst and dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), at elevated temperatures.[1][2][3]

Q2: I am getting a very low yield of my desired oxazolo[4,5-b]pyridine. What are the potential causes?

Low yields are a common issue and can stem from several factors:

  • Incomplete Cyclization: The reaction may stall at the intermediate amide stage, especially if the reaction temperature is too low or the reaction time is too short.[1]

  • Suboptimal Reaction Conditions: The choice of acid catalyst, temperature, and reaction time are critical and often need to be optimized for specific substrates.

  • Purity of Starting Materials: Impurities in the 2-amino-3-hydroxypyridine or the carboxylic acid can lead to side reactions and lower the yield.

  • Product Degradation: The desired oxazolo[4,5-b]pyridine may be unstable under the harsh reaction conditions, leading to degradation.

Q3: What is Eaton's reagent and how does it compare to Polyphosphoric Acid (PPA)?

Eaton's reagent is a 7.7 wt% solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MSA).[3] It is often considered a milder and easier-to-handle alternative to PPA for promoting cyclodehydration reactions.[3]

FeaturePolyphosphoric Acid (PPA)Eaton's Reagent
Viscosity Highly viscous, can be difficult to stirLess viscous, easier to handle
Reaction Temp. Typically requires high temperatures (150-250 °C)Often effective at lower temperatures (80-140 °C)[3]
Side Reactions Can promote charring and other side reactions at high temperaturesGenerally leads to cleaner reactions with fewer side products[3]

Q4: How can I purify my oxazolo[4,5-b]pyridine product from the reaction mixture?

Purification can be challenging due to the polar nature of the product and potential byproducts. A typical workup involves:

  • Quenching the reaction mixture by carefully adding it to ice water.

  • Neutralizing the acidic solution with a base (e.g., sodium bicarbonate, ammonium hydroxide) to precipitate the crude product.

  • Filtering the precipitate and washing it with water.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or DMF/water mixtures) or by column chromatography on silica gel.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of oxazolo[4,5-b]pyridines.

Problem 1: Low Yield and Presence of a Major Byproduct

Symptom: Your final product is contaminated with a significant amount of a more polar byproduct, leading to a low isolated yield of the desired oxazolo[4,5-b]pyridine.

Probable Cause: Incomplete cyclization of the intermediate N-(3-hydroxy-2-pyridinyl)amide. Under the reaction conditions, the 2-amino group of 2-amino-3-hydroxypyridine first reacts with the carboxylic acid to form an amide. This intermediate must then undergo an intramolecular cyclization with the adjacent hydroxyl group to form the oxazole ring. If this second step is not complete, the amide will be the major byproduct.

Solutions:

  • Increase Reaction Temperature and/or Time: Higher temperatures and longer reaction times can provide the necessary energy to overcome the activation barrier for the cyclization step.

  • Optimize the Condensing Agent:

    • If using PPA, ensure it is of good quality and that the temperature is sufficiently high.

    • Consider switching to Eaton's reagent, which can be more efficient at promoting cyclization at lower temperatures.[3]

  • Use a More Reactive Carboxylic Acid Derivative: Instead of a carboxylic acid, using an acid chloride or anhydride can lead to more facile formation of the intermediate amide and may facilitate the subsequent cyclization under milder conditions.

Experimental Protocol: Optimizing the Cyclodehydration Reaction

  • Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the N-(3-hydroxy-2-pyridinyl)amide intermediate.

  • Reagent Addition: Add Eaton's reagent (10 parts by weight) and heat the mixture to 100-120 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting amide and the formation of the oxazolo[4,5-b]pyridine.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize with aqueous ammonia until a precipitate forms.

  • Purification: Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent to obtain the pure product.

Problem 2: Formation of Regioisomers

Symptom: You observe the formation of more than one product with the same mass, suggesting the presence of regioisomers.

Probable Cause: While the formation of oxazolo[4,5-b]pyridine is generally favored from 2-amino-3-hydroxypyridine, under certain conditions or with specific substrates, there might be a possibility of side reactions leading to other isomeric structures. However, the formation of the alternative oxazolo[5,4-b]pyridine isomer is less likely due to the relative positions of the amino and hydroxyl groups. More complex side reactions leading to other heterocyclic systems could be a possibility depending on the specific carboxylic acid used.

Solutions:

  • Confirm the Structure: Use 2D NMR techniques (like HMBC and NOESY) to definitively confirm the structure of your product and any isomers.

  • Control Reaction Temperature: Lowering the reaction temperature may increase the regioselectivity of the reaction.

  • Modify the Catalyst: The choice of acid catalyst can influence the reaction pathway. Experiment with different Brønsted or Lewis acids to see if the formation of the undesired isomer can be suppressed.

Problem 3: Product Degradation or Charring

Symptom: The reaction mixture turns dark, and you observe a complex mixture of products with low recovery of the desired compound.

Probable Cause: The reaction conditions, particularly high temperatures in the presence of a strong acid like PPA, can cause degradation of the starting materials or the product.

Solutions:

  • Use a Milder Condensing Agent: As mentioned previously, Eaton's reagent is a good alternative to PPA and often allows for lower reaction temperatures, minimizing degradation.[3]

  • Reduce Reaction Temperature and Time: Carefully monitor the reaction and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to harsh conditions.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to degradation.

Visualizations

Below are diagrams illustrating the key reaction pathway and a troubleshooting workflow.

G cluster_0 Main Reaction Pathway cluster_1 Side Reaction 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine Intermediate Amide Intermediate Amide 2-Amino-3-hydroxypyridine->Intermediate Amide + Carboxylic Acid (PPA or Eaton's Reagent) Carboxylic Acid Carboxylic Acid Oxazolo[4,5-b]pyridine Oxazolo[4,5-b]pyridine Intermediate Amide->Oxazolo[4,5-b]pyridine Cyclodehydration (-H₂O) Incomplete Cyclization Incomplete Cyclization Intermediate Amide->Incomplete Cyclization Reaction Stops

Caption: Main reaction pathway for oxazolo[4,5-b]pyridine synthesis and the common side reaction of incomplete cyclization.

G start Low Yield of Oxazolo[4,5-b]pyridine check_byproduct Major Byproduct Present? start->check_byproduct incomplete_cyclization Incomplete Cyclization (Amide Byproduct) check_byproduct->incomplete_cyclization Yes other_issues Other Issues: - Degradation - Impure Reagents check_byproduct->other_issues No increase_temp_time Increase Temperature and/or Reaction Time incomplete_cyclization->increase_temp_time change_reagent Switch to Eaton's Reagent incomplete_cyclization->change_reagent use_reactive_derivative Use Acid Chloride or Anhydride incomplete_cyclization->use_reactive_derivative lower_temp Lower Reaction Temperature other_issues->lower_temp check_purity Check Reagent Purity other_issues->check_purity end Improved Yield increase_temp_time->end change_reagent->end use_reactive_derivative->end lower_temp->end check_purity->end

Caption: Troubleshooting workflow for addressing low yields in oxazolo[4,5-b]pyridine synthesis.

References

Technical Support Center: Purification of Crude 2-Methyloxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Methyloxazolo[4,5-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from the starting materials or side reactions during the synthesis. Potential impurities include:

  • Unreacted 2-amino-3-hydroxypyridine: The primary starting material for the cyclization reaction.

  • Byproducts from starting material impurities: Commercial 2-amino-3-hydroxypyridine may contain 2,3-dihydroxypyridine and 3-hydroxy-2-pyridone, which can lead to related side products.

  • Acetylated intermediates: Incomplete cyclization can leave N-acetyl or O-acetylated 2-amino-3-hydroxypyridine.

  • Polymeric materials: Overheating or prolonged reaction times can sometimes lead to the formation of polymeric byproducts.

  • Residual solvents and reagents: Acetic acid, acetic anhydride, or other solvents and catalysts used in the synthesis may be present.

Q2: What are the recommended purification techniques for this compound?

A2: The primary purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.

Q3: How do I choose a suitable solvent for recrystallization?

A3: A good recrystallization solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature or below, while the impurities should either be very soluble or insoluble at all temperatures. For this compound and its analogs, ethanol has been reported to be an effective recrystallization solvent.[1] Other polar solvents like isopropanol or solvent mixtures such as ethanol/water or ethyl acetate/hexanes could also be explored.

Q4: I am observing significant peak tailing during column chromatography. What is the cause and how can I prevent it?

A4: Peak tailing for pyridine-containing compounds on silica gel is a common issue. It is primarily caused by the interaction of the basic nitrogen atom of the pyridine ring with acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a basic modifier to the eluent: Incorporating a small amount of a competing base, such as triethylamine (TEA) (typically 0.1-1%) or ammonia, into the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.

  • Use a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.

  • Employ reversed-phase chromatography: If the compound has sufficient hydrophobicity, reversed-phase chromatography (C18) can be an effective alternative.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Oily Product After Recrystallization
Symptom Possible Cause(s) Troubleshooting Steps
The product precipitates as an oil instead of crystals upon cooling.The solvent is too non-polar for the compound at lower temperatures. The cooling process is too rapid. Presence of impurities that lower the melting point.1. Add a co-solvent in which the compound is less soluble to the hot solution until it becomes slightly turbid, then reheat to clarify and cool slowly. 2. Allow the solution to cool to room temperature slowly, then place it in an ice bath or refrigerator. 3. Scratch the inside of the flask with a glass rod to induce crystallization. 4. Perform a pre-purification step (e.g., a quick filtration through a silica plug) to remove some impurities before recrystallization.
Issue 2: Poor Separation in Column Chromatography
Symptom Possible Cause(s) Troubleshooting Steps
The product co-elutes with impurities.The chosen eluent system has poor selectivity. The column is overloaded. The compound is streaking or tailing.1. Optimize the eluent system using Thin Layer Chromatography (TLC): Test a range of solvent mixtures with varying polarities (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Aim for an Rf value of 0.2-0.4 for the desired product. 2. Add a modifier: As mentioned in the FAQs, add a small percentage of triethylamine to the eluent to reduce tailing. 3. Reduce the sample load: A general rule is to load no more than 1-5% of the silica gel weight with the crude material. 4. Try a different stationary phase: Consider using neutral or basic alumina.
Issue 3: Low Recovery of the Product
Symptom Possible Cause(s) Troubleshooting Steps
The final yield of the purified product is significantly lower than expected.The product is partially soluble in the cold recrystallization solvent. The product is irreversibly adsorbed onto the silica gel column. The product is volatile and lost during solvent evaporation.1. For recrystallization: Minimize the amount of hot solvent used to dissolve the crude product. Cool the solution for a longer period or at a lower temperature to maximize precipitation. 2. For column chromatography: If streaking is observed, the compound may be strongly adsorbed. Adding triethylamine to the eluent can help improve recovery. If the compound still doesn't elute, flushing the column with a more polar solvent system (e.g., 5-10% methanol in dichloromethane with 1% TEA) may be necessary. 3. During solvent removal: Use a rotary evaporator at a moderate temperature and vacuum. Avoid prolonged exposure to high vacuum.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the crude solid completely. Use a hot plate and a condenser to prevent solvent loss.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to obtain the final product.

Protocol 2: Silica Gel Column Chromatography

Objective: To separate this compound from impurities with different polarities.

Methodology:

  • TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes or dichloromethane and methanol. Add 0.5% triethylamine to the eluent to improve the spot shape. Aim for an Rf of ~0.3 for the product.

  • Column Packing: Prepare a silica gel column using the chosen eluent (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the crude mixture onto a small amount of silica gel ("dry loading") for better separation.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table summarizes typical purification outcomes for related heterocyclic compounds, which can serve as a reference for expected results with this compound.

CompoundPurification MethodSolvent/EluentStarting PurityFinal PurityYieldReference
6-Bromo-2-methyloxazolo[4,5-b]pyridineRecrystallizationEthanolCrudeCrystalline solidHigh[1]
Substituted Thiazolo[4,5-b]pyridinesRecrystallizationTolueneCrudeCrystalline solid86%
Functionalized Oxazolo[4,5-b]pyridinesColumn ChromatographyCH₂Cl₂/MeOH (95:5)CrudeSolid70%

Visualizations

Experimental Workflow: Purification of this compound

Purification_Workflow crude Crude 2-Methyloxazolo [4,5-b]pyridine dissolve Dissolve in Minimal Hot Solvent crude->dissolve Recrystallization tlc TLC Analysis (Eluent Optimization) crude->tlc Chromatography hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling & Ice Bath dissolve->cool hot_filtration->cool filter_dry Vacuum Filtration & Drying cool->filter_dry pure_xtals Pure Crystals filter_dry->pure_xtals column Silica Gel Column Chromatography tlc->column fractions Collect & Analyze Fractions column->fractions evaporate Combine Pure Fractions & Evaporate Solvent fractions->evaporate pure_oil_solid Pure Product evaporate->pure_oil_solid

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Column Chromatography

Troubleshooting_Column start Poor Separation or Peak Tailing check_rf Is Rf of Product ~0.2-0.4 on TLC? start->check_rf adjust_eluent Adjust Eluent Polarity check_rf->adjust_eluent No check_tailing Is there significant Tailing on TLC? check_rf->check_tailing Yes adjust_eluent->check_rf add_tea Add 0.1-1% Triethylamine to Eluent check_tailing->add_tea Yes check_loading Was the Column Overloaded? check_tailing->check_loading No success Improved Separation add_tea->success reduce_load Reduce Sample Load check_loading->reduce_load Yes consider_alumina Consider Alumina or Reversed-Phase check_loading->consider_alumina No reduce_load->success consider_alumina->success

Caption: Decision-making process for troubleshooting column chromatography issues.

References

Optimizing reaction conditions for cyclization to form the oxazolo[4,5-b]pyridine ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the cyclization to form the oxazolo[4,5-b]pyridine ring.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield for my oxazolo[4,5-b]pyridine product. What are the potential causes and how can I improve the yield?

Answer: Low yields in the synthesis of oxazolo[4,5-b]pyridines can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: The purity of the precursor, typically a 2-amino-3-hydroxypyridine derivative, is critical. Impurities can lead to side reactions and inhibit the desired cyclization.

    • Recommendation: Ensure your starting materials are of high purity. If necessary, purify them by recrystallization or column chromatography before use.

  • Reaction Conditions: The choice of condensing agent, solvent, and temperature can significantly impact the reaction outcome.

    • Recommendation: The selection of the condensing agent is crucial. Polyphosphoric acid (PPA) and polyphosphoric acid trimethylsilyl ester (PPSE) are commonly used.[1][2] For instance, the formation of 2-(4-cyanophenyl)-6-bromo-oxazolo[4,5-b]pyridine from 2-amino-5-bromo-3-hydroxypyridine and 4-cyanobenzoic acid proceeds in high yield (93%) using PPSE at 200°C.[2] In some cases, silica-supported perchloric acid has also been shown to be an efficient catalyst under ambient conditions.[3] Experiment with different condensing agents and optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating.[2][3]

  • Moisture and Air Sensitivity: Some reagents used in the synthesis can be sensitive to moisture and air.

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents to minimize the presence of water, which can hydrolyze starting materials or intermediates.

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products. How can I minimize their formation?

Answer: The formation of side products is a common challenge. Understanding the potential side reactions is key to minimizing them.

  • Incomplete Cyclization: The reaction may stop at an intermediate stage, especially if the reaction time is too short or the temperature is too low.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Optimize the reaction time and temperature to ensure complete conversion to the desired product.

  • Alternative Cyclization Pathways: Depending on the substituents on the pyridine ring, alternative cyclization pathways may become competitive.

    • Recommendation: Carefully review the literature for similar substrates to understand potential competing reactions. Adjusting the electronic nature of the substituents or using a more selective catalyst might favor the desired cyclization.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my oxazolo[4,5-b]pyridine product. What purification techniques are most effective?

Answer: The purification of oxazolo[4,5-b]pyridine derivatives can be challenging due to their polarity and potential for co-eluting byproducts.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[4]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

    • Recommendation: Screen different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common recrystallization solvents include ethanol and methanol/water mixtures.[4][5]

  • Work-up Procedure: A proper work-up is crucial to remove catalysts and inorganic salts before chromatographic purification.

    • Recommendation: After the reaction is complete, quenching the reaction mixture appropriately (e.g., with a basic solution to neutralize acidic catalysts) and performing an aqueous extraction can simplify the subsequent purification steps.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to the oxazolo[4,5-b]pyridine ring?

A1: The most common methods involve the condensation of 2-amino-3-hydroxypyridine with various reagents. These include:

  • Condensation with carboxylic acids or their derivatives (e.g., acid chlorides, orthoesters).[1][6]

  • Reaction with thioimidates.[6]

  • Intramolecular cyclization of appropriately functionalized pyridine derivatives.[7][8][9][10][11][12]

Q2: How does the choice of catalyst affect the reaction?

A2: The catalyst plays a pivotal role in promoting the cyclization reaction.

  • Acid catalysts , such as PPA, PPSE, and silica-supported perchloric acid, are frequently used to activate the carboxylic acid group and facilitate the dehydration step.[1][2][3]

  • In some cases, base-promoted cyclization can be employed, particularly for intramolecular reactions.[8][9][12] The choice of catalyst can also influence the reaction rate and, in some instances, the regioselectivity of the cyclization.

Q3: What is the role of the solvent in this reaction?

A3: The solvent is crucial for dissolving the reactants and influencing the reaction kinetics.

  • High-boiling point aprotic solvents like N,N-dimethylformamide (DMF) are often used, especially in reactions that require elevated temperatures.[2]

  • In some modern, environmentally friendly protocols, acetic acid can serve as both a solvent and a catalyst.[7] The choice of solvent can also affect the solubility of the product and the ease of work-up.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of oxazolo[4,5-b]pyridine derivatives to aid in the optimization of your reaction conditions.

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines

Precursor A (Pyridine)Precursor B (Acid/Other)Catalyst/Condensing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-5-bromo-3-hydroxypyridine4-Cyanobenzoic acidPPSE-200393[2]
2-Amino-3-hydroxypyridineBenzoic acid derivativesHClO₄-SiO₂-Ambient0.5-185-95[3]
2-Amino-5-bromo-3-hydroxypyridineN-Benzyl-3-(4-piperidinyl)propanoic acidPPA-200371[4]
2-Amino-5-bromo-3-hydroxypyridineN-Benzyl-2-(4-piperidinyl)acetic acidPPA-200370[4]

Table 2: Influence of Catalyst on Yield

ReactantsCatalystYield (%)Reference
2-Amino-3-hydroxypyridine + Benzoic acidHClO₄-SiO₂92[3]
2-Amino-3-hydroxypyridine + 4-Chlorobenzoic acidHClO₄-SiO₂95[3]
2-Amino-3-hydroxypyridine + 4-Nitrobenzoic acidHClO₄-SiO₂88[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4-Cyanophenyl)-6-bromo-oxazolo[4,5-b]pyridine using PPSE [2]

  • Combine 2-amino-5-bromo-3-hydroxypyridine (1 equivalent) and 4-cyanobenzoic acid (1.1 equivalents) in a round-bottom flask.

  • Add polyphosphoric acid trimethylsilyl ester (PPSE) to the mixture.

  • Heat the reaction mixture to 200°C for 3 hours.

  • Allow the mixture to cool to room temperature.

  • Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and then with a small amount of cold ethanol.

  • Dry the solid to obtain the desired product.

Protocol 2: Silica-Supported Perchloric Acid Catalyzed Synthesis of 2-Phenyloxazolo[4,5-b]pyridine Derivatives [3]

  • Grind a mixture of 2-amino-3-hydroxypyridine (1 mmol), the corresponding benzoic acid (1 mmol), and silica-supported perchloric acid (0.1 g) in a mortar and pestle at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

  • Upon completion, add ethyl acetate to the reaction mixture and stir.

  • Filter the mixture to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Mix Reactants: 2-Amino-3-hydroxypyridine Carboxylic Acid Catalyst start->reactants reaction Heat & Stir reactants->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete quench Quench Reaction monitor->quench Complete extract Aqueous Extraction quench->extract purify Column Chromatography or Recrystallization extract->purify product Final Product purify->product

Caption: General experimental workflow for oxazolo[4,5-b]pyridine synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low/No Yield purity Impure Starting Materials issue->purity conditions Suboptimal Reaction Conditions issue->conditions moisture Moisture/Air Contamination issue->moisture purify_sm Purify Starting Materials purity->purify_sm optimize_cond Optimize Temp, Time, Catalyst conditions->optimize_cond inert_atm Use Anhydrous Solvents & Inert Atmosphere moisture->inert_atm

Caption: Troubleshooting logic for low product yield in oxazolo[4,5-b]pyridine synthesis.

References

Technical Support Center: Stability and Degradation of 2-Methyloxazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyloxazolo[4,5-b]pyridine derivatives. The information is designed to address common challenges encountered during stability and degradation studies.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental investigation of this compound derivatives.

Problem Potential Causes Recommended Solutions
Inconsistent analytical results (e.g., varying peak areas for the parent compound under identical conditions). - Solution Instability: The compound may be degrading in the chosen solvent or mobile phase. The oxazolo[4,5-b]pyridine core can be susceptible to hydrolysis, especially at non-neutral pH. - Photodegradation: Exposure to light, particularly UV, can cause degradation of the heterocyclic system. - Adsorption: The compound may be adsorbing to glassware or HPLC column surfaces.- Solvent Selection & pH Control: Evaluate the stability of the compound in various solvents (e.g., acetonitrile, methanol, water) and buffer the mobile phase to a pH where the compound is most stable. Prepare solutions fresh daily. - Light Protection: Conduct experiments under amber light or use amber glassware. Wrap sample vials in aluminum foil. - Inert Surfaces: Use silanized glassware or polypropylene vials to minimize adsorption.
Appearance of unexpected peaks in the chromatogram during a stability study. - Forced Degradation: The stress conditions (e.g., strong acid/base, high temperature, potent oxidizing agent) may be too harsh, leading to secondary degradation products. - Interaction with Excipients: In formulated products, the derivative may be reacting with excipients. - Contamination: Contamination from glassware, solvents, or reagents can introduce extraneous peaks.- Optimize Stress Conditions: Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time to achieve a target degradation of 5-20%. - Excipient Compatibility Study: Perform compatibility studies with individual excipients to identify any interactions. - Blank Injections: Run blank injections of the solvent and mobile phase to rule out contamination.
Difficulty in achieving mass balance in forced degradation studies. - Formation of Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. - Formation of Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during the experiment. - Precipitation of Degradants: Degradation products may be insoluble in the sample solution and precipitate out.- Use of a Mass Spectrometer (MS) Detector: Employ an LC-MS system to detect non-UV active and volatile degradants. - Careful Sample Handling: Keep sample vials capped and minimize heating to prevent the loss of volatile compounds. - Solubility Assessment: Visually inspect samples for any precipitation. If observed, try a different solvent system to dissolve the degradants.
The compound shows rapid degradation under oxidative stress. - Susceptibility of the Pyridine Ring: The nitrogen atom in the pyridine ring can be susceptible to oxidation, potentially forming N-oxides. - Presence of Electron-Donating Groups: Substituents on the ring system can influence its susceptibility to oxidation.- Milder Oxidizing Agents: Use a lower concentration of hydrogen peroxide or consider alternative, milder oxidizing agents. - Antioxidant Addition: For formulated products, evaluate the inclusion of antioxidants. - Inert Atmosphere: Store and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound derivatives?

A1: Based on the core structure, the most probable degradation pathways include:

  • Hydrolysis: The oxazole ring is susceptible to both acidic and basic hydrolysis, which can lead to ring-opening to form an amino-hydroxy pyridine derivative.

  • Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, particularly in the presence of strong oxidizing agents.

  • Photodegradation: The aromatic system can undergo rearrangement or cleavage upon exposure to UV light.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur, often initiated by the cleavage of the weakest bonds.

Q2: What are the typical stress conditions for forced degradation studies of these compounds?

A2: Forced degradation studies are typically conducted under the following conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

Stress Condition Typical Reagents and Conditions
Acidic Hydrolysis 0.1 M to 1 M HCl at room temperature to 80°C
Basic Hydrolysis 0.1 M to 1 M NaOH at room temperature to 80°C
Oxidative 3% to 30% H₂O₂ at room temperature
Thermal Dry heat at 60°C to 105°C
Photolytic Exposure to UV (e.g., 254 nm) and visible light (ICH Q1B guidelines)

Q3: How can I develop a stability-indicating HPLC method for my this compound derivative?

A3: A stability-indicating method should be able to separate the parent compound from all its potential degradation products. The development process typically involves:

  • Column and Mobile Phase Screening: Start with a C18 column and screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values.

  • Forced Degradation: Subject the compound to forced degradation under various stress conditions to generate degradation products.

  • Method Optimization: Analyze the stressed samples and optimize the chromatographic conditions (e.g., gradient, flow rate, temperature) to achieve adequate resolution between the parent peak and all degradant peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector or a mass spectrometer (MS) to confirm the purity of the parent peak in the presence of its degradants.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Q4: Are there any specific handling and storage recommendations for these compounds?

A4: To ensure the stability of this compound derivatives, the following precautions are recommended:

  • Storage: Store in a cool, dry, and dark place. For long-term storage, consider refrigeration or freezing under an inert atmosphere.

  • Handling: Minimize exposure to light and atmospheric oxygen. Use amber glassware and handle in a well-ventilated area or under an inert gas stream.

  • Solutions: Prepare solutions fresh and use them promptly. If storage of solutions is necessary, store them at low temperatures and protected from light.

Data Presentation

Summarize quantitative data from stability studies in clear, structured tables. Below are templates for presenting data from forced degradation and long-term stability studies.

Table 1: Summary of Forced Degradation Studies

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsRRT of Major DegradantsMass Balance (%)
0.1 M HCl, 80°C, 24h
0.1 M NaOH, 80°C, 24h
10% H₂O₂, RT, 24h
Dry Heat, 105°C, 48h
Photolytic (UV/Vis)

RRT = Relative Retention Time

Table 2: Long-Term Stability Data (Example: 25°C/60% RH)

Time Point (Months)AppearanceAssay (% of Initial)Total Degradation Products (%)
0White Powder100.0<0.1
3
6
9
12

Experimental Protocols

General Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies. It should be adapted based on the specific properties of the this compound derivative being tested.

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target analytical concentration.

  • Basic Hydrolysis:

    • Follow the same procedure as for acidic hydrolysis, but use 0.2 M NaOH for degradation and 0.1 M HCl for neutralization.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points and dilute with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial and expose it to a high temperature (e.g., 80°C) in a calibrated oven for a defined period (e.g., 48 hours).

    • After exposure, dissolve the sample in a suitable solvent and dilute to the target analytical concentration.

  • Photodegradation:

    • Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

    • After exposure, prepare the samples for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis API This compound Derivative (API) Stock Stock Solution (1 mg/mL) API->Stock Thermal Thermal (Solid, 80°C) API->Thermal Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Photo Photolytic (ICH Q1B) Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation (% Degradation, Mass Balance) HPLC->Data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Derivative RingOpened Ring-Opened Product (Amino-hydroxy Pyridine) Parent->RingOpened Acid/Base N_Oxide N-Oxide Derivative Parent->N_Oxide H2O2 Rearranged Rearranged Isomers Parent->Rearranged UV/Vis Light

Caption: Potential degradation pathways.

References

Technical Support Center: Overcoming Poor Solubility of Oxazolo[4,5-b]pyridine Compounds in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor solubility of oxazolo[4,5-b]pyridine compounds in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: My oxazolo[4,5-b]pyridine compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What is happening?

A1: This is a common issue for compounds with low aqueous solubility.[1] While DMSO is a potent organic solvent, adding the DMSO stock to an aqueous buffer significantly alters the solvent environment to be more polar. If the final concentration of your oxazolo[4,5-b]pyridine derivative in this mixed-solvent system exceeds its solubility limit, it will precipitate out of the solution. This can be influenced by several factors, including the final DMSO concentration, the compound's intrinsic aqueous solubility, temperature, and the pH of the buffer.

Q2: What is the maximum concentration of DMSO I should use in my cell-based assay?

A2: It is crucial to keep the final DMSO concentration as low as possible, ideally at 0.5% or lower.[1] Higher concentrations of DMSO can be toxic to cells and can also increase the likelihood of your compound precipitating upon dilution into the aqueous cell culture medium.[1] The maximum tolerable DMSO concentration should be determined for your specific cell line through a vehicle control experiment.

Q3: How can I determine the solubility of my specific oxazolo[4,5-b]pyridine derivative in my assay buffer?

A3: Before conducting a large-scale experiment, it is advisable to perform a simple solubility test. Prepare your compound at the desired final concentration directly in the assay buffer. After a short incubation period under the same conditions as your experiment (e.g., temperature, CO2), visually inspect the solution for any signs of precipitation. You can also measure turbidity using a plate reader to get a more quantitative assessment.

Q4: Can the salt concentration in my buffer affect the solubility of my compound?

A4: Yes, high salt concentrations in buffers, such as phosphate-buffered saline (PBS), can sometimes lead to a "salting-out" effect, causing your compound to precipitate. If you suspect this is an issue, consider using a buffer with a lower salt concentration, provided it is compatible with your assay.[1]

Troubleshooting Guides

Problem: Compound Precipitation in Assay Wells

Symptoms:

  • Visible precipitate in the wells of your microplate after adding the compound.

  • Inconsistent or non-reproducible assay results.

  • Lower than expected biological activity.

Troubleshooting Workflow:

G start Precipitation Observed q1 Is final DMSO concentration > 0.5%? start->q1 a1_yes Reduce final DMSO concentration q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Was the compound added directly to the full volume of aqueous buffer? a1_yes->q2 a1_no->q2 a2_yes Modify dilution method: Add buffer to DMSO stock dropwise while vortexing q2->a2_yes Yes a2_no Proceed to next step q2->a2_no No q3 Is the compound still precipitating? a2_yes->q3 a2_no->q3 a3_yes Consider advanced solubilization techniques q3->a3_yes Yes end Problem Resolved q3->end No a3_yes->end

Caption: A flowchart for troubleshooting oxazolo[4,5-b]pyridine precipitation in assays.

Advanced Solubilization Strategies

If basic troubleshooting does not resolve the precipitation issue, consider the following advanced formulation strategies.

1. Use of Co-solvents: Water-miscible organic solvents can be used to increase the solubility of hydrophobic compounds.

2. pH Modification: For ionizable oxazolo[4,5-b]pyridine derivatives, adjusting the pH of the buffer can significantly impact solubility. The parent oxazolo[4,5-b]pyridine has a predicted pKa of -0.27, suggesting it is a very weak base.[2] Therefore, for derivatives with basic functional groups, lowering the pH may increase solubility. Conversely, for acidic derivatives, increasing the pH may be beneficial.

3. Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[3][4] This is a widely used technique to improve the solubility and bioavailability of poorly soluble drugs.[3][4] Studies on structurally related oxazolidine derivatives have shown a significant increase in solubility upon complexation with 2-hydroxypropyl-β-cyclodextrin (2-HPβCD).[5]

Quantitative Data Summary

Due to the limited availability of specific quantitative solubility data for a wide range of oxazolo[4,5-b]pyridine derivatives, the following table provides physicochemical properties of the parent compound and qualitative solubility information for related structures. Researchers should determine the solubility of their specific derivatives experimentally.

CompoundPropertyValue/ObservationReference
Oxazolo[4,5-b]pyridineMolecular FormulaC6H4N2O[2][6][7]
Molecular Weight120.11 g/mol [2][6][7]
Predicted pKa-0.27 ± 0.40[2]
XLogP3-AA1.2[2]
Topological Polar Surface Area38.9 Ų[2][7]
Thiazolo[4,5-b]pyridine derivativesSolubilitySoluble in water and alcohols, sparingly soluble in organic solvents.[8]
Target compounds are well soluble in alcohols, chloroform, dioxane, DMF, acetic acid, slightly soluble in water.[8]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Solutions

This protocol describes the standard method for preparing a high-concentration stock solution in DMSO and subsequent dilution to working concentrations for assays.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh the oxazolo[4,5-b]pyridine compound accurately. dissolve Dissolve in 100% DMSO to a high concentration (e.g., 10-50 mM). weigh->dissolve sonicate Sonicate briefly to ensure complete dissolution. dissolve->sonicate store Store at -20°C or -80°C in small aliquots. sonicate->store thaw Thaw a single aliquot of the stock solution. intermediate Perform serial dilutions in 100% DMSO if necessary. thaw->intermediate final Dilute the DMSO solution into the final aqueous assay buffer to the desired concentration. intermediate->final

Caption: Workflow for preparing stock and working solutions.

Materials:

  • Oxazolo[4,5-b]pyridine compound

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Ultrasonic bath

Procedure:

  • Stock Solution:

    • Accurately weigh the desired amount of the oxazolo[4,5-b]pyridine compound.

    • Dissolve the compound in 100% anhydrous DMSO to achieve a high concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM).

    • Briefly sonicate the solution to ensure the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions:

    • Thaw a single aliquot of the stock solution at room temperature.

    • If necessary, perform serial dilutions of the stock solution in 100% DMSO to create intermediate concentrations.

    • To prepare the final working solution, dilute the DMSO stock or intermediate solution into the pre-warmed aqueous assay buffer to the desired final concentration. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.5%).[1]

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines the preparation of an inclusion complex of an oxazolo[4,5-b]pyridine compound with HP-β-CD to enhance its aqueous solubility.

G title Cyclodextrin Inclusion Complex Formation prep_cd Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v). add_comp Add an excess amount of the oxazolo[4,5-b]pyridine compound. prep_cd->add_comp mix Vortex and sonicate the mixture. add_comp->mix equilibrate Shake at room temperature for 24-48 hours to reach equilibrium. mix->equilibrate separate Centrifuge to pellet undissolved compound. equilibrate->separate filter Filter the supernatant through a 0.22 µm filter. separate->filter analyze Determine the concentration of the solubilized compound (e.g., by UV-Vis or HPLC). filter->analyze

Caption: Experimental workflow for preparing a cyclodextrin inclusion complex.

Materials:

  • Oxazolo[4,5-b]pyridine compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Vortex mixer

  • Sonicator

  • Orbital shaker

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 10-40% w/v) in your chosen buffer.

  • Add an excess amount of the powdered oxazolo[4,5-b]pyridine compound to the HP-β-CD solution.

  • Vortex the mixture vigorously for several minutes, followed by sonication for 30-60 minutes to aid in the initial dispersion and complexation.

  • Place the mixture on an orbital shaker at room temperature for 24-48 hours to allow the system to reach equilibrium.

  • After equilibration, centrifuge the suspension at high speed to pellet the excess, undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • The resulting clear solution contains the oxazolo[4,5-b]pyridine compound complexed with HP-β-CD. The concentration of the solubilized compound should be determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. This solution can then be used to prepare working dilutions for your assays.

References

Technical Support Center: Troubleshooting Low Cell Permeability of 2-Methyloxazolo[4,5-b]pyridine Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low cell permeability with 2-Methyloxazolo[4,5-b]pyridine based inhibitors. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: We are observing low potency of our this compound based inhibitor in cell-based assays compared to its high potency in biochemical assays. Could low cell permeability be the cause?

A1: Yes, a significant drop in potency between a biochemical assay (e.g., purified enzyme inhibition) and a cell-based assay is a strong indicator of poor cell permeability. If the compound cannot efficiently cross the cell membrane to reach its intracellular target, its apparent potency in cellular assays will be much lower than its intrinsic activity. Other potential causes include rapid efflux of the compound out of the cell or intracellular metabolism.

Q2: What are the key physicochemical properties of our inhibitor that we should evaluate to predict its cell permeability?

A2: The most critical physicochemical properties influencing passive diffusion across the cell membrane are:

  • Lipophilicity (LogP/LogD): This measures the compound's partitioning between an oily and an aqueous phase. A LogP value that is too low (highly hydrophilic) can prevent the compound from entering the lipid cell membrane, while a value that is too high (highly lipophilic) can cause the compound to be trapped within the membrane or have poor aqueous solubility.

  • Polar Surface Area (PSA): This is the surface sum over all polar atoms in a molecule. High PSA is generally associated with poor cell permeability due to the energetic cost of desolvating the polar groups to enter the lipophilic membrane interior.

  • Molecular Weight (MW): Larger molecules tend to have lower permeability.

  • Aqueous Solubility: The compound must be dissolved in the assay medium to be available for transport across the cell membrane. Poor solubility can be mistaken for low permeability.

Q3: Our this compound inhibitor has a high calculated polar surface area (PSA). What strategies can we employ to improve its permeability?

A3: A high PSA is a common reason for poor permeability. To address this, consider the following medicinal chemistry strategies:

  • Masking Polar Groups: Introducing non-polar moieties to cap hydrogen bond donors (e.g., -OH, -NH) can reduce the PSA. This can sometimes be achieved through a prodrug approach, where the masking group is later cleaved by intracellular enzymes to release the active inhibitor.

  • Intramolecular Hydrogen Bonding: Modifying the structure to encourage the formation of intramolecular hydrogen bonds can effectively shield polar groups from the solvent, reducing the effective PSA and improving permeability.

  • Systematic Structural Modifications: Systematically altering substituents on the oxazolopyridine core or its appended groups can help identify regions of the molecule that are particularly sensitive to polarity changes, allowing for a more targeted approach to reducing PSA while maintaining target engagement.

Q4: How can we determine if our compound is a substrate for active efflux pumps like P-glycoprotein (P-gp)?

A4: Active efflux is a common mechanism that reduces the intracellular concentration of small molecules. You can investigate this by performing a bidirectional Caco-2 assay. This involves measuring the permeability of your compound in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 is a strong indication that your compound is a substrate for an efflux transporter. To confirm the involvement of a specific transporter like P-gp, you can repeat the assay in the presence of a known inhibitor of that transporter (e.g., verapamil for P-gp). A significant increase in A→B permeability in the presence of the inhibitor confirms its role in the efflux of your compound.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
Possible CauseTroubleshooting StepRationale
Poor Aqueous Solubility 1. Measure the thermodynamic solubility of the compound in the assay buffer. 2. Pre-dissolve the compound in a small amount of DMSO and then dilute it in the assay buffer. Ensure the final DMSO concentration is non-toxic to the cells (typically <1%). 3. Include Bovine Serum Albumin (BSA) in the basolateral (receiver) compartment.[1]To ensure the compound is in solution and available for transport across the cell monolayer. BSA can act as a sink, mimicking in vivo conditions and improving the recovery of lipophilic compounds.[1]
Compound is an Efflux Transporter Substrate 1. Perform a bidirectional Caco-2 assay and calculate the efflux ratio. 2. If the ratio is >2, co-incubate with a known efflux pump inhibitor (e.g., verapamil for P-gp).[2]An increase in the apical-to-basolateral permeability in the presence of an inhibitor confirms that the compound is being actively transported out of the cell.[2]
Low Intrinsic Passive Permeability 1. Analyze the compound's LogP and PSA. 2. Consider structural modifications to increase lipophilicity or decrease polar surface area. 3. Explore prodrug strategies to mask polar functional groups.To enhance the compound's ability to partition into and diffuse across the lipid bilayer of the cell membrane.
Metabolic Instability Analyze the compound concentration in both the donor and receiver compartments, as well as in the cell lysate, at the end of the assay. A low overall recovery may suggest metabolism by enzymes in the Caco-2 cells.To differentiate between poor permeability and loss of the compound due to metabolic degradation.
Compromised Caco-2 Monolayer Integrity 1. Measure the transepithelial electrical resistance (TEER) of the monolayer before and after the experiment. 2. Include a low-permeability marker (e.g., Lucifer Yellow) in the assay.A significant drop in TEER or high permeability of the marker indicates that the cell monolayer is not intact, leading to inaccurate permeability measurements.
Issue 2: Discrepancy Between PAMPA and Caco-2 Assay Results
Possible CauseObservationRationale & Next Steps
Active Efflux High permeability in PAMPA, but low permeability in Caco-2 (A→B).PAMPA only measures passive diffusion. The lower permeability in the Caco-2 assay suggests that the compound is being actively removed from the cells by efflux transporters. Next Step: Perform a bidirectional Caco-2 assay to confirm efflux.
Active Uptake Low permeability in PAMPA, but high permeability in Caco-2 (A→B).The higher permeability in the Caco-2 assay indicates the involvement of uptake transporters that are present in the cells but not in the artificial PAMPA membrane.
Paracellular Transport Low permeability in PAMPA, but moderate permeability in Caco-2, and the compound is small and hydrophilic.PAMPA primarily models transcellular passive diffusion. The Caco-2 monolayer also allows for paracellular transport (between the cells), which may be a route for small, polar molecules.

Quantitative Data Summary

The following table provides calculated physicochemical properties for the parent scaffold, this compound, and hypothetical examples of derivatives to illustrate how structural modifications can impact permeability. Note: The permeability values for the derivatives are illustrative examples and not experimental data.

CompoundStructureMW ( g/mol )LogPPSA (Ų)H-Bond DonorsH-Bond AcceptorsExample Papp (A→B) (10⁻⁶ cm/s)Permeability Class
Parent Scaffold This compound134.141.538.903N/AN/A
Derivative A (Low Permeability) R = -COOH178.140.876.114< 1.0Low
Derivative B (Moderate Permeability) R = -OCH₃164.161.748.1041.0 - 5.0Moderate
Derivative C (High Permeability) R = -Cl168.592.238.903> 10.0High

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a this compound based inhibitor.

Materials:

  • PAMPA plate (e.g., 96-well filter plate with a PVDF membrane)

  • 96-well acceptor plate

  • Lecithin in dodecane solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (high and low permeability)

  • Plate reader or LC-MS/MS for quantification

Methodology:

  • Membrane Coating: Add 5 µL of lecithin/dodecane solution to each well of the filter (donor) plate. Allow the membrane to impregnate for at least 5 minutes.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Donor Solutions: Dissolve the test compound and controls in PBS (with a small amount of DMSO if necessary, final concentration <1%) to a final concentration of 100 µM.

  • Start Assay: Add 200 µL of the donor solutions to the corresponding wells of the coated filter plate.

  • Assemble Plate Sandwich: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

Data Calculation: The apparent permeability coefficient, Pe (cm/s), is calculated using the following equation:

P_e = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq])

Where:

  • VD = Volume of donor well (cm³)

  • VA = Volume of acceptor well (cm³)

  • A = Area of the membrane (cm²)

  • t = Incubation time (s)

  • [CA] = Compound concentration in the acceptor well at time t

  • [Ceq] = Equilibrium concentration = ([C_D] * V_D + [C_A] * V_A) / (V_D + V_A)

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability and efflux ratio of a this compound based inhibitor.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12- or 24-well)

  • Culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Test compound, control compounds, and efflux inhibitors (e.g., verapamil)

  • TEER meter

  • LC-MS/MS for quantification

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 18-21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayers. Only use inserts with TEER values within the acceptable range for your laboratory (typically >300 Ω·cm²).

  • Prepare Transport Solutions: Dissolve the test compound in transport buffer at the desired concentration (e.g., 10 µM).

  • Permeability Assay (Apical to Basolateral - A→B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B→A):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Incubate under the same conditions as the A→B assay.

    • Take samples from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of the compound in all collected samples using a validated LC-MS/MS method.

Data Calculation: The apparent permeability coefficient, Papp (cm/s), is calculated from the slope of the cumulative amount of compound transported versus time:

P_app = (dQ/dt) / (A * C_0)

Where:

  • dQ/dt = Rate of permeation (amount of compound transported per unit time)

  • A = Surface area of the Transwell membrane (cm²)

  • C0 = Initial concentration of the compound in the donor chamber

The efflux ratio is calculated as:

Efflux Ratio = P_app(B→A) / P_app(A→B)

Visualizations

Troubleshooting_Workflow start Low Cell-Based Activity High Biochemical Activity check_perm Assess Cell Permeability (e.g., PAMPA, Caco-2) start->check_perm low_perm Low Permeability Observed check_perm->low_perm good_perm Good Permeability check_perm->good_perm No (Consider other issues like metabolism, target engagement) analyze_physchem Analyze Physicochemical Properties (LogP, PSA, Solubility) low_perm->analyze_physchem Yes poor_solubility Poor Solubility? analyze_physchem->poor_solubility improve_solubility Improve Formulation (e.g., use of co-solvents like DMSO) poor_solubility->improve_solubility Yes high_psa High PSA / Low LogP? poor_solubility->high_psa No improve_solubility->check_perm modify_structure Medicinal Chemistry: - Mask polar groups - Reduce H-bond donors - Increase lipophilicity high_psa->modify_structure Yes check_efflux Check for Active Efflux (Bidirectional Caco-2 Assay) high_psa->check_efflux No retest Re-test Permeability and Cellular Activity modify_structure->retest efflux_positive Efflux Ratio > 2? check_efflux->efflux_positive avoid_efflux Medicinal Chemistry: Design analogs to avoid efflux transporter recognition efflux_positive->avoid_efflux Yes efflux_positive->retest No avoid_efflux->retest

Caption: Troubleshooting workflow for low cell permeability.

Kinase_Signaling_Pathway receptor Receptor Tyrosine Kinase jak JAK receptor->jak Ligand Binding inhibitor This compound Inhibitor inhibitor->jak Inhibition stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Dimerization & Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription

Caption: Example of a kinase signaling pathway (JAK/STAT).

Permeability_Relationships cluster_0 Physicochemical Properties cluster_1 Biological Outcome logp Lipophilicity (LogP) permeability Cell Permeability logp->permeability Increases (to an optimal point) psa Polar Surface Area (PSA) psa->permeability Decreases solubility Aqueous Solubility solubility->permeability Enables

Caption: Key relationships influencing cell permeability.

References

Strategies to reduce off-target effects of oxazolo[4,5-b]pyridine kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with oxazolo[4,5-b]pyridine kinase inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate off-target effects and enhance the selectivity of your compounds.

Frequently Asked Questions (FAQs)

Q1: My oxazolo[4,5-b]pyridine inhibitor is showing activity against unintended kinases. What are the general strategies to improve its selectivity?

A1: Improving kinase inhibitor selectivity is a multi-faceted challenge. The most effective strategies often involve a combination of medicinal chemistry approaches, guided by comprehensive selectivity profiling. Key strategies include:

  • Structure-Based Drug Design: Utilize X-ray co-crystal structures of your inhibitor bound to its target and off-target kinases. This can reveal subtle differences in the ATP-binding pockets that can be exploited. For instance, modifications to substituents on the oxazolo[4,5-b]pyridine scaffold can be designed to introduce steric hindrance with residues in the off-target kinase while maintaining or improving binding to the intended target.

  • Scaffold Hopping: If improving selectivity through peripheral modifications proves difficult, consider replacing the oxazolo[4,5-b]pyridine core with a different hinge-binding scaffold while retaining key pharmacophoric interactions. For example, pyrazolopyridine scaffolds have been successfully employed to address challenges in kinase-targeted drug discovery.[1][2]

  • Exploiting Different Kinase Conformations: Design inhibitors that bind to less conserved inactive kinase conformations (e.g., DFG-out). This can significantly enhance selectivity.[3]

  • Computational Modeling: Employ computational methods such as quantitative structure-activity relationship (QSAR) studies and molecular docking to predict potential off-target interactions and guide the design of more selective analogs.

Q2: How can I experimentally determine the selectivity profile of my oxazolo[4,5-b]pyridine inhibitor?

A2: Comprehensive kinase selectivity profiling is crucial for understanding the off-target effects of your inhibitor. Several commercial services and in-house assays can be used:

  • Large-Scale Kinase Panels: Screening your inhibitor against a broad panel of kinases (e.g., >300 kinases) at a single concentration (e.g., 1 µM) is a common initial step to identify potential off-target hits.

  • Dose-Response Assays: For any "hits" identified in the initial screen, determining the IC50 or Kd values through dose-response experiments will quantify the potency of inhibition.

  • Biochemical Assays: These assays directly measure the inhibition of kinase catalytic activity. Common formats include:

    • Radiometric Assays: These classic assays measure the transfer of radiolabeled phosphate from ATP to a substrate.

    • Mobility Shift Assays: Microfluidic capillary electrophoresis-based assays that measure the difference in mobility between the substrate and the phosphorylated product.[4]

  • Biophysical Assays: These assays measure the direct binding of the inhibitor to the kinase. Examples include:

    • Surface Plasmon Resonance (SPR): Measures binding events in real-time.

    • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding.

Q3: Are there any known off-target kinases for oxazolo[4,5-b]pyridine or structurally related inhibitors?

A3: While extensive public data specifically for the oxazolo[4,5-b]pyridine scaffold is limited, studies on structurally similar compounds provide valuable insights. For example, a polyheteroaryl oxazole/pyridine-based compound was found to selectively inhibit ROCK-2.[5] Inhibitors based on the imidazo[4,5-b]pyridine scaffold have been shown to have activity against kinases such as Aurora-A.[6][7] Given the structural similarities, it is plausible that oxazolo[4,5-b]pyridine inhibitors could interact with kinases from these families. Comprehensive profiling is the only way to be certain of the off-target profile of your specific compound.

Troubleshooting Guides

Problem: My inhibitor shows potent on-target activity but also inhibits a closely related kinase with similar potency.

Potential Cause Suggested Solution
High conservation of the ATP-binding site between the target and off-target kinase.1. Exploit non-conserved residues: Analyze the crystal structures of both kinases to identify non-conserved residues in or near the ATP-binding pocket. Design modifications to your inhibitor that create favorable interactions with unique residues in the target kinase or steric clashes with residues in the off-target kinase. For imidazo[4,5-b]pyridine inhibitors of Aurora kinases, exploiting differences at three key positions in the ATP-binding pocket allowed for the design of highly selective inhibitors.[7] 2. Target the gatekeeper residue: The "gatekeeper" residue, which controls access to a hydrophobic pocket, often varies between kinases and is a key determinant of selectivity. Modifications that interact with the gatekeeper can modulate selectivity.
The inhibitor is binding to a common, active conformation of both kinases.Design DFG-out inhibitors: Attempt to design inhibitors that bind to the inactive "DFG-out" conformation, where the Asp-Phe-Gly motif is flipped. This conformation is often more structurally diverse between kinases, offering more opportunities for selective interactions.[3]

Problem: My inhibitor has acceptable selectivity in biochemical assays, but shows unexpected effects in cell-based assays.

Potential Cause Suggested Solution
The inhibitor is affecting a signaling pathway downstream or upstream of the intended target.1. In-cell target engagement assays: Use techniques like cellular thermal shift assays (CETSA) or NanoBRET to confirm that your compound is engaging the intended target in cells at the concentrations used. 2. Phospho-protein arrays/Western blotting: Profile the phosphorylation status of key proteins in the target signaling pathway and other relevant pathways to identify unexpected changes.
The inhibitor has poor metabolic stability, leading to the formation of active metabolites with different selectivity profiles.1. Metabolite identification studies: Incubate your compound with liver microsomes and analyze the resulting metabolites. 2. Synthesize and test major metabolites: If active metabolites are identified, synthesize them and determine their kinase selectivity profiles.
The inhibitor is interacting with non-kinase off-targets.1. Broad off-target screening: Screen your compound against a panel of non-kinase targets, such as GPCRs, ion channels, and transporters. 2. Phenotypic screening: Use high-content imaging or other phenotypic screening platforms to characterize the cellular effects of your compound and compare them to known selective inhibitors.

Data Presentation

Table 1: Kinase Selectivity of an Imidazo[4,5-b]pyridine-based Aurora-A Inhibitor (Compound 28c)

KinaseIC50 (µM)
Aurora-A0.065
Aurora-B24.65

Data from HCT116 human colon carcinoma cells, demonstrating high selectivity for Aurora-A over Aurora-B.[7]

Table 2: Structure-Activity Relationship (SAR) of Thiazolo[5,4-b]pyridine Derivatives as PI3Kα Inhibitors

CompoundR GroupPI3Kα IC50 (nM)
19a2,4-difluorophenyl3.6
19b2-chloro-4-fluorophenyl4.6
19c5-chlorothiophene-2-sulfonyl8.0
19dmethyl53

This table illustrates how modifications to the sulfonamide functionality of the thiazolo[5,4-b]pyridine scaffold significantly impact inhibitory potency against PI3Kα.[8]

Experimental Protocols

Protocol 1: General Procedure for Kinase Selectivity Profiling using a Radiometric Assay

  • Compound Preparation: Prepare a stock solution of the oxazolo[4,5-b]pyridine inhibitor in 100% DMSO. Create a dilution series of the compound in assay buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, the appropriate peptide or protein substrate, and the diluted inhibitor.

  • Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP and [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

  • Separation: Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose) which binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_design Design & Synthesis cluster_screening Screening & Profiling cluster_validation Cellular Validation cluster_optimization Optimization start Oxazolo[4,5-b]pyridine Scaffold design Computational Modeling (Docking, QSAR) start->design synthesis Chemical Synthesis design->synthesis primary_screen Primary Kinase Assay (On-Target) synthesis->primary_screen selectivity_panel Broad Kinase Panel (>300 Kinases) primary_screen->selectivity_panel sar SAR Analysis primary_screen->sar dose_response IC50 Determination (Off-Targets) selectivity_panel->dose_response cell_assay Cell-Based Assays (e.g., Proliferation) dose_response->cell_assay dose_response->sar target_engagement Target Engagement (e.g., CETSA) cell_assay->target_engagement lead_optimization Lead Optimization sar->lead_optimization lead_optimization->design Iterative Improvement

Caption: Iterative workflow for developing selective oxazolo[4,5-b]pyridine kinase inhibitors.

troubleshooting_logic cluster_biochem_solutions Biochemical Troubleshooting cluster_cellular_solutions Cellular Troubleshooting start High Off-Target Activity Observed biochemical Biochemical Assay Off-Target? start->biochemical Yes cellular Cellular Assay Off-Target? start->cellular No structure_based Structure-Based Design: Exploit non-conserved residues biochemical->structure_based dfg_out Target Inactive Conformation (DFG-out) biochemical->dfg_out target_engagement Confirm Target Engagement (e.g., CETSA) cellular->target_engagement metabolite Investigate Active Metabolites cellular->metabolite pathway Profile Signaling Pathways cellular->pathway

Caption: Decision tree for troubleshooting off-target effects of kinase inhibitors.

References

Technical Support Center: Enhancing the Oral Bioavailability of 2-Methyloxazolo[4,5-b]pyridine Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of 2-Methyloxazolo[4,5-b]pyridine drug candidates. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound compounds?

A1: Like many nitrogen-containing heterocyclic compounds, this compound derivatives often exhibit poor oral bioavailability due to a combination of factors. The most common challenges include:

  • Low Aqueous Solubility: The planar, aromatic nature of the oxazolopyridine core can lead to poor solubility in gastrointestinal fluids, limiting the dissolution rate and subsequent absorption.

  • Extensive First-Pass Metabolism: These compounds can be susceptible to rapid metabolism by enzymes in the gut wall and liver (e.g., cytochrome P450s), leading to significant degradation before reaching systemic circulation.

  • Efflux Transporter Activity: The compounds may be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the intestinal lumen, thereby reducing net absorption.[1][2]

Q2: What initial in vitro assays should I perform to assess the oral bioavailability potential of my this compound candidate?

A2: A standard suite of in vitro assays is recommended to identify the key barriers to oral absorption early in development. These include:

  • Kinetic and Thermodynamic Solubility Assays: To determine the solubility in relevant physiological buffers (e.g., pH 1.2, 4.5, 6.8) and biorelevant media like FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid).

  • In Vitro Dissolution Testing: To evaluate the rate and extent of drug release from a formulated or unformulated powder.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): To assess passive permeability across an artificial lipid membrane.

  • Caco-2 Cell Permeability Assays: To evaluate both passive and active transport across a human intestinal cell monolayer. This assay can also indicate if the compound is a substrate for efflux transporters like P-gp by measuring the efflux ratio (B-A/A-B permeability).

  • Liver Microsome or S9 Fraction Stability Assays: To determine the metabolic stability of the compound in the presence of liver enzymes and predict the extent of first-pass metabolism.

Q3: Are there any known metabolic pathways for oxazolopyridine derivatives?

A3: While specific metabolic pathways for this compound are not extensively documented in publicly available literature, data from structurally related oxazolo[4,5-c]quinoline analogs suggest that Phase I oxidation is a primary metabolic route.[3] Key metabolic transformations to anticipate include:

  • N-oxidation: Oxidation of the pyridine nitrogen atom.

  • N-demethylation: If N-methyl groups are present elsewhere in the molecule.

  • Hydroxylation: Addition of hydroxyl groups to the aromatic rings or alkyl substituents.

Subsequent Phase II metabolism may involve glucuronidation or sulfation of the newly formed hydroxyl groups.

Troubleshooting Guide

This guide addresses common experimental issues and provides potential solutions for enhancing the oral bioavailability of your this compound drug candidates.

Problem 1: Low Aqueous Solubility and Poor Dissolution Rate

Symptoms:

  • Low solubility values in kinetic and thermodynamic solubility assays.

  • Incomplete or slow dissolution in in vitro dissolution tests.

  • High variability in in vivo exposure, particularly in the fasted state.

Potential Causes and Solutions:

StrategyRationale
Physical Modifications
Particle Size Reduction (Micronization/Nanonization)Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.
Amorphous Solid DispersionsDispersing the crystalline drug in a polymer matrix prevents crystallization, maintaining the drug in a higher energy, more soluble amorphous state.
Co-crystallizationFormation of a multi-component crystal with a co-former can alter the crystal lattice energy and improve solubility and dissolution.
Formulation-Based Approaches
Lipid-Based Formulations (e.g., SMEDDS/SNEDDS)The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with gastrointestinal fluids, facilitating dissolution and absorption.
Inclusion Complexes with CyclodextrinsThe hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, enhancing its apparent solubility in water.
Problem 2: High First-Pass Metabolism

Symptoms:

  • Low metabolic stability in liver microsome or S9 fraction assays (short half-life).

  • High clearance and low oral bioavailability in vivo, despite good permeability.

  • Identification of significant levels of metabolites in plasma and excreta.

Potential Causes and Solutions:

StrategyRationale
Chemical Modifications
Prodrug ApproachA labile promoiety is attached to the parent drug, masking the metabolically susceptible site. The prodrug is designed to be cleaved in vivo to release the active drug.[4]
DeuterationReplacing hydrogen atoms at metabolically labile positions with deuterium can slow down the rate of enzymatic cleavage due to the kinetic isotope effect.
Inhibition of Metabolic Enzymes
Co-administration with a CYP InhibitorWhile not a viable long-term strategy for a therapeutic, this can be used in preclinical studies to confirm that first-pass metabolism is the primary barrier to oral bioavailability.
Problem 3: Poor Intestinal Permeability and High Efflux

Symptoms:

  • Low apparent permeability (Papp) in PAMPA.

  • Low apical-to-basolateral (A-B) permeability and a high efflux ratio (>2) in Caco-2 assays.

  • Low fraction absorbed in vivo despite adequate solubility and metabolic stability.

Potential Causes and Solutions:

StrategyRationale
Chemical Modifications
Prodrug ApproachAttaching a promoiety that is recognized by an uptake transporter (e.g., PEPT1) can facilitate active transport into the enterocytes.
Structural ModificationMedicinal chemistry efforts can focus on modifying the structure to reduce its recognition by efflux transporters like P-gp.
Formulation-Based Approaches
Co-formulation with P-gp InhibitorsIncluding excipients that are known to inhibit P-gp (e.g., certain surfactants like Tween 80, Cremophor EL) can increase the intracellular concentration of the drug.

Quantitative Data Summary

The following table summarizes pharmacokinetic data for two structurally related oxazolo[4,5-c]quinoline analogs, KB-1517 and KB-1518, in male ICR mice. This data can serve as a reference for what to expect and aim for with this compound derivatives.

Table 1: Pharmacokinetic Parameters of Oxazolo[4,5-c]quinoline Analogs in Mice [3]

ParameterKB-1517 (IV, 2 mg/kg)KB-1517 (PO, 10 mg/kg)KB-1518 (IV, 2 mg/kg)KB-1518 (PO, 10 mg/kg)
Cmax (ng/mL) 289 ± 54123 ± 21345 ± 4589 ± 23
Tmax (h) 0.085.6 ± 3.50.081.6 ± 0.8
AUClast (ng·h/mL) 198 ± 23987 ± 165324 ± 43220 ± 55
AUCinf (ng·h/mL) NDND338 ± 48230 ± 59
t1/2 (h) NDND2.6 ± 0.36.2 ± 1.9
CL (L/h/kg) ND-1.5 ± 0.2-
Vss (L/kg) ND-4.6 ± 1.4-
F (%) -119.3 ± 20.1*-13.6 ± 3.4

Note: The high apparent oral bioavailability (F) of KB-1517 was considered anomalous and likely due to its unique pharmacokinetic profile, preventing accurate determination of the terminal elimination phase. ND: Not Determined

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver S9 Fractions
  • Preparation of Incubation Mixture: Prepare a stock solution of the this compound test compound in a suitable organic solvent (e.g., DMSO, acetonitrile). The final concentration of the organic solvent in the incubation should be less than 1%.

  • Reaction Initiation: In a microcentrifuge tube, combine liver S9 fraction (e.g., human or mouse, final protein concentration of 1 mg/mL), a cofactor mix (containing NADPH, UDPGA, PAPS, and GSH to assess both Phase I and Phase II metabolism), and buffer (e.g., potassium phosphate buffer, pH 7.4). Pre-incubate the mixture at 37°C for 5 minutes.

  • Incubation: Add the test compound to the pre-warmed mixture to initiate the reaction. Incubate at 37°C with gentle shaking.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as ln(2)/k.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity. Only use inserts with TEER values above a pre-determined threshold.

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • For apical-to-basolateral (A-B) permeability, add the test compound (dissolved in HBSS, final DMSO concentration <1%) to the apical (donor) chamber.

    • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) chamber.

    • At specified time points, collect samples from the receiver chamber.

  • Analysis: Quantify the concentration of the test compound in the donor and receiver samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.

Visualizations

Experimental_Workflow_for_Oral_Bioavailability_Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_optimization Optimization Strategies Solubility Solubility Assays (Kinetic & Thermodynamic) Dissolution Dissolution Testing Solubility->Dissolution Permeability Permeability Assays (PAMPA & Caco-2) Dissolution->Permeability Metabolism Metabolic Stability (Liver Microsomes/S9) Permeability->Metabolism PK_Study Pharmacokinetic Study (Oral & IV Dosing) Metabolism->PK_Study Proceed if in vitro profile is promising Bioavailability_Calc Calculate Oral Bioavailability (F%) PK_Study->Bioavailability_Calc Formulation Formulation Development (e.g., Nanosuspension, SMEDDS) Bioavailability_Calc->Formulation If F% is low Prodrug Prodrug Synthesis Bioavailability_Calc->Prodrug If F% is low Structural_Mod Structural Modification Bioavailability_Calc->Structural_Mod If F% is low

Caption: Experimental Workflow for Assessing and Improving Oral Bioavailability.

Troubleshooting_Low_Oral_Bioavailability Start Low Oral Bioavailability (F%) Observed Check_Solubility Assess Solubility & Dissolution Data Start->Check_Solubility Check_Permeability Assess Permeability Data (Caco-2) Start->Check_Permeability Check_Metabolism Assess Metabolic Stability Data Start->Check_Metabolism Solubility_Issue Solubility/Dissolution Limited? Check_Solubility->Solubility_Issue Permeability_Issue Permeability Limited? (Low Papp A-B) Check_Permeability->Permeability_Issue Metabolism_Issue High First-Pass Metabolism? Check_Metabolism->Metabolism_Issue Solubility_Issue->Check_Permeability No Solubility_Solutions Employ Solubility Enhancement: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Formulations Solubility_Issue->Solubility_Solutions Yes Efflux_Issue High Efflux? (Efflux Ratio > 2) Permeability_Issue->Efflux_Issue No Permeability_Solutions Improve Permeability: - Prodrug approach - Structural Modification Permeability_Issue->Permeability_Solutions Yes Efflux_Issue->Check_Metabolism No Efflux_Solutions Overcome Efflux: - P-gp Inhibiting Excipients - Structural Modification to Avoid P-gp Efflux_Issue->Efflux_Solutions Yes Metabolism_Solutions Reduce Metabolism: - Prodrug Approach - Deuteration - Structural Modification Metabolism_Issue->Metabolism_Solutions Yes

Caption: Troubleshooting Flowchart for Low Oral Bioavailability.

References

Validation & Comparative

Comparative study of different synthetic methods for oxazolo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological activities, including antibacterial, anticancer, and antiproliferative properties.[1][2] The development of efficient and versatile synthetic methods to access this core structure is of great interest to researchers in medicinal chemistry and drug development. This guide provides a comparative overview of different synthetic methods for the preparation of oxazolo[4,5-b]pyridines, with a focus on reaction conditions, yields, and experimental protocols.

Comparative Analysis of Synthetic Methodologies

The synthesis of oxazolo[4,5-b]pyridines can be broadly categorized into two primary approaches: the construction of the oxazole ring onto a pre-existing pyridine core and the formation of the pyridine ring from a functionalized oxazole. A popular and straightforward method involves the condensation of 2-amino-3-hydroxypyridine with various reagents.

Method 1: Condensation of 2-Amino-3-hydroxypyridine with Carboxylic Acids

This is one of the most common and direct methods for synthesizing the oxazolo[4,5-b]pyridine core. The reaction involves the cyclization of 2-amino-3-hydroxypyridine with a carboxylic acid or its derivative. The choice of condensing agent significantly impacts the reaction conditions and yields.

  • Using Polyphosphoric Acid (PPA) or Polyphosphoric Acid Trimethylsilyl Ester (PPSE): PPA and PPSE are effective dehydrating and cyclizing agents for this transformation.[3][4] PPSE is often considered a milder alternative to PPA.[4] These reactions typically require high temperatures. For instance, heating 5-bromo-3-hydroxy-2-aminopyridine with 4-cyanobenzoic acid in the presence of PPSE at 200°C affords the corresponding 1,3-oxazolo derivative in a high yield of 93%.[4]

  • Using Silica-Supported Perchloric Acid (HClO₄·SiO₂): This method presents a more environmentally friendly and efficient alternative, allowing the reaction to proceed under ambient conditions with short reaction times.[5][6] This heterogeneous catalyst simplifies the work-up procedure and is reusable.[5] The one-pot synthesis of 2-(substituted-phenyl)oxazolo[4,5-b]pyridines from 2-amino-3-hydroxypyridine and substituted benzoic acids using this catalyst results in quantitative yields.[7]

Method 2: Annelation of an Isoxazole Ring to a Pyridine Ring

This approach involves the formation of the isoxazole ring from a suitably functionalized pyridine derivative. An efficient strategy in this category is the intramolecular nucleophilic substitution of a nitro group in 2-chloro-3-nitropyridines.[1][2] This method is particularly useful for synthesizing isoxazolo[4,5-b]pyridines with electron-withdrawing groups. The reaction proceeds under mild conditions and generally provides high product yields.[1]

Method 3: Microwave-Assisted Synthesis

Microwave irradiation has been utilized to accelerate the synthesis of oxazolo[4,5-b]pyridines. A versatile route for a combinatorial library of 2-long alkyl chain substituted azole[4,5-b]pyridines has been developed using microwave-assisted synthesis, highlighting its application in high-throughput settings.[3]

Quantitative Data Comparison

The following table summarizes the quantitative data for the different synthetic methods discussed.

MethodStarting MaterialsReagents/CatalystTemperature (°C)TimeYield (%)Reference
Condensation 5-Bromo-3-hydroxy-2-aminopyridine, 4-Cyanobenzoic acidPPSE200Not Specified93[4]
Condensation 2-Amino-3-hydroxypyridine, Substituted benzoic acidsHClO₄·SiO₂AmbientShortQuantitative[7]
Condensation 5-Bromo-3-hydroxy-2-aminopyridine, N-benzyl protected piperidinyl acetic/propanoic acidPPA1302 h70-71[4]
Annelation 2-Chloro-3-nitropyridinesK₂CO₃20Not SpecifiedHigh[1][8]
Heck Reaction 2-(4-cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridine, Methyl acrylatePd(OAc)₂, tri-o-tolylphosphineReflux (DMF)24 h74[4]
Hydrogenation Product from Heck ReactionH₂, Pd/CNot Specified2 days88[4]

Experimental Protocols

Method 1: Synthesis of 2-(4-cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridine using PPSE

  • A mixture of 5-bromo-3-hydroxy-2-aminopyridine (1 mmol) and 4-cyanobenzoic acid (1.1 mmol) in polyphosphoric acid trimethylsilyl ester (PPSE) is prepared.

  • The reaction mixture is heated to 200°C and stirred until the reaction is complete (monitored by TLC).

  • After completion, the mixture is cooled to room temperature and quenched with a saturated solution of sodium bicarbonate.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.[4]

Method 2: Synthesis of 2-(Substituted-phenyl)oxazolo[4,5-b]pyridines using HClO₄·SiO₂

  • To a mixture of 2-amino-3-hydroxypyridine (1 mmol) and a substituted benzoic acid (1 mmol) in a suitable solvent, silica-supported perchloric acid (HClO₄·SiO₂) is added as a catalyst.

  • The reaction mixture is stirred at ambient temperature for the required amount of time.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the catalyst is filtered off.

  • The solvent is evaporated under reduced pressure, and the crude product is purified, typically by recrystallization, to afford the desired 2-(substituted-phenyl)oxazolo[4,5-b]pyridine.[5][7]

Method 3: Intramolecular Cyclization for Isoxazolo[4,5-b]pyridines

  • A solution of the starting 2-chloro-3-nitropyridine derivative with a suitable side chain for cyclization is prepared in an appropriate solvent.

  • A base, such as potassium carbonate (K₂CO₃), is added to the solution.

  • The reaction mixture is stirred at room temperature (around 20°C) until the intramolecular nucleophilic substitution of the nitro group is complete.

  • The reaction mixture is then worked up by quenching with water and extracting the product with an organic solvent.

  • The organic layer is dried and concentrated to yield the crude product, which can be further purified by chromatography.[1][8]

Visualizations

Synthetic_Pathways cluster_A Method A: Condensation cluster_B Method B: Annelation A_start 2-Amino-3-hydroxypyridine A_reagent R-COOH A_product 2-R-Oxazolo[4,5-b]pyridine A_start->A_product PPA or PPSE or HClO₄·SiO₂ B_start Functionalized 2-Chloro-3-nitropyridine B_product Substituted Isoxazolo[4,5-b]pyridine B_start->B_product Base (e.g., K₂CO₃) Intramolecular Cyclization

Caption: Key synthetic strategies for the oxazolo[4,5-b]pyridine core.

Experimental_Workflow start Start: Mix Reactants and Catalyst/Reagent reaction Reaction: Stir under specified Temperature and Time start->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Work-up: Quenching and Extraction monitoring->workup Reaction Complete purification Purification: Filtration, Recrystallization, or Chromatography workup->purification product Final Product: Characterization purification->product

Caption: General experimental workflow for oxazolo[4,5-b]pyridine synthesis.

References

A Comparative Analysis of the Biological Activities of 2-Methyloxazolo[4,5-b]pyridine and its Thio-Analog, 2-Methylthiazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the biological profiles of two closely related heterocyclic compounds. This report synthesizes available data on their derivatives to infer and compare their potential therapeutic activities.

Introduction

The search for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds forming a significant class of pharmacologically active molecules. Among these, fused pyridine ring systems have attracted considerable attention due to their structural similarity to endogenous purines, allowing them to interact with a wide array of biological targets. This guide provides a comparative overview of the biological activities of 2-Methyloxazolo[4,5-b]pyridine and its sulfur-containing analog, 2-Methylthiazolo[4,5-b]pyridine.

While direct comparative studies on the biological effects of these two specific parent compounds are limited in the available scientific literature, this guide collates and analyzes data from various studies on their derivatives. By examining the antimicrobial, antifungal, and cytotoxic properties of closely related analogs, we can infer the potential biological profiles of the parent compounds and highlight the influence of the oxygen versus sulfur heteroatom in the fused ring system.

Synthesis of the Core Scaffolds

The synthesis of the oxazolo[4,5-b]pyridine and thiazolo[4,5-b]pyridine cores typically involves the cyclization of appropriately substituted pyridine precursors.

General Synthesis Workflow:

cluster_oxazolo This compound Synthesis cluster_thiazolo 2-Methylthiazolo[4,5-b]pyridine Synthesis start_ox 2-Amino-3-hydroxypyridine reagent_ox Acetic Anhydride or Acetyl Chloride start_ox->reagent_ox Cyclization product_ox This compound reagent_ox->product_ox start_th 2-Amino-3-mercaptopyridine reagent_th Acetic Anhydride or Acetyl Chloride start_th->reagent_th Cyclization product_th 2-Methylthiazolo[4,5-b]pyridine reagent_th->product_th

Caption: General synthetic routes to the core heterocyclic structures.

Comparative Biological Activity

The biological activity of oxazolo[4,5-b]pyridine and thiazolo[4,5-b]pyridine derivatives has been explored in various contexts, including antimicrobial and anticancer research. The isosteric replacement of the oxygen atom with a sulfur atom can significantly impact the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn influences its biological activity.

Antimicrobial and Antifungal Activity

Derivatives of both heterocyclic systems have demonstrated promising activity against a range of bacterial and fungal pathogens. The available data suggests that the nature and position of substituents on the core ring structure play a crucial role in determining the potency and spectrum of antimicrobial action.

Table 1: Antimicrobial and Antifungal Activity of Representative Derivatives

Compound ClassRepresentative DerivativeTest OrganismActivity (MIC in µg/mL)Reference
Oxazolo[4,5-b]pyridine2-(Substituted phenyl)oxazolo[4,5-b]pyridinesStaphylococcus aureus (MRSA)1-2[1]
Thiazolo[4,5-b]pyridine5-Methyl-7-(4-nitrophenyl)-3H-thiazolo[4,5-b]pyridin-2-onePseudomonas aeruginosa~0.06[2]
Thiazolo[4,5-b]pyridine5-Methyl-7-(4-nitrophenyl)-3H-thiazolo[4,5-b]pyridin-2-oneEscherichia coli~0.06[2]

Note: The presented data is for derivatives and not the parent compounds. MIC values are converted from µM for comparison where necessary.

Cytotoxic Activity

The cytotoxic potential of these compounds has been investigated against various cancer cell lines. The data indicates that both scaffolds can serve as a basis for the development of potent anticancer agents.

Table 2: Cytotoxic Activity of Representative Derivatives

Compound ClassRepresentative DerivativeCell LineActivity (IC50 in µM)Reference
Thiazolo[5,4-b]pyridine6r (a complex derivative)GIST-T1 (Gastrointestinal Stromal Tumor)0.02[3]
Thiazolo[5,4-b]pyridine6r (a complex derivative)HMC1.2 (Mast Cell Leukemia)1.15[3]
Oxazolo[5,4-d]pyrimidineA 2,7-disubstituted derivative (3g)HT29 (Colon Carcinoma)58.4[4]

Note: The presented data is for derivatives and not the parent compounds. Direct comparison is challenging due to the different derivatives and cell lines used in various studies.

Potential Signaling Pathways

Given their structural similarity to purines, it is plausible that these compounds could interact with enzymes involved in nucleic acid metabolism or protein kinases, which are often implicated in cell proliferation and survival pathways. For instance, some fused pyridine derivatives have been shown to inhibit kinases like Janus kinase (JAK) or act as topoisomerase inhibitors.

compound Oxazolo/Thiazolo [4,5-b]pyridine Derivative kinase Protein Kinase (e.g., JAK, VEGFR) compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling p_substrate->downstream proliferation Cell Proliferation & Survival downstream->proliferation

Caption: A potential mechanism of action via protein kinase inhibition.

Experimental Protocols

General Synthesis of this compound

A mixture of 2-amino-3-hydroxypyridine and a slight excess of acetic anhydride is heated under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by neutralization followed by extraction with an organic solvent. Purification is typically achieved by column chromatography or recrystallization.

General Synthesis of 2-Methylthiazolo[4,5-b]pyridine

2-Amino-3-mercaptopyridine is reacted with acetic anhydride or acetyl chloride in a suitable solvent, such as pyridine or dimethylformamide. The reaction is often carried out at an elevated temperature to facilitate cyclization. The product is then isolated and purified using standard techniques.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Conclusion

While a definitive, direct comparison of the biological activities of this compound and 2-Methylthiazolo[4,5-b]pyridine is not yet available in the scientific literature, the analysis of their derivatives provides valuable insights. Both heterocyclic systems serve as promising scaffolds for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. The thio-analog often exhibits enhanced biological activity, which may be attributed to the unique properties of the sulfur atom. However, the specific biological effects are highly dependent on the nature and placement of substituents on the core ring. Further research involving the direct comparative evaluation of these parent compounds and their simple derivatives is warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

A Comparative Guide to the In Vitro Antibacterial Efficacy of 2-(Substituted Phenyl) Oxazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. Among these, 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives have emerged as a promising class of compounds. This guide provides an objective in vitro evaluation of these derivatives, comparing their performance against established antibacterial agents and detailing the experimental protocols for their assessment.

Performance Comparison: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of the 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives is compared with that of common antibiotics: Ampicillin, Streptomycin, Gentamicin, and Ciprofloxacin. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, is compiled from various studies. It is important to note that direct comparisons are most accurate when data is sourced from the same study using identical methodologies.

Table 1: Antibacterial Activity of 2-(p-Substituted-Phenyl) Oxazolo[4,5-b]pyridine Derivatives Against Gram-Negative Bacteria [1]

Compound (Substituent)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)K. pneumoniae (MIC µg/mL)
H12.5256.2
4-CH312.5256.2
4-OCH36.212.53.1
4-Cl6.212.53.1
4-F3.16.23.1
4-NO2255012.5

Table 2: Antibacterial Activity of Selected Oxazolo[4,5-b]pyridine Analogs [2][3]

CompoundTarget OrganismMIC (µg/mL)
Analog 4b, 4g, 4h, 4i, 4j, 4l, 4r, 4tBacterial Pathogens1-2
Analog 4lMethicillin-resistant Staphylococcus aureus (MRSA)1
Analog 4lVancomycin-resistant Staphylococcus aureus (VRSA)1

Table 3: Comparative MIC Values of Standard Antibiotics Against Reference Strains

AntibioticBacterial StrainMIC (µg/mL)Reference
AmpicillinEscherichia coli ATCC 259224[2]
StreptomycinEscherichia coli ATCC 2592232[2]
GentamicinPseudomonas aeruginosa ATCC 27853≤1 - 8[4]
CiprofloxacinMethicillin-sensitive S. aureus (MSSA) Newman0.25[5][6]
CiprofloxacinMethicillin-resistant S. aureus (MRSA) N3151[5][6]
CiprofloxacinMethicillin-resistant S. aureus (MRSA)0.25 - 0.5[7]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the standard procedure.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Compounds: 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives and standard antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Bacterial Strains: Standardized bacterial strains (e.g., ATCC strains) are cultured on appropriate agar plates.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most aerobic bacteria.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed microtiter plates are used for the assay.

2. Inoculum Preparation:

  • A few colonies of the test bacterium are inoculated into a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Serial two-fold dilutions of the test compounds and standard antibiotics are prepared in CAMHB directly in the 96-well plates. A range of concentrations is typically tested.

  • A positive control well (containing only the bacterial inoculum in broth) and a negative control well (containing only sterile broth) are included on each plate.

  • The prepared bacterial inoculum is added to each well (except the negative control).

  • The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is observed as the absence of turbidity in the well.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro evaluation of the antibacterial agents.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound Test Compounds & Standard Antibiotics SerialDilution Serial Dilution in 96-Well Plate Compound->SerialDilution Bacteria Bacterial Strains Inoculation Inoculation with Bacterial Suspension Bacteria->Inoculation Media Growth Media Media->SerialDilution SerialDilution->Inoculation Incubation Incubation (37°C, 16-20h) Inoculation->Incubation ReadMIC Visual Inspection for Bacterial Growth Incubation->ReadMIC MIC_Value Determine MIC Value ReadMIC->MIC_Value

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship and Mechanism of Action

Preliminary studies suggest that the antibacterial activity of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives may be attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. The nature and position of the substituent on the phenyl ring significantly influence the antibacterial potency, with electron-withdrawing groups such as fluoro and chloro often enhancing activity. Further quantitative structure-activity relationship (QSAR) studies are ongoing to optimize this promising scaffold for the development of new antibacterial agents.

References

A Comparative Analysis of 2-Substituted Oxazolo[4,5-b]pyridine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-substituted oxazolo[4,5-b]pyridine derivatives, with a focus on their potential as anticancer agents. While direct and extensive SAR studies on 2-methyloxazolo[4,5-b]pyridine derivatives are limited in the readily available literature, this guide synthesizes data from studies on various 2-substituted analogs to provide valuable insights for researchers in the field. The information presented is supported by experimental data from peer-reviewed research, detailed experimental protocols, and visualizations of relevant biological pathways.

Structure-Activity Relationship (SAR) Insights

The biological activity of oxazolo[4,5-b]pyridine derivatives is significantly influenced by the nature of the substituent at the 2-position of the oxazole ring. The available data suggests that this position is a key site for modification to modulate potency and selectivity against various cancer-related targets.

Anticancer Activity

Studies on a series of 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives have identified them as potential antitumor agents that target human DNA topoisomerase IIα (hTopo IIα)[1]. Furthermore, the incorporation of triazole and chalcone moieties at the 2-position has yielded compounds with significant cytotoxic effects against various cancer cell lines[2][3].

Table 1: Anticancer Activity of 2-(Substituted Phenyl)oxazolo[4,5-b]pyridine Derivatives against hTopo IIα

Compound ID2-Position SubstituentIC50 (µM) for hTopo IIα InhibitionReference
2i 4-Butylphenyl2[1]
Etoposide (Reference Drug)>2[1]

Table 2: Anticancer Activity of Oxazolo[4,5-b]pyridine-Triazole Derivatives (MTT Assay)

Compound ID2-Position SubstituentCell LineIC50 (µM)Reference
18a 1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-ylPC3 (Prostate)1.23[2]
A549 (Lung)2.56[2]
MCF-7 (Breast)3.12[2]
DU-145 (Prostate)1.54[2]
18b 1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-ylPC3 (Prostate)1.15[2]
A549 (Lung)2.13[2]
MCF-7 (Breast)3.01[2]
DU-145 (Prostate)1.48[2]
Etoposide (Reference Drug)PC3 (Prostate)4.21[2]
A549 (Lung)5.68[2]
MCF-7 (Breast)6.34[2]
DU-145 (Prostate)4.87[2]

Table 3: Anticancer Activity of Chalcone Incorporated 1,2,4-Thiadiazole-Oxazolo[4,5-b]pyridine Derivatives (MTT Assay)

Compound ID2-Position Substituent (Linked via 1,2,4-thiadiazole)Cell LineIC50 (µM)Reference
10b 3-(4-Chlorophenyl)propenoneMCF-7 (Breast)0.015 ± 0.0015[3]
A549 (Lung)0.013 ± 0.0013[3]
Colo-205 (Colon)0.019 ± 0.0018[3]
A2780 (Ovarian)0.021 ± 0.0023[3]
10c 3-(4-Methoxyphenyl)propenoneMCF-7 (Breast)0.023 ± 0.0021[3]
A549 (Lung)0.021 ± 0.0019[3]
Colo-205 (Colon)0.028 ± 0.0025[3]
A2780 (Ovarian)0.031 ± 0.0028[3]
Etoposide (Reference Drug)MCF-7 (Breast)0.13 ± 0.017[3]
A549 (Lung)0.21 ± 0.023[3]
Colo-205 (Colon)2.14 ± 0.113[3]
A2780 (Ovarian)3.08 ± 0.135[3]

From the data, it is evident that aryl and extended aromatic systems at the 2-position of the oxazolo[4,5-b]pyridine core can lead to potent anticancer activity. The presence of specific substitutions on the phenyl ring, such as a butyl group in the case of hTopo IIα inhibitors, or chloro and methoxy groups in the chalcone series, significantly influences the cytotoxic potency.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-substituted oxazolo[4,5-b]pyridine derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Human Topoisomerase IIα (hTopo IIα) Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by hTopo IIα.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), ATP, and an assay buffer in a microcentrifuge tube.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations. A known hTopo IIα inhibitor (e.g., etoposide) is used as a positive control, and a vehicle control is also included.

  • Enzyme Addition: The reaction is initiated by the addition of purified hTopo IIα enzyme.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The DNA products are separated by electrophoresis on an agarose gel.

  • Visualization and Analysis: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of enzyme activity is determined by the decrease in the amount of relaxed DNA and the persistence of the supercoiled DNA band compared to the control. The IC50 value is the concentration of the compound that causes 50% inhibition of the enzyme's activity.

Signaling Pathways and Experimental Workflow

The anticancer activity of oxazolo[4,5-b]pyridine derivatives and their analogs can be attributed to their interaction with various cellular signaling pathways. For instance, structurally related thiazolo[5,4-b]pyridines have been shown to be potent inhibitors of phosphoinositide 3-kinase (PI3K) and c-KIT, both of which are crucial in cancer cell proliferation and survival.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Oxazolo Oxazolo[4,5-b]pyridine Derivatives (Potential) Oxazolo->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway and Potential Inhibition by Oxazolo[4,5-b]pyridine Derivatives.

cKIT_Signaling_Pathway SCF Stem Cell Factor (SCF) cKIT c-KIT Receptor SCF->cKIT Binding RAS RAS cKIT->RAS PI3K PI3K cKIT->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Oxazolo Oxazolo[4,5-b]pyridine Derivatives (Potential) Oxazolo->cKIT Inhibition

Caption: c-KIT Signaling Pathway and Potential Inhibition by Oxazolo[4,5-b]pyridine Derivatives.

Experimental_Workflow Synthesis Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines Screening In Vitro Screening (e.g., MTT Assay) Synthesis->Screening Mechanism Mechanism of Action (e.g., Kinase Assay, Topo II Assay) Screening->Mechanism Lead_Opt Lead Optimization (SAR Studies) Screening->Lead_Opt Mechanism->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo

Caption: General Experimental Workflow for the Development of Oxazolo[4,5-b]pyridine-based Anticancer Agents.

Conclusion

The 2-substituted oxazolo[4,5-b]pyridine scaffold represents a promising starting point for the development of novel anticancer agents. The available structure-activity relationship data, although not exhaustive for the 2-methyl substitution, indicates that modifications at the 2-position with various aryl and heterocyclic moieties can lead to compounds with potent cytotoxic and enzyme-inhibitory activities. Further systematic exploration of substituents at this position, including small alkyl groups like methyl, is warranted to fully elucidate the SAR and to optimize the therapeutic potential of this class of compounds. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the discovery and development of new oxazolo[4,5-b]pyridine-based cancer therapies.

References

A Comparative Analysis: 2-Methyloxazolo[4,5-b]pyridine Derivatives versus Etoposide as hTopo IIα Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of emerging 2-methyloxazolo[4,5-b]pyridine derivatives and the well-established anticancer drug, etoposide, in their roles as inhibitors of human topoisomerase IIα (hTopo IIα). This analysis is supported by experimental data on enzyme inhibition and cytotoxicity, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to hTopo IIα Inhibition

Human topoisomerase IIα is a critical enzyme in cell division, responsible for managing DNA topology by creating transient double-strand breaks to allow for strand passage, thereby resolving knots and tangles.[1] This function is particularly vital in rapidly proliferating cancer cells. Etoposide, a widely used chemotherapeutic agent, functions as a "topoisomerase poison." It stabilizes the transient covalent complex formed between hTopo IIα and DNA, which prevents the re-ligation of the DNA strands.[1][2] This leads to an accumulation of DNA double-strand breaks, triggering cell cycle arrest and ultimately, apoptosis.[1][2] The quest for novel hTopo IIα inhibitors with improved efficacy and reduced side effects has led to the investigation of various heterocyclic compounds, including the this compound scaffold.

Comparative Performance: Quantitative Data

The following tables summarize the inhibitory activity of selected 2-substituted oxazolo[4,5-b]pyridine derivatives against hTopo IIα and their cytotoxic effects on various cancer cell lines, with etoposide as the benchmark.

Table 1: hTopo IIα Inhibitory Activity

CompoundIC50 (µM) vs. hTopo IIαReference
2-(4-butylphenyl)oxazolo[4,5-b]pyridine (Compound 1)2[3][4]
Etoposide>2[3][4]

Lower IC50 values indicate greater inhibitory potency.

Table 2: Cytotoxicity Against Human Cancer Cell Lines (IC50 in µM)

CompoundA549 (Lung)HeLa (Cervical)WiDr (Colon)MCF-7 (Breast)PC3 (Prostate)DU-145 (Prostate)Reference(s)
2-(4-butylphenyl)oxazolo[4,5-b]pyridine (Compound 1)>100>100>100>100--[3][4]
1-((2-(4-chlorophenyl)oxazolo[4,5-b]pyridin-5-yl)methyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole (Compound 2a)1.83--2.891.123.14[5]
1-((2-(4-chlorophenyl)oxazolo[4,5-b]pyridin-5-yl)methyl)-4-(p-tolyl)-1H-1,2,3-triazole (Compound 2b)2.11--3.121.893.87[5]
Etoposide3.49 - 139.54209.90-150--[6][7][8]

Note: IC50 values for etoposide can vary significantly based on experimental conditions and exposure times.

Key Findings from Experimental Data

The available data indicates that certain 2-substituted oxazolo[4,5-b]pyridine derivatives exhibit potent inhibition of hTopo IIα, in some cases surpassing that of etoposide. For instance, 2-(4-butylphenyl)oxazolo[4,5-b]pyridine (Compound 1) demonstrates a lower IC50 value for hTopo IIα inhibition than etoposide.[3][4] However, this enhanced enzymatic inhibition did not translate to cytotoxic activity in the tested cancer cell lines, where its IC50 values were greater than 100 µM.[3][4]

Conversely, other derivatives, such as the oxazolo[4,5-b]pyridine-triazole hybrids (Compounds 2a and 2b), displayed promising cytotoxic activity against a panel of cancer cell lines, with IC50 values in the low micromolar range, comparable to or better than etoposide in some cases.[5] This suggests that while the core oxazolo[4,5-b]pyridine structure is a promising scaffold for hTopo IIα inhibition, the nature of the substitutions plays a critical role in the overall cytotoxic effect of the molecule.

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and the experimental processes used to evaluate these compounds, the following diagrams are provided.

Etoposide-Induced Apoptotic Signaling Pathway

Etoposide-induced DNA damage triggers a cascade of events leading to programmed cell death. The intrinsic pathway of apoptosis is a key mechanism, initiated by the release of cytochrome c from the mitochondria. This activates a caspase cascade, ultimately leading to the execution of apoptosis.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Etoposide Etoposide hTopoIIa hTopoIIa Etoposide->hTopoIIa Inhibits re-ligation DNA_DSB DNA Double-Strand Breaks hTopoIIa->DNA_DSB Stabilizes cleavage complex Mitochondrion Mitochondrion DNA_DSB->Mitochondrion Damage Signal Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Etoposide-induced apoptotic signaling pathway.

Experimental Workflow for Inhibitor Evaluation

The evaluation of novel hTopo IIα inhibitors typically follows a standardized workflow, from initial enzymatic assays to cellular cytotoxicity and mechanistic studies.

G Start Compound_Synthesis Synthesis of Oxazolo[4,5-b]pyridine Derivatives Start->Compound_Synthesis TopoII_Assay hTopo IIα Relaxation Assay Compound_Synthesis->TopoII_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Synthesis->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Calculation) TopoII_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Experimental workflow for inhibitor evaluation.

Experimental Protocols

Human Topoisomerase IIα (hTopo IIα) Relaxation Assay

This assay measures the inhibition of hTopo IIα-mediated relaxation of supercoiled plasmid DNA.

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL albumin)

  • ATP solution (e.g., 10 mM)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% glycerol)

  • Test compounds (dissolved in DMSO)

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide staining solution

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, and supercoiled pBR322 DNA in sterile water.

  • Aliquot the reaction mixture into microcentrifuge tubes.

  • Add the test compounds at various concentrations (and a DMSO control) to the tubes.

  • Dilute the hTopo IIα enzyme in dilution buffer and add it to the reaction tubes to initiate the reaction. A no-enzyme control should also be included.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding the stop buffer/loading dye and chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous phase onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • The intensity of the supercoiled and relaxed DNA bands is quantified to determine the percentage of inhibition, from which the IC50 value is calculated.[9]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

  • The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel hTopo IIα inhibitors. While initial findings show that some derivatives have superior enzymatic inhibitory activity compared to etoposide, a significant challenge remains in translating this potency into effective cytotoxicity. The disparity between enzymatic inhibition and cellular activity highlights the complex interplay of factors, including cell permeability, metabolic stability, and potential off-target effects, that contribute to a compound's overall anticancer profile. Future research should focus on optimizing the substitutions on the oxazolo[4,5-b]pyridine core to enhance cytotoxic effects while retaining potent hTopo IIα inhibition, with the ultimate goal of developing more effective and less toxic cancer therapeutics.

References

Comparative Cross-Reactivity Profiling of Thiazolo[4,5-b]pyridine Based Kinase Inhibitors and Other Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Thiazolo[4,5-b]pyridine Derivative's Performance Against Established Multi-Kinase Inhibitors, Supported by Experimental Data and Detailed Methodologies.

This guide provides a comparative analysis of the kinase selectivity of a novel thiazolo[4,5-b]pyridine derivative, herein referred to as Compound 6r, against the well-established multi-kinase inhibitors Imatinib and Dasatinib.[1] Given the limited publicly available cross-reactivity data for 2-methyloxazolo[4,5-b]pyridine based kinase inhibitors, this guide utilizes the structurally similar and well-characterized thiazolo[4,5-b]pyridine scaffold as a representative example. The primary focus of this comparison is on kinases relevant to cancer signaling pathways, such as c-KIT and BCR-ABL.[1][2] Understanding the selectivity profile of these inhibitors is crucial for elucidating their mechanisms of action, predicting potential off-target effects, and guiding further drug development efforts.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the available quantitative data on the enzymatic inhibitory activity (IC50) and anti-proliferative activity (GI50) of the selected compounds against various kinases and cancer cell lines. Lower IC50 and GI50 values are indicative of higher potency.

Table 1: Enzymatic Inhibitory Activity (IC50) Against c-KIT Kinase

Compound/Drugc-KIT (Wild-Type) IC50 (µM)c-KIT (V560G/D816V Mutant) IC50 (µM)
Compound 6r Not Reported4.77
Imatinib 0.2737.93
Sunitinib 0.143.98
Data for Compound 6r, Imatinib, and Sunitinib sourced from a study on thiazolo[5,4-b]pyridine derivatives.[3]

Table 2: Anti-Proliferative Activity (GI50) in c-KIT-Dependent Cancer Cell Lines

Compound/DrugGIST-T1 (c-KIT exon 11 mutation) GI50 (µM)HMC1.2 (c-KIT V560G/D816V mutation) GI50 (µM)
Compound 6r 0.231.15
Imatinib 0.0327.10
Sunitinib 0.020.49
Data for Compound 6r, Imatinib, and Sunitinib sourced from a study on thiazolo[5,4-b]pyridine derivatives.[3]

Table 3: Comparative Kinase Selectivity Profile of Dasatinib

KinaseDasatinib IC50 (nM)
BCR-ABL <1
SRC 0.5
c-KIT 5
PDGFRβ 28
EPHB4 30
Dasatinib is a potent inhibitor of BCR-ABL and SRC family kinases.[2][4] Note: This table presents a selection of key targets for Dasatinib. A comprehensive kinome scan would reveal a broader inhibition profile.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.

  • Materials:

    • Purified recombinant kinase (e.g., c-KIT).

    • Specific peptide or protein substrate for the kinase.

    • Test compounds (Compound 6r, Imatinib, Sunitinib, Dasatinib) dissolved in DMSO.

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • [γ-³³P]ATP.

    • ATP solution.

    • 96-well or 384-well plates.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the wells of a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a solution such as phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

    • The percentage of kinase inhibition is calculated relative to a DMSO control (no inhibitor), and IC50 values are determined by fitting the data to a dose-response curve.[3]

Cell-Based Anti-Proliferative Assay

This assay determines the concentration of a compound required to inhibit the growth of a cancer cell line by 50% (GI50).

  • Materials:

    • Cancer cell lines (e.g., GIST-T1, HMC1.2).

    • Appropriate cell culture medium and supplements.

    • Test compounds dissolved in DMSO.

    • Reagents for a cell viability assay (e.g., Sulforhodamine B (SRB), MTT, or CellTiter-Glo).

    • 96-well cell culture plates.

    • Plate reader.

  • Procedure:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds. A vehicle control (DMSO) is included.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • After the incubation period, perform a cell viability assay. For the SRB assay:

      • Fix the cells with trichloroacetic acid (TCA).

      • Stain the fixed cells with SRB dye.

      • Wash away the unbound dye and solubilize the protein-bound dye.

    • Measure the absorbance or luminescence using a plate reader.

    • The percentage of growth inhibition is calculated relative to the vehicle-treated cells, and GI50 values are determined from the dose-response curve.

Kinase Selectivity Profiling (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is proportional to kinase activity.[5][6][7] This can be used to screen inhibitors against a large panel of kinases.

  • Assay Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, and the newly synthesized ATP is quantified in a luciferase reaction, producing a luminescent signal.[5][6][7]

  • Procedure:

    • Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test inhibitor at a fixed concentration (for single-point screening) or in a dose-response format.

    • Reaction Termination and ATP Depletion: After incubation, add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and eliminates any unconsumed ATP. Incubate for 40 minutes at room temperature.[5]

    • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced. Incubate for 30-60 minutes at room temperature.[5]

    • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: The inhibitory effect of the compound is determined by the reduction in the luminescent signal compared to a control reaction without the inhibitor.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway targeted by the compared inhibitors and a typical workflow for cross-reactivity profiling.

G cluster_inhibitors Inhibitors SCF SCF cKIT c-KIT Receptor SCF->cKIT Binds & Activates RAS RAS cKIT->RAS PI3K PI3K cKIT->PI3K STAT3 STAT3 cKIT->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Compound6r Compound 6r Compound6r->cKIT Imatinib Imatinib Imatinib->cKIT Sunitinib Sunitinib Sunitinib->cKIT

Caption: Simplified c-KIT signaling pathway and points of inhibition.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., Thiazolo[4,5-b]pyridine derivative) AssayPlate Prepare Assay Plate (Compound Dilutions) Compound->AssayPlate KinasePanel Panel of Purified Kinases KinaseReaction Initiate Kinase Reaction (Add Kinase, Substrate, ATP) KinasePanel->KinaseReaction Reagents Assay Reagents (ATP, Substrate, Buffers) Reagents->KinaseReaction AssayPlate->KinaseReaction Incubation Incubate at Controlled Temperature KinaseReaction->Incubation StopReaction Stop Reaction & Detect Signal (e.g., Luminescence, Radioactivity) Incubation->StopReaction RawData Acquire Raw Data (Luminometer/Scintillation Counter) StopReaction->RawData Normalization Normalize Data to Controls RawData->Normalization IC50 Calculate % Inhibition & IC50 Values Normalization->IC50 Selectivity Generate Selectivity Profile (Heatmap/Score) IC50->Selectivity

Caption: General workflow for kinase inhibitor cross-reactivity profiling.

References

Validating Molecular Docking: A Comparative Guide for Oxazolo[4,5-b]pyridine Analogs Targeting c-KIT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of in silico molecular docking predictions with robust experimental data is a cornerstone of modern drug discovery. This guide provides a comparative analysis of a thiazolo[5,4-b]pyridine derivative, a close analog of the 2-methyloxazolo[4,5-b]pyridine scaffold, against established kinase inhibitors. Using the c-KIT kinase, a critical target in various cancers, as a case study, we present experimental data and detailed protocols to objectively assess the predictive power of molecular docking.

Performance Comparison: Thiazolo[5,4-b]pyridine 6r vs. Standard Inhibitors

The thiazolo[5,4-b]pyridine derivative, designated as 6r , has been identified as a potent inhibitor of c-KIT, demonstrating significant activity, particularly against imatinib-resistant mutations.[1][2] To validate its predicted efficacy from molecular docking studies, its performance was benchmarked against the established c-KIT inhibitors, imatinib and sunitinib.

Table 1: Enzymatic Inhibitory Activity against c-KIT

This table summarizes the half-maximal inhibitory concentration (IC50) of compound 6r and comparator drugs against a clinically relevant imatinib-resistant double mutant of c-KIT (V560G/D816V).[1] Lower IC50 values indicate greater potency.

Compound/Drugc-KIT (V560G/D816V) IC50 (µM)
Compound 6r 4.77
Imatinib37.93
Sunitinib3.98

Note: The IC50 of Compound 6r against wild-type c-KIT was not reported in the reviewed literature.

Table 2: Anti-proliferative Activity in c-KIT Dependent Cancer Cell Lines

This table presents the half-maximal growth inhibition (GI50) for Compound 6r and comparator drugs in the GIST-T1 (gastrointestinal stromal tumor) and HMC1.2 (mast cell leukemia) cell lines, both of which are dependent on c-KIT signaling.[1] Lower GI50 values indicate greater anti-proliferative activity.

Compound/DrugGIST-T1 GI50 (µM)HMC1.2 GI50 (µM)
Compound 6r 1.15Not Reported
Imatinib27.19Not Reported
Sunitinib0.004Not Reported

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for the key assays used to determine the enzymatic and cellular activity of the c-KIT inhibitors.

c-KIT Kinase Assay (Radiometric)

This biochemical assay quantifies the enzymatic activity of c-KIT and its inhibition by test compounds.

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a synthetic peptide substrate by the c-KIT kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.

Procedure:

  • The recombinant c-KIT kinase is incubated with varying concentrations of the test compound (e.g., Compound 6r, imatinib, sunitinib).

  • The kinase reaction is initiated by the addition of the peptide substrate and [γ-³²P]ATP.

  • The reaction mixture is incubated for a defined period at a controlled temperature to allow for substrate phosphorylation.

  • The reaction is terminated, and the phosphorylated substrate is separated from the remaining free [γ-³²P]ATP, typically using a phosphocellulose membrane that binds the peptide.

  • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Viability (Anti-proliferative) Assay

This cell-based assay determines the effect of the test compounds on the proliferation and viability of cancer cells that are dependent on c-KIT signaling.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: GIST-T1 or HMC1.2 cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[3][4]

  • Compound Treatment: The cells are treated with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).[3]

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.[3]

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[3]

  • GI50 Calculation: The percentage of growth inhibition is calculated relative to untreated control cells, and the GI50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[3]

Visualizing the Validation Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams illustrate the validation workflow and the c-KIT signaling pathway.

experimental_workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_comparison Comparative Analysis docking Molecular Docking of Thiazolo[5,4-b]pyridine with c-KIT kinase_assay c-KIT Kinase Assay (IC50 Determination) docking->kinase_assay Predicts Binding Affinity cell_assay Cell Proliferation Assay (GI50 in GIST-T1 cells) kinase_assay->cell_assay Confirms Enzymatic Inhibition comparison Compare IC50 & GI50 with Imatinib & Sunitinib cell_assay->comparison Demonstrates Cellular Efficacy ckit_signaling cluster_pathways Downstream Signaling Cascades SCF SCF (Stem Cell Factor) cKIT c-KIT Receptor SCF->cKIT Binds to Dimerization Dimerization & Autophosphorylation cKIT->Dimerization PI3K PI3K/AKT Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS JAK JAK/STAT Pathway Dimerization->JAK Proliferation Cell Proliferation, Survival & Differentiation PI3K->Proliferation RAS->Proliferation JAK->Proliferation

References

A Comparative Analysis of Novel Oxazolo[4,5-b]pyridine Derivatives Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comprehensive benchmark analysis of newly synthesized oxazolo[4,5-b]pyridine derivatives against a panel of well-characterized, FDA-approved kinase inhibitors. The objective of this report is to furnish researchers, scientists, and drug development professionals with a thorough comparative assessment, supported by experimental data, to inform future research and development endeavors in the pursuit of novel therapeutics.

The following sections detail the inhibitory activities of these novel compounds against key kinase targets, their cytotoxic effects on various cancer cell lines, and standardized protocols for the replication of these findings.

Data Presentation: A Head-to-Head Comparison

The therapeutic potential of the novel oxazolo[4,5-b]pyridine derivatives is summarized in the following tables, juxtaposed with the performance of established kinase inhibitors. This direct comparison facilitates a clear evaluation of the potency and selectivity of these emerging compounds.

Biochemical Assay: Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with various diseases, including cancer and neurodegenerative disorders. The following table compares the half-maximal inhibitory concentration (IC50) of oxazolo[4,5-b]pyridine derivatives against GSK-3β with that of the highly selective inhibitor CHIR-99021 and the broad-spectrum inhibitor Staurosporine.

Compound/DrugTarget KinaseIC50 (µM)
Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazole (Compound 4g) GSK-3β0.19
Oxazolo[4,5-b]pyridine-based piperazinamide (Compound 7d) GSK-3β0.34
CHIR-99021 GSK-3β0.0067
Staurosporine Broad Spectrum~0.01 (Potent, but non-selective)

Lower IC50 values indicate greater potency.

Biochemical Assay: Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition

Human dihydroorotate dehydrogenase is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for cancer therapy. While experimental IC50 values for the oxazolo[4,5-b]pyridine-triazole derivatives against hDHODH were not available in the reviewed literature, molecular docking studies have indicated their potential as efficient inhibitors.[1] For a quantitative benchmark, the IC50 value of the known hDHODH inhibitor, Brequinar, is provided.

Compound/DrugTarget EnzymeIC50 (nM)
Oxazolo[4,5-b]pyridine-triazole derivatives hDHODHData not available (Promising based on molecular docking)[1]
Brequinar hDHODH5.2 - 20[2][3]

Lower IC50 values indicate greater potency.

Cell-Based Assay: Anti-proliferative Activity in Cancer Cell Lines

The cytotoxic effects of the novel oxazolo[4,5-b]pyridine derivatives were evaluated against a panel of human cancer cell lines and compared with the FDA-approved kinase inhibitors, Sunitinib and Gefitinib. The half-maximal inhibitory concentration (IC50) values from these cell viability assays are presented below.

Compound/DrugPC3 (Prostate) IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)DU-145 (Prostate) IC50 (µM)
Oxazolo[4,5-b]pyridine-triazole (Compound 18a) 1.121.211.351.15
Oxazolo[4,5-b]pyridine-triazole (Compound 18b) 1.051.151.281.09
Oxazolo[4,5-b]pyridine-triazole (Compound 18c) 1.211.321.421.25
Sunitinib ~10-20~7.0[1]Data not availableEffective[4]
Gefitinib Effective[5]~10[6]Data not availableData not available

Lower IC50 values indicate greater anti-proliferative activity. Note: Direct comparison is challenging due to variations in experimental conditions across different studies.

Experimental Protocols: Ensuring Reproducibility

To facilitate the independent verification and expansion of these findings, detailed protocols for the key experimental assays are provided below.

In Vitro GSK-3β Kinase Assay (Luminescence-Based)

This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against GSK-3β.

  • Reagent Preparation : Prepare a reaction buffer containing 40 mM Tris (pH 7.4), 20 mM MgCl2, and 0.1 mg/mL BSA. Prepare a stock solution of the GSK-3β substrate (e.g., a pre-phosphorylated peptide) and ATP in the reaction buffer.

  • Compound Dilution : Create a serial dilution of the test compounds and control inhibitors (e.g., CHIR-99021) in DMSO.

  • Kinase Reaction : In a 96-well plate, add the GSK-3β enzyme to the reaction buffer. Add the diluted test compounds or controls to the wells and incubate for a short period (e.g., 10 minutes) at room temperature. Initiate the kinase reaction by adding the ATP and substrate mixture. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection : Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay).[7] The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the anti-proliferative effects of the compounds on cancer cell lines.

  • Cell Seeding : Plate cancer cells (e.g., PC3, A549, MCF-7, DU-145) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compounds or vehicle control (DMSO) and incubate for 72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[8] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Pathways and Processes

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz.

G cluster_0 Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b_node GSK-3β Dsh->GSK3b_node inhibition BetaCatenin β-catenin GSK3b_node->BetaCatenin phosphorylation (degradation) TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Gene Target Gene Transcription TCF_LEF->Gene Inhibitor Oxazolo[4,5-b]pyridine Derivatives Inhibitor->GSK3b_node G cluster_1 Biochemical Kinase Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Incubate Kinase with Inhibitor A->B C Initiate Reaction (Add ATP/Substrate) B->C D Incubate (e.g., 30°C for 60 min) C->D E Stop Reaction & Detect Signal (e.g., Luminescence) D->E F Data Analysis (Calculate IC50) E->F G cluster_2 Cell-Based Viability Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with Compound Dilutions A->B C Incubate (e.g., 72 hours) B->C D Add MTT Reagent C->D E Incubate (e.g., 4 hours) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Data Analysis (Calculate IC50) G->H

References

Comparative Anti-proliferative Activity of 2-Methyloxazolo[4,5-b]pyridine Analogs and Related Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel and effective anti-cancer agents has led to the exploration of various heterocyclic compounds, with the oxazolo[4,5-b]pyridine scaffold emerging as a promising pharmacophore. This guide provides a comparative analysis of the anti-proliferative activity of 2-methyloxazolo[4,5-b]pyridine analogs and structurally related compounds against various cancer cell lines. The data presented is compiled from recent studies, offering a valuable resource for researchers and professionals in drug discovery and development.

Quantitative Analysis of Anti-proliferative Activity

The efficacy of novel synthesized compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of various oxazolo[4,5-b]pyridine analogs and related derivatives across a panel of human cancer cell lines.

Table 1: Chalcone-Based Oxazolo[4,5-b]pyridine Derivatives

CompoundSiHa (Cervical) IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)Colo-205 (Colon) IC50 (µM)
11a ActiveActiveActiveActive
11b 0.030.420.150.09
11c ActiveActiveActiveActive
11d ActiveActiveActiveActive
11i ActiveActiveActiveActive
11j ActiveActiveActiveActive
Etoposide ----

Note: "Active" indicates that the compound showed cytotoxic activity, but specific IC50 values were not provided in the summary. Compound 11b, with a 3,4,5-trimethoxyphenyl substitution, demonstrated the highest potency.[1]

Table 2: Oxazolo[4,5-b]pyridine-Triazole Derivatives

CompoundPC3 (Prostate) IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)DU-145 (Prostate) IC50 (µM)
13a 0.00710.00940.00830.086
18a PromisingPromisingPromisingPromising
18b PromisingPromisingPromisingPromising
18c PromisingPromisingPromisingPromising
18d PromisingPromisingPromisingPromising
18e PromisingPromisingPromisingPromising
18i PromisingPromisingPromisingPromising
Etoposide Positive ControlPositive ControlPositive ControlPositive Control

Note: "Promising" indicates that the compounds displayed notable anticancer activities.[1][2] Compound 13a exhibited particularly high potency across all tested cell lines.[1]

Table 3: Thiazolo[5,4-b]pyridine Derivatives Targeting c-KIT

CompoundGIST-T1 (Gastrointestinal Stromal Tumor) GI50 (µM)HMC1.2 (Mast Cell Leukemia) GI50 (µM)
6k -> Sunitinib
6o -> Sunitinib
6r Comparable to Imatinib1.15
6s Comparable to Imatinib> Sunitinib
7c Comparable to Imatinib> Sunitinib
Imatinib 0.0227.10
Sunitinib -2.53

Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation. Compound 6r showed significant activity against the imatinib-resistant HMC1.2 cell line.[3]

Experimental Protocols

The evaluation of the anti-proliferative activity of the synthesized compounds was primarily conducted using the MTT assay.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., PC3, A549, MCF-7, DU-145) are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 18a-j) and a positive control (e.g., Etoposide) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized by viable cells into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of the anti-proliferative activity of the oxazolo[4,5-b]pyridine analogs.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_mechanistic Mechanistic Studies start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification cell_culture Cancer Cell Line Culture purification->cell_culture treatment Treatment with Analogs cell_culture->treatment assay Anti-proliferative Assay (MTT) treatment->assay data_analysis Data Analysis (IC50) assay->data_analysis docking Molecular Docking data_analysis->docking pathway_analysis Signaling Pathway Analysis docking->pathway_analysis

Caption: Workflow for Synthesis and Anti-proliferative Evaluation.

Targeted Signaling Pathway: c-KIT Inhibition

Several thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase, a key target in gastrointestinal stromal tumors (GIST).[3] The diagram below illustrates the proposed mechanism of action.

G cluster_membrane Cell Membrane cluster_cell Cytoplasm cKIT c-KIT Receptor p_cKIT Phosphorylated c-KIT (Active) cKIT->p_cKIT ATP downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) p_cKIT->downstream proliferation Cell Proliferation, Survival, Invasion downstream->proliferation analog Thiazolo[5,4-b]pyridine Analog (e.g., 6r) analog->inhibition

Caption: Inhibition of c-KIT Signaling by Thiazolo[5,4-b]pyridine Analogs.

References

Safety Operating Guide

Proper Disposal of 2-Methyloxazolo[4,5-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methyloxazolo[4,5-b]pyridine could not be located in the public domain. The following disposal procedures are based on general safety protocols for pyridine-containing compounds and related heterocyclic chemicals. Researchers, scientists, and drug development professionals must consult the official SDS provided by the manufacturer and their institution's Environmental Health and Safety (EHS) department for specific guidance.

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and regulatory compliance. For this compound, a heterocyclic compound, a cautious approach in line with the handling of pyridine derivatives is recommended. This guide provides essential, immediate safety and logistical information for its disposal.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Pure this compound and any solutions containing this compound should be treated as hazardous chemical waste.

    • Segregate this waste from other chemical waste streams to avoid incompatible reactions. Do not mix with strong oxidizing agents or strong acids.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled waste container. The container material should be compatible with pyridine-based compounds (e.g., glass or polyethylene).

    • The container must be sealed to prevent the release of vapors.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Note any other components present in the waste solution.

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.

    • Keep the waste container away from sources of ignition, as pyridine derivatives can be flammable.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to the EHS department.

    • Do not dispose of this compound down the drain or in regular trash.

Potential Hazards of Pyridine Derivatives

While specific quantitative data for this compound is not available, the following table summarizes the general hazards associated with pyridine and its derivatives.

Hazard CategoryDescription
Health Hazards Harmful if swallowed, inhaled, or in contact with skin. Can cause irritation to the skin, eyes, and respiratory tract. Potential for long-term health effects with prolonged exposure.
Flammability Pyridine-based compounds are often flammable liquids and vapors. Keep away from heat, sparks, and open flames.
Reactivity May react violently with strong oxidizing agents and strong acids.
Environmental Hazards Potentially harmful to aquatic life. Prevent release into the environment.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

A Start: Have this compound waste B Is the waste pure compound or a solution? A->B C Segregate as Hazardous Chemical Waste B->C D Select a compatible, sealable waste container C->D E Label container with 'Hazardous Waste' and full chemical name D->E F Store in a designated, ventilated, and cool area E->F G Follow institutional EHS procedures for waste pickup F->G H End: Waste properly disposed G->H

Caption: Disposal workflow for this compound waste.

Essential Safety and Operational Guidance for 2-Methyloxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

I. Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the consistent and correct use of personal protective equipment. The following table summarizes the recommended PPE for handling 2-Methyloxazolo[4,5-b]pyridine.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are mandatory at all times. A face shield should be worn when there is a risk of splashing.[1][2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[1]
Body Protection Laboratory CoatA flame-retardant and antistatic lab coat should be worn to protect skin and clothing.[3]
Respiratory Protection Fume Hood / RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][4]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required in the laboratory.

II. Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is crucial for minimizing risk and protecting the environment.

A. Handling Procedures:

  • Engineering Controls: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][4] Eyewash stations and safety showers must be readily accessible.[4]

  • Safe Handling:

    • Avoid contact with skin and eyes.[1]

    • Do not breathe dust, vapors, or aerosols.[1][2]

    • Use non-sparking tools and explosion-proof equipment, especially when handling flammable liquids.[1][2][3]

    • Wash hands thoroughly after handling.[2][3]

    • Do not eat, drink, or smoke in the laboratory.[2]

  • Storage: Store the compound in a tightly closed container in a dry, well-ventilated place, away from heat and sources of ignition.[1][2][3]

B. Disposal Plan:

  • Waste Collection: Collect all waste containing this compound in a suitable, labeled, and closed container.

  • Disposal Method: Dispose of chemical waste in accordance with all applicable local, state, and federal regulations.[5] Do not pour waste down the drain.[5] It is recommended to use a licensed chemical disposal company.

III. Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

IncidentFirst Aid and Emergency Response
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2][4]
Eye Contact Rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1][2][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][2]
Spill Evacuate the area. Ensure adequate ventilation. Remove all sources of ignition.[1] Use personal protective equipment. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[5] Prevent the spill from entering drains.

IV. Workflow and Risk Assessment

To ensure safe handling, a clear workflow and risk assessment process should be in place.

A Planning and Preparation B Don Personal Protective Equipment (PPE) A->B Proceed to handling C Conduct Work in Chemical Fume Hood B->C D Handling of this compound C->D E Decontamination and Waste Disposal D->E After completion G Emergency Procedures D->G In case of spill or exposure F Remove and Store PPE Properly E->F

Caption: Experimental Workflow for Safe Handling of this compound.

cluster_assessment Risk Assessment IdentifyHazards Identify Potential Hazards (Toxicity, Flammability) AssessRisks Assess Risks (Exposure Routes, Spill Potential) IdentifyHazards->AssessRisks ImplementControls Implement Control Measures (PPE, Fume Hood, Procedures) AssessRisks->ImplementControls ReviewEffectiveness Review and Monitor Effectiveness of Controls ImplementControls->ReviewEffectiveness ReviewEffectiveness->IdentifyHazards Continuous Improvement

Caption: Logical Relationship for Risk Assessment of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyloxazolo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-Methyloxazolo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.